molecular formula C40H77O10P B1233189 Palmitoyloleoylphosphatidylglycerol CAS No. 81490-05-3

Palmitoyloleoylphosphatidylglycerol

Número de catálogo: B1233189
Número CAS: 81490-05-3
Peso molecular: 749.0 g/mol
Clave InChI: PAZGBAOHGQRCBP-ZCXUNETKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is a phosphatidylglycerol.

Propiedades

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGBAOHGQRCBP-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81490-05-3
Record name 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Palmitoyloleoylphosphatidylglycerol (POPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, biophysical properties, and experimental considerations of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG.

Core Structure of Palmitoyloleoylphosphatidylglycerol (POPG)

This compound (POPG) is a glycerophospholipid, a major class of lipids that are essential components of biological membranes.[1] Its structure is characterized by a central glycerol (B35011) backbone. At the sn-1 position of this backbone is a saturated fatty acid, palmitic acid (16:0), and at the sn-2 position is an unsaturated fatty acid, oleic acid (18:1).[2] The sn-3 position is linked to a phosphate (B84403) group, which in turn is esterified to a glycerol head group.[1] This arrangement makes POPG an anionic phospholipid at physiological pH.

The chemical formula for POPG is C40H77O10P, with a molecular weight of approximately 749.0 g/mol .[3] It is also commonly referred to by the shorthand notation PG(16:0/18:1).[2]

POPG_Structure cluster_glycerol_backbone Glycerol Backbone cluster_acyl_chains Acyl Chains cluster_head_group Head Group sn-1 sn-1 sn-2 sn-2 palmitic_acid Palmitic Acid (16:0) Saturated sn-1->palmitic_acid Ester Bond sn-3 sn-3 oleic_acid Oleic Acid (18:1) Unsaturated sn-2->oleic_acid Ester Bond phosphate Phosphate sn-3->phosphate Phosphoester Bond glycerol_head Glycerol phosphate->glycerol_head

Quantitative Biophysical Data

The biophysical properties of POPG are critical for its function in model and biological membranes. The following tables summarize key quantitative data.

PropertyValueReferences
Molecular Weight ~749.01 g/mol [2][4]
Molecular Formula C40H77O10P[4][5]
Charge Anionic (-1)[6]
Phase Transition Temperature (Tm) -2 °C[7][8]
ParameterValueConditionsReferences
Area per Lipid 66.0 ± 1.3 Ų30°C[1][9]
67.7 ± 0.2 ŲMD Simulation (CHARMM36)[9]
Bilayer Thickness 36.7 ± 0.7 Å[1]
Hydrocarbon Thickness 27.9 ± 0.6 Å[1]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar POPG-containing vesicles.

Materials:

  • POPG (and other lipids as required, e.g., POPE) in chloroform

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of POPG and any other lipids in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture. For POPG, this can be done at room temperature.

  • Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be facilitated by gentle vortexing or swirling.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.

Liposome_Preparation_Workflow cluster_workflow Liposome Preparation Workflow start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) hydration Hydrate with Aqueous Buffer mlv Formation of Multilamellar Vesicles (MLVs) extrusion Extrusion through Polycarbonate Membrane luv Formation of Unilamellar Vesicles (LUVs)

Characterization of POPG-Containing Vesicles

Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity of the prepared liposomes.

Zeta Potential Measurement: To confirm the anionic surface charge of POPG-containing vesicles.

Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of vesicle morphology and lamellarity.

Role in Signaling and Membrane Interactions

While not a classical signaling molecule that participates in complex intracellular cascades, POPG plays a crucial role in modulating cellular processes at the membrane level, particularly in the context of the innate immune system.

Interaction with Toll-Like Receptors (TLRs): Bacterial phosphoglycerols can act as signaling molecules that engage with the host immune system, for instance, by acting as ligands for Toll-like receptors.[10]

Antiviral Activity: POPG has been shown to exhibit antiviral properties, for example, against the influenza A virus. It can attenuate the production of inflammatory cytokines and inhibit viral attachment to the plasma membrane.[10]

POPG_Immune_Modulation cluster_membrane Cell Membrane popg POPG tlr Toll-Like Receptor (TLR) popg->tlr Modulates response Innate Immune Response (e.g., Cytokine Production) tlr->response Initiates pathogen Pathogen (e.g., Virus, Bacteria) pathogen->tlr Activates

References

An In-depth Technical Guide to the Palmitoyloleoylphosphatidylglycerol (POPG) Biosynthesis Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Palmitoyloleoylphosphatidylglycerol (POPG) biosynthesis pathway in Escherichia coli. It covers the core enzymatic steps, regulatory mechanisms, quantitative data on pathway components, and detailed experimental protocols relevant for studying this essential metabolic process.

Introduction to Phosphatidylglycerol in E. coli

Phosphatidylglycerol (PG) is a major anionic phospholipid, constituting a significant fraction of the E. coli inner membrane. While phosphatidylethanolamine (B1630911) (PE) is the most abundant phospholipid (around 75%), PG typically accounts for about 20% of the total phospholipid content, with cardiolipin (B10847521) (CL) making up the remaining 5%.[1][2] The levels of these phospholipids (B1166683) can vary depending on growth conditions such as temperature and growth phase.[2] PG is essential for a variety of cellular processes, and its biosynthesis is a critical aspect of bacterial physiology.

The Canonical Kennedy Pathway for POPG Biosynthesis

The primary route for the synthesis of phosphatidylglycerol in E. coli is the Kennedy pathway. This pathway involves a series of enzymatic reactions that take place on the inner leaflet of the cytoplasmic membrane.

Biosynthesis of Phosphatidic Acid (PA)

The pathway begins with the acylation of glycerol-3-phosphate. This process is catalyzed by PlsB and PlsC, which sequentially add two fatty acyl chains to the glycerol (B35011) backbone, forming phosphatidic acid (PA).

Formation of CDP-Diacylglycerol (CDP-DAG)

Phosphatidic acid is then converted to the high-energy intermediate cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase (CdsA). This step is a crucial branch point in phospholipid biosynthesis.

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP)

The committed step in PG biosynthesis is the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP). This reaction is catalyzed by the integral membrane enzyme phosphatidylglycerol phosphate synthase (PgsA).

Dephosphorylation of PGP to PG

In the final step, PGP is dephosphorylated to yield phosphatidylglycerol (PG). In E. coli, this dephosphorylation is carried out by three distinct phosphatases: PgpA, PgpB, and PgpC.[3][4] While deletion of any two of these genes is not lethal, a triple knockout of pgpA, pgpB, and pgpC is lethal, indicating their collective essentiality for PG synthesis.[4]

POPG_Biosynthesis_Pathway cluster_0 Kennedy Pathway G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA PlsB/PlsC Acyl_ACP Acyl-ACP Acyl_ACP->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CdsA CTP CTP CTP->CDP_DAG PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PgsA Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->PGP PG Phosphatidylglycerol (PG) PGP->PG PgpA, PgpB, PgpC

Diagram 1: The canonical Kennedy pathway for POPG biosynthesis in E. coli.

An Alternative, PgsA-Independent Pathway

Recent studies have identified an alternative pathway for PG synthesis in E. coli that is independent of PgsA. This pathway involves the conversion of phosphatidylethanolamine (PE) and glycerol into PG, a reaction catalyzed by the cardiolipin synthase ClsB.[5] This finding suggests a greater metabolic flexibility in the biosynthesis of anionic phospholipids in E. coli than previously understood.

Alternative_PG_Synthesis cluster_1 Alternative Pathway PE Phosphatidylethanolamine (PE) PG Phosphatidylglycerol (PG) PE->PG ClsB Glycerol Glycerol Glycerol->PG Regulatory_Pathway Nutritional_Stress Nutritional Stress ppGpp ppGpp Accumulation Nutritional_Stress->ppGpp RpoS RpoS (σS) Induction ppGpp->RpoS Lipid_Metabolism_Genes Lipid Metabolism Genes RpoS->Lipid_Metabolism_Genes POPG_Biosynthesis POPG Biosynthesis Lipid_Metabolism_Genes->POPG_Biosynthesis Lipid_Extraction_Workflow Start Start: E. coli cell culture Harvest Harvest cells by centrifugation Start->Harvest Resuspend Resuspend pellet in water Harvest->Resuspend Add_Solvents Add Chloroform:Methanol (1:2, v/v) Resuspend->Add_Solvents Mix Vortex to create a single-phase mixture Add_Solvents->Mix Add_Chloroform_Water Add Chloroform and Water to create a two-phase system Mix->Add_Chloroform_Water Centrifuge Centrifuge to separate phases Add_Chloroform_Water->Centrifuge Collect_Lower_Phase Collect the lower (chloroform) phase containing lipids Centrifuge->Collect_Lower_Phase Dry Dry the lipid extract under nitrogen Collect_Lower_Phase->Dry Store Store dried lipids at -20°C Dry->Store Gene_Knockout_Workflow Start Start: E. coli strain expressing λ Red recombinase PCR PCR amplify an antibiotic resistance cassette with flanking regions homologous to the pgsA locus Start->PCR Transform Transform the E. coli strain with the PCR product PCR->Transform Select Select for transformants on antibiotic-containing medium Transform->Select Verify Verify the gene deletion by PCR and/or sequencing Select->Verify Cure Cure the λ Red expression plasmid (if necessary) Verify->Cure End Result: pgsA deletion mutant Cure->End

References

Unveiling the Biophysical Landscape: A Technical Guide to POPG Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate physical properties of lipid bilayers is paramount for advancements in membrane biophysics and therapeutic design. This in-depth technical guide focuses on 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipid bilayers, a ubiquitous component of bacterial membranes and a key player in various cellular processes.

This document provides a comprehensive overview of the core physical characteristics of POPG bilayers, details the experimental methodologies used for their determination, and visualizes a key signaling pathway involving this anionic phospholipid. All quantitative data are summarized for comparative analysis.

Core Physical Properties of POPG Lipid Bilayers

The physical behavior of POPG lipid bilayers is dictated by a range of interconnected parameters that govern their structure and function. These properties are crucial for understanding membrane stability, permeability, and interactions with membrane-associated proteins and small molecules.

PropertyValueExperimental ConditionsCitation
Area per Lipid 66.0 ± 1.3 ŲDetermined by a combination of Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), and Molecular Dynamics (MD) simulations.[1]
66.3 ± 1.4 ŲFrom a 7 ns Molecular Dynamics (MD) simulation in the NPT ensemble.[2]
62.8 ± 0.3 ŲIn a mixed POPE:POPG (3:1) bilayer, estimated from Molecular Dynamics (MD) simulations.[3]
Bilayer Thickness 36.7 ± 0.7 ÅOverall bilayer thickness determined by joint refinement of SANS and SAXS data.[1]
27.9 ± 0.6 ÅHydrocarbon region thickness from the same SANS/SAXS and MD study.[1]
3.5 ± 0.2 nmFor a POPE/POPG (3:1) bilayer on a mica substrate, measured by Atomic Force Microscopy (AFM).[4]
Bending Rigidity (Kc) ~3 kBTFor a fully charged POPG membrane, measured by flicker spectroscopy of giant unilamellar vesicles (GUVs).[5]
Increases with chargeMembrane charge, in general, increases the bending rigidity relative to a charge-free membrane. This effect is diminished by the addition of salt.[5][6]
Phase Transition Temperature (Tm) -2 °CFrom the gel phase to the liquid crystalline phase.[7]

Experimental Protocols for Characterizing Lipid Bilayer Properties

A variety of sophisticated techniques are employed to elucidate the physical properties of lipid bilayers. These methods provide critical insights into the molecular organization and dynamics of these complex assemblies.[8]

Small-Angle Neutron and X-ray Scattering (SANS and SAXS)

This powerful combination of techniques is used to determine the structure of lipid bilayers with high precision.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) of POPG are prepared by extrusion through polycarbonate filters to create a homogenous population of vesicles.

  • Contrast Variation: For SANS, experiments are often performed in different mixtures of H₂O and D₂O to vary the solvent scattering length density. This allows for the separate determination of the bilayer's structural components.

  • Data Acquisition: SANS and SAXS data are collected over a range of scattering vectors (q).

  • Data Analysis: The scattering data is jointly refined against a one-dimensional scattering density profile (SDP) model of the bilayer. This model is often informed by molecular dynamics simulations to provide a detailed picture of the bilayer structure, including the area per lipid and bilayer thickness.[1]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of lipid bilayer dynamics and are used to calculate various physical properties.

  • System Setup: A bilayer of POPG lipids is constructed in a simulation box, solvated with water, and neutralized with counter-ions (e.g., Na⁺).

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions between lipids, water, and ions is chosen.[2][9]

  • Equilibration: The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the bilayer to reach a stable state.

  • Production Run: A long simulation trajectory is generated, from which various properties are calculated.

  • Analysis: The area per lipid is calculated by dividing the lateral area of the simulation box by the number of lipids in one leaflet. Bilayer thickness is often determined as the distance between the average positions of the phosphate (B84403) groups in the two leaflets.[3]

G cluster_MD Molecular Dynamics Simulation Workflow setup System Setup (POPG Bilayer, Water, Ions) forcefield Force Field Selection (e.g., CHARMM36) setup->forcefield equilibration Equilibration (NPT) forcefield->equilibration production Production Run equilibration->production analysis Data Analysis (Area per lipid, Thickness) production->analysis

Workflow for Molecular Dynamics Simulations.
Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to study the topography and mechanical properties of supported lipid bilayers.[8]

  • Substrate Preparation: A smooth substrate, such as mica, is cleaved to provide a fresh, atomically flat surface.

  • Vesicle Fusion: A solution of POPG vesicles is deposited onto the substrate. The vesicles adsorb, rupture, and fuse to form a continuous supported lipid bilayer.

  • Imaging: The AFM tip scans the surface of the bilayer in liquid, allowing for the visualization of the bilayer's topography. Defects or "holes" in the bilayer can be used to measure its thickness.

  • Temperature Control: By using a temperature-controlled stage, the phase behavior of the bilayer can be studied by imaging the formation of gel-phase domains upon cooling.[4]

Flicker Spectroscopy

This technique is used to measure the bending rigidity of lipid membranes by analyzing the thermal fluctuations of giant unilamellar vesicles (GUVs).[5][10]

  • GUV Formation: GUVs are typically formed by electroformation or natural swelling of a lipid film.

  • Microscopy: The fluctuations of the GUV membrane are observed using phase-contrast microscopy and recorded with a high-speed camera.

  • Image Analysis: The contour of the vesicle is extracted from the images and decomposed into a series of spherical harmonics.

  • Data Fitting: The mean-squared amplitudes of the fluctuation modes are fitted to a theoretical model that relates them to the bending rigidity and membrane tension.[6]

POPG-Mediated Antagonism of Toll-Like Receptor (TLR) Signaling

POPG plays a significant role in modulating the innate immune response by antagonizing multiple Toll-like receptor (TLR) signaling pathways. It can act as a decoy, preventing the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs and their co-receptors.[11][12]

POPG antagonism of TLR4 and TLR2 signaling.

References

In-Depth Technical Guide: Phase Transition Temperature of Palmitoyloleoylphosphatidylglycerol (POPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a key anionic phospholipid in drug delivery and membrane biophysics research. This document details the intrinsic Tm of POPG, explores the influence of environmental factors on its phase behavior, and provides a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC).

Core Concept: The Gel-to-Liquid Crystalline Phase Transition

Phospholipids like POPG can exist in different physical states depending on the temperature. The primary phase transition is from a well-ordered "gel" phase (Lβ') at lower temperatures to a more fluid "liquid crystalline" phase (Lα) at higher temperatures. The midpoint of this transition is defined as the phase transition temperature (Tm). This transition involves a shift from tightly packed, all-trans acyl chains in the gel phase to a more disordered state with gauche conformations in the liquid crystalline phase. The Tm is a critical parameter in the design of lipid-based drug delivery systems, as it influences membrane fluidity, permeability, and stability.

Phase Transition Temperature of Pure POPG

The phase transition temperature of pure Palmitoyloleoylphosphatidylglycerol (POPG) is -2 °C .[1] This relatively low Tm is attributed to the presence of a single unsaturated oleoyl (B10858665) chain, which introduces a kink in the acyl chain and disrupts the tight packing observed in fully saturated phospholipids.

Factors Influencing the Phase Transition Temperature of POPG

The phase behavior of POPG is highly sensitive to its environment. Key factors that can modulate its Tm include pH, ionic strength, and the presence of cations. While extensive quantitative data for pure POPG is limited in the readily available literature, the following sections outline the established principles and qualitative effects.

Table 1: Summary of Factors Affecting POPG Phase Transition Temperature
FactorEffect on TmMechanism
pH Increasing pH generally decreases TmAt neutral and higher pH, the phosphate (B84403) group of POPG is deprotonated and negatively charged. Electrostatic repulsion between the headgroups leads to increased spacing between lipid molecules, which lowers the energy required to transition to the liquid crystalline phase. Conversely, at acidic pH, protonation of the phosphate group reduces this repulsion, leading to tighter packing and an increase in the Tm.
Ionic Strength Increasing ionic strength generally increases TmThe addition of monovalent cations (e.g., Na+, K+) can screen the negative charges on the POPG headgroups. This shielding effect reduces the electrostatic repulsion between adjacent lipid molecules, allowing for tighter packing of the acyl chains and consequently increasing the Tm.
Divalent Cations Significant increase in TmDivalent cations (e.g., Ca2+, Mg2+) can form bridges between two negatively charged POPG molecules. This "cross-linking" effect dramatically increases the packing density and ordering of the lipid bilayer, leading to a substantial increase in the phase transition temperature.

Experimental Protocol: Determination of POPG Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, DSC can precisely determine the Tm by detecting the endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

Preparation of POPG Liposomes (Large Unilamellar Vesicles - LUVs)

This protocol describes the preparation of LUVs by the thin-film hydration and extrusion method, a common procedure for generating liposomes suitable for DSC analysis.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform (B151607)

  • Chloroform

  • Desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas source

  • Vacuum desiccator

  • Rotary evaporator (optional)

  • Water bath or heating block

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask or glass vial, add the desired amount of POPG solution in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas while rotating the vessel to create a thin, even lipid film on the inner surface.

    • For complete solvent removal, place the vessel in a vacuum desiccator for at least 2 hours.

  • Hydration:

    • Pre-heat the aqueous buffer to a temperature above the expected Tm of POPG (e.g., room temperature is sufficient given POPG's low Tm).

    • Add the pre-heated buffer to the lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • Agitate the mixture by vortexing for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process will generate a homogenous population of LUVs.

DSC Analysis

Instrumentation:

  • Differential Scanning Calorimeter (e.g., MicroCal VP-DSC, TA Instruments Nano DSC)

Procedure:

  • Sample and Reference Preparation:

    • Degas the POPG liposome (B1194612) suspension and the corresponding buffer for at least 15 minutes prior to loading.

    • Carefully load the liposome suspension into the sample cell of the DSC instrument.

    • Load an equal volume of the matched buffer into the reference cell.

  • Data Acquisition:

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., -20 °C for pure POPG).

    • Perform a heating scan at a controlled rate (e.g., 1 °C/minute) up to a temperature well above the transition (e.g., 20 °C).

    • It is recommended to perform at least two consecutive heating and cooling scans to ensure reproducibility and to assess the thermal history of the sample. The second heating scan is often used for data analysis.

  • Data Analysis:

    • The DSC thermogram will show the differential heat flow as a function of temperature.

    • The phase transition will appear as an endothermic peak.

    • The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.

    • Other important thermodynamic parameters that can be obtained include the onset temperature of the transition, the completion temperature, and the enthalpy of the transition (ΔH), which is the area under the peak.

Visualizations

Factors Influencing POPG Phase Transition Temperature

Factors_Influencing_POPG_Tm cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_effects Effect on Tm POPG POPG (Tm = -2 °C) pH pH IonicStrength Ionic Strength DivalentCations Divalent Cations IncreaseTm Increase Tm pH->IncreaseTm  Decreasing pH (Protonation)   DecreaseTm Decrease Tm pH->DecreaseTm  Increasing pH (Deprotonation) IonicStrength->IncreaseTm  Increasing (Charge Screening)   DivalentCations->IncreaseTm  Addition (Bridging)  

Caption: Factors influencing the phase transition temperature of POPG.

Experimental Workflow for DSC Analysis of POPG Liposomes

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation A 1. Lipid Film Formation (POPG in Chloroform) B 2. Hydration (Aqueous Buffer) A->B C 3. Extrusion (Sizing to LUVs) B->C D 4. Sample Loading (LUVs and Buffer) C->D E 5. Heating Scan (e.g., 1 °C/min) D->E F 6. Data Acquisition (Thermogram) E->F G 7. Identify Endothermic Peak F->G H 8. Determine Tm (Peak Maximum) G->H

Caption: Workflow for determining the Tm of POPG liposomes using DSC.

References

The Pivotal Role of Phosphatidylglycerol in Modulating Membrane Protein Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG, is an anionic phospholipid that plays a critical and often indispensable role in the structure and function of a diverse array of membrane proteins. Its influence extends from maintaining the stability of complex protein assemblies to directly modulating enzymatic activity and ion channel gating. This technical guide provides an in-depth exploration of the multifaceted roles of POPG, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, thermodynamic principles, and functional consequences of POPG's presence in the lipid bilayer. Furthermore, this guide furnishes detailed experimental protocols for investigating these interactions and presents key quantitative data in a clear, comparative format.

Introduction: The Significance of the Lipid Bilayer in Membrane Protein Function

The lipid bilayer is far more than a passive scaffold for membrane proteins; it is a dynamic and interactive environment that actively participates in and regulates their function. The specific composition of the lipidome, including the presence of anionic lipids like POPG, can profoundly influence protein conformation, oligomerization, and catalytic activity. POPG, with its negatively charged headgroup and specific stereochemistry, engages in a range of interactions, from general electrostatic attractions to highly specific binding at defined sites on the protein surface. These interactions can stabilize particular functional states, allosterically modulate activity, and facilitate the assembly of protein supercomplexes. Understanding the nuanced role of POPG is therefore crucial for elucidating the fundamental mechanisms of membrane protein function and for the rational design of therapeutics targeting these vital cellular components.

Mechanisms of POPG-Mediated Modulation

The influence of POPG on membrane protein function is exerted through several key mechanisms:

  • Direct Binding and Allosteric Regulation: POPG has been shown to bind to specific sites on various membrane proteins, inducing conformational changes that allosterically modulate their activity. This is particularly evident in ion channels, where POPG binding can stabilize the open or closed state of the channel.

  • Electrostatic Interactions: The net negative charge of the POPG headgroup plays a crucial role in its interactions with positively charged residues on the protein surface. These electrostatic interactions can influence the orientation and insertion of proteins into the membrane, as well as modulate the local ion concentration near the protein.

  • Alteration of Membrane Physical Properties: The presence of POPG can alter the physical properties of the lipid bilayer, such as its fluidity, curvature, and thickness. These changes can, in turn, affect the conformational dynamics and function of embedded proteins.

  • Role in Protein Complex Assembly: In complex multi-protein systems, such as the respiratory chain, POPG can act as a "molecular glue," facilitating the assembly and stabilizing the architecture of supercomplexes.

Quantitative Analysis of POPG's Impact on Membrane Protein Function

The following tables summarize key quantitative data from various studies, illustrating the significant impact of POPG on the function of different membrane proteins.

Membrane ProteinExperimental SystemLipid CompositionKey ParameterValue in POPCValue in POPG-containing mixtureFold Change/EffectCitation(s)
ELIC Liposome Flux AssayPOPC vs. 2:1:1 POPC:POPE:POPGEC50 for propylamine4.3 ± 1.4 mM2.4 ± 0.4 mM~1.8-fold increase in potency[1]
ELIC Liposome Flux AssayPOPC vs. POPC:POPG (3:1 & 1:1)Desensitization (Weighted time constant)FasterSlower with increasing POPGPOPG slows desensitization[1][2]
AmtB Proteoliposome AssayE. coli polar lipids/POPC (2:1 w/w) vs. POPG-deficientKm for ammonium (B1175870)-1.3 ± 0.3 mMPOPG is required for full activity[3]
AmtB Proteoliposome AssayE. coli polar lipids/POPC (2:1 w/w) vs. POPG-deficientMaximum transient current-3.18 ± 0.09 nAPOPG is essential for transport cycle[3]
Kir2.1 Single-channel recording in giant liposomesPOPE:POPG (3:1)Unitary conductanceNot applicable~30 pSEstablishes baseline conductance[4]
Kir2.1 86Rb+ flux assay in liposomesPOPE with varying POPGChannel ActivityLow without anionic lipidIncreased with POPGAnionic lipid is a nonspecific requirement[5]
OmpG Single-channel electrophysiologyDPhPC vs. POPE:POPG (80:20)Gating frequencyLowerIncreasedNegative charge increases gating[6]
PAP248-286 Peptide Coarse-Grained MD Simulations100% POPC vs. POPC:POPG (70:30 & 50:50)Number of binding trajectories13/4033/40 (30% POPG), 39/40 (50% POPG)POPG significantly enhances binding[7]

Note: This table is a representative summary. The specific experimental conditions and lipid compositions can vary between studies, and readers are encouraged to consult the primary literature for detailed information.

Key Experimental Protocols

A thorough investigation of POPG-protein interactions requires a combination of biophysical, biochemical, and computational techniques. Below are detailed methodologies for key experiments.

Liposome Reconstitution of Membrane Proteins

This protocol describes the preparation of proteoliposomes with a defined lipid composition, including POPG, for functional and structural studies.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Purified membrane protein of interest

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), CHAPS)

  • Bio-Beads SM-2 (Bio-Rad)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Appropriate buffers (e.g., HEPES, Tris-HCl)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, mix the desired lipids (e.g., POPC and POPG in a 3:1 molar ratio) dissolved in chloroform (B151607).

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times to form large unilamellar vesicles (LUVs).

  • Detergent Solubilization:

    • Add detergent to the LUV suspension to a concentration that leads to vesicle solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.

  • Protein Insertion:

    • Add the purified membrane protein (solubilized in a compatible detergent) to the detergent-destabilized liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

    • Incubate the mixture at room temperature for 1 hour with gentle agitation.

  • Detergent Removal:

    • Add Bio-Beads to the protein-lipid-detergent mixture to gradually remove the detergent. The amount of Bio-Beads and the incubation time will depend on the detergent used.

    • Perform several changes of Bio-Beads over a period of several hours to overnight at 4°C.

  • Proteoliposome Characterization:

    • The resulting proteoliposomes can be collected and characterized for size, protein incorporation, and orientation before being used in functional assays.

Fluorescence Stopped-Flow Liposomal Flux Assay

This assay is used to measure the ion transport activity of reconstituted channel proteins.

Materials:

  • Proteoliposomes containing the ion channel of interest and an internal ion (e.g., K+)

  • Fluorescent dye sensitive to a specific quenching ion (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid)

  • External buffer containing the quenching ion (e.g., Thallium, Tl+)

  • Stopped-flow fluorometer

Procedure:

  • Prepare Proteoliposomes: Reconstitute the ion channel into liposomes containing a high concentration of the ion to be transported (e.g., 150 mM KCl) and the fluorescent dye ANTS.

  • Prepare Buffers: Prepare an external buffer containing an impermeant cation (e.g., NMDG+) and a separate external buffer containing the quenching ion (e.g., 50 mM Tl+).

  • Stopped-Flow Measurement:

    • Load the proteoliposome suspension into one syringe of the stopped-flow apparatus.

    • Load the external buffer containing the quenching ion into the other syringe.

    • Rapidly mix the contents of the two syringes.

    • Monitor the fluorescence of ANTS over time. The influx of the quenching ion through the open channels will quench the ANTS fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the ion flux through the channels. The data can be fitted to appropriate kinetic models to determine parameters such as channel activation and desensitization rates.[8]

Native Mass Spectrometry of Protein-Lipid Complexes

Native MS allows for the study of intact protein-lipid complexes, providing information on stoichiometry and lipid binding selectivity.

Materials:

  • Purified membrane protein in a suitable detergent (e.g., DDM, C8E4)

  • POPG and other lipids of interest

  • Ammonium acetate (B1210297) buffer

  • Nano-electrospray ionization mass spectrometer

Procedure:

  • Sample Preparation:

    • Exchange the buffer of the purified protein into a volatile buffer suitable for mass spectrometry, such as ammonium acetate, containing a concentration of detergent above its critical micelle concentration (CMC).

    • Incubate the protein with the desired lipids.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using nano-electrospray ionization.

    • Optimize the instrument parameters (e.g., cone voltage, collision energy) to preserve the non-covalent protein-lipid interactions.

    • Acquire mass spectra of the intact protein-lipid complexes.

  • Data Analysis: The mass spectra will show peaks corresponding to the protein with different numbers of bound lipid molecules. The mass difference between the peaks can be used to identify the bound lipids and determine the stoichiometry of the complex.

Molecular Dynamics (MD) Simulations of POPG-Protein Interactions

MD simulations provide atomic-level insights into the dynamic interactions between POPG and membrane proteins.

Software:

  • GROMACS, NAMD, or AMBER for MD simulations

  • VMD or PyMOL for visualization and analysis

  • CHARMM-GUI for system setup

Procedure:

  • System Setup:

    • Obtain the 3D structure of the membrane protein of interest from the Protein Data Bank (PDB) or through homology modeling.

    • Use a tool like CHARMM-GUI to embed the protein into a lipid bilayer with the desired composition (e.g., a mixture of POPC and POPG).

    • Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.

  • Equilibration:

    • Perform a series of equilibration steps to relax the system. This typically involves energy minimization followed by short simulations with position restraints on the protein and lipids, which are gradually released.

  • Production Run:

    • Run a long, unrestrained MD simulation (typically on the order of hundreds of nanoseconds to microseconds) to sample the conformational landscape of the protein and its interactions with the surrounding lipids.

  • Analysis:

    • Analyze the simulation trajectory to investigate various aspects of the POPG-protein interaction, such as:

      • Identification of specific binding sites for POPG.

      • Calculation of the residence time of POPG molecules at these sites.

      • Analysis of the hydrogen bonding and electrostatic interactions between POPG and the protein.

      • Calculation of the potential of mean force (PMF) to determine the binding free energy of POPG to the protein.

Visualizing a POPG-Modulated Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway modulated by POPG and a typical experimental workflow for its investigation.

POPG_Modulation_Pathway cluster_membrane Cell Membrane Receptor Membrane Receptor Effector Effector Protein Receptor->Effector Activation Response Cellular Response Effector->Response Signal Transduction Ligand Extracellular Ligand Ligand->Receptor Binding POPG POPG POPG->Receptor Allosteric Modulation (Stabilizes Active State)

Caption: Conceptual signaling pathway where POPG allosterically modulates a membrane receptor.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purification Membrane Protein Purification Reconstitution Reconstitution Purification->Reconstitution Liposome_Prep Liposome Preparation (with/without POPG) Liposome_Prep->Reconstitution Functional_Assay Functional Assay (e.g., Flux Assay) Reconstitution->Functional_Assay Structural_Study Structural Study (e.g., Native MS) Reconstitution->Structural_Study Computational_Model Computational Modeling (MD Simulations) Functional_Assay->Computational_Model Informs Data_Interpretation Data Interpretation & Conclusion Functional_Assay->Data_Interpretation Structural_Study->Computational_Model Informs Structural_Study->Data_Interpretation Computational_Model->Data_Interpretation

Caption: A typical experimental workflow for studying POPG's effect on a membrane protein.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that POPG is a key modulator of membrane protein function. Its influence is multifaceted, ranging from providing a stabilizing environment to acting as a specific allosteric regulator. For researchers in both academia and the pharmaceutical industry, a thorough understanding of POPG's role is essential for accurately interpreting experimental data and for developing effective strategies to target membrane proteins.

Future research will likely focus on several key areas:

  • High-Resolution Structural Studies: Obtaining more high-resolution structures of membrane proteins in complex with POPG will be crucial for elucidating the precise molecular details of their interactions.

  • Advanced Computational Modeling: The continued development of computational methods will enable more accurate predictions of POPG binding sites and the energetic landscapes of POPG-mediated protein modulation.

  • Lipidomics and Systems Biology: Integrating lipidomic data with proteomic and functional data will provide a more holistic understanding of how changes in the cellular lipid environment, including POPG levels, impact entire signaling networks.

  • Therapeutic Applications: A deeper understanding of how POPG modulates the function of drug targets will open new avenues for the development of lipid-based therapeutics and novel modulators of membrane protein activity.

By continuing to explore the intricate interplay between POPG and membrane proteins, the scientific community will undoubtedly uncover new fundamental principles of cellular function and pave the way for innovative therapeutic interventions.

References

The Dance of Disruption: A Technical Guide to Palmitoyloleoylphosphatidylglycerol and Antimicrobial Peptide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates a deeper understanding of novel antimicrobial mechanisms. Cationic antimicrobial peptides (AMPs) represent a promising class of therapeutics that selectively target and disrupt bacterial membranes. A key factor in this selectivity is the interaction between the positively charged AMPs and the negatively charged phospholipids (B1166683) prevalent in bacterial membranes, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). This technical guide provides an in-depth exploration of the multifaceted interactions between POPG and AMPs, offering a comprehensive resource for researchers in the field. We will delve into the quantitative biophysical parameters governing these interactions, detail the experimental protocols used to elucidate them, and visualize the underlying molecular processes.

The Critical Role of POPG in AMP Selectivity

The fundamental difference between bacterial and mammalian cell membranes lies in their lipid composition. Bacterial membranes are enriched in anionic phospholipids like POPG, bestowing a net negative charge, whereas mammalian membranes are predominantly composed of zwitterionic phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), resulting in an overall neutral charge.[1] This charge disparity is the primary driver for the selective targeting of bacteria by cationic AMPs. The initial interaction is largely electrostatic, with the positively charged residues of the AMP, such as arginine and lysine, being attracted to the negatively charged phosphate (B84403) groups of POPG.[2][3] This initial binding event is crucial as it concentrates the peptides on the bacterial surface, a prerequisite for their disruptive action.[4]

Quantitative Insights into POPG-AMP Interactions

The affinity and thermodynamics of AMP binding to POPG-containing membranes have been quantified using various biophysical techniques. These studies provide crucial data for understanding the driving forces behind these interactions and for the rational design of more potent and selective AMPs.

AMPLipid SystemTechniqueBinding Affinity (Kd)Enthalpy (ΔH)Stoichiometry (n)Reference
Cyclic PeptidesPOPC/POPG (3:1)ITC---[5]
C16-KGGKPOPE/POPGFree Energy CalculationsFavors anionic membrane--[6]
PAP248-286POPC/POPG (7:3 & 5:5)MD SimulationsIncreased binding with higher POPG content--[7]

Table 1: Quantitative data on AMP interactions with POPG-containing model membranes. Note: Specific values for Kd, ΔH, and n are often dependent on the specific peptide sequence and experimental conditions and may not always be explicitly stated in all publications.

Molecular dynamics simulations have further illuminated the specifics of these interactions at an atomic level. For instance, simulations of the human antimicrobial peptide LL-37 revealed a rapid absorption onto POPG bilayers, with the peptide maintaining its helical conformation and lying parallel to the bilayer surface, causing membrane deformation.[8][9] In contrast, the interaction with neutral POPC bilayers was slower, and LL-37 lost much of its helical structure.[8][9]

Mechanisms of Membrane Disruption

Following the initial binding, AMPs disrupt the bacterial membrane through several proposed mechanisms, the prevalence of which can depend on the peptide's structure, concentration, and the specific lipid composition of the membrane.[4]

  • Barrel-Stave Model: AMPs oligomerize and insert into the membrane, forming a transmembrane pore where the hydrophobic regions of the peptides face the lipid acyl chains and the hydrophilic regions line the pore.[10]

  • Toroidal Pore Model: Similar to the barrel-stave model, but the lipid monolayers bend inward to line the pore, creating a continuous curvature of the membrane.[10]

  • Carpet Model: At high concentrations, AMPs accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer integrity, leading to micellization and membrane dissolution.[10][11]

The presence of POPG can influence the mechanism of action. For example, some AMPs have been shown to induce the formation of POPG-rich domains within a mixed lipid bilayer, which may facilitate localized membrane disruption.[12]

Experimental Protocols for Studying POPG-AMP Interactions

A variety of biophysical techniques are employed to characterize the intricate details of POPG-AMP interactions. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (AMP) to a macromolecule (POPG-containing vesicles), providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[13][14]

Protocol:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) with the desired POPG/POPC ratio using the extrusion method.

    • Dialyze both the LUV suspension and the AMP solution against the same buffer to ensure a perfect match, minimizing heats of dilution.[15] Recommended buffers should be of low ionization enthalpy, and reducing agents like TCEP are preferred over DTT.[15][16]

    • Accurately determine the concentrations of both the lipid and the peptide.

    • Degas all solutions immediately before the experiment to prevent bubble formation.[15]

  • ITC Experiment:

    • Load the LUV suspension into the sample cell of the calorimeter (typically 5-50 µM lipid concentration).[15]

    • Load the AMP solution into the injection syringe (typically 10-fold higher concentration than the lipid).[16]

    • Perform a series of injections of the AMP solution into the sample cell while monitoring the heat change.

    • As a control, inject the AMP solution into the buffer alone to determine the heat of dilution.[13]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[17]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of AMPs upon interaction with lipid vesicles. Many AMPs are unstructured in solution and adopt an α-helical or β-sheet conformation upon binding to membranes.[18][19]

Protocol:

  • Sample Preparation:

    • Prepare LUVs of the desired lipid composition. While small unilamellar vesicles (SUVs) have been traditionally used to minimize light scattering, accurate CD spectra can be obtained with LUVs.[20]

    • Prepare the AMP solution in a suitable buffer that is transparent in the far-UV region (e.g., phosphate buffer).[19]

    • Ensure the total absorbance of the sample, including the buffer and vesicles, is below one for high-quality data.[18]

  • CD Measurement:

    • Record a baseline spectrum of the buffer and LUVs without the peptide.

    • Add the AMP to the LUV suspension and incubate to allow for binding and conformational changes.

    • Record the CD spectrum of the AMP-LUV mixture, typically from 260 nm to 190 nm.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data to mean residue ellipticity.

    • Deconvolute the final spectrum using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[21]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides high-resolution structural and dynamic information about both the AMP and the lipid bilayer in a membrane environment.[22][23] It can reveal the peptide's orientation and depth of insertion, as well as its effect on lipid order and dynamics.[11]

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) or oriented lipid bilayers containing the AMP. For ssNMR, site-specific isotopic labeling (e.g., 15N, 13C, 2H) of the peptide or lipids is often necessary.[23]

    • Hydrate the sample to the desired water content.

  • ssNMR Experiment:

    • Pack the sample into an NMR rotor.

    • Perform experiments such as 31P NMR to probe the lipid headgroup dynamics and bilayer integrity, and 2H NMR on deuterated lipids to measure changes in acyl chain order upon peptide binding.[11][24]

    • For peptide structure and orientation, 15N and 13C NMR experiments on labeled peptides are conducted.

  • Data Analysis:

    • Analyze the NMR spectra to extract parameters such as chemical shift anisotropies, quadrupolar splittings, and relaxation times.

    • These parameters provide information on the structure, dynamics, and orientation of the peptide and lipids within the membrane.

Fluorescence Spectroscopy

Fluorescence-based assays are versatile tools for studying AMP-membrane interactions, providing information on peptide binding, membrane permeabilization, and the local environment of the peptide.[25][26]

Protocol for Vesicle Leakage Assay:

  • Sample Preparation:

    • Prepare LUVs encapsulating a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration.[27]

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Add the AMP to the dye-loaded LUV suspension.

    • Monitor the increase in fluorescence intensity over time. Membrane disruption by the AMP will cause the dye to leak out and become de-quenched, resulting in an increased fluorescence signal.[27]

  • Data Analysis:

    • The rate and extent of fluorescence increase are indicative of the peptide's membrane-lytic activity.

Visualizing the Interactions

To better understand the complex processes involved in POPG-AMP interactions, we can visualize the experimental workflows and conceptual models using diagrams.

Experimental_Workflow_for_POPG_AMP_Interaction_Studies cluster_preparation Sample Preparation cluster_experiments Biophysical Characterization cluster_outputs Data Outputs cluster_interpretation Interpretation POPG_Vesicles POPG-containing Vesicles (LUVs/MLVs) ITC Isothermal Titration Calorimetry POPG_Vesicles->ITC CD Circular Dichroism Spectroscopy POPG_Vesicles->CD ssNMR Solid-State NMR Spectroscopy POPG_Vesicles->ssNMR Fluorescence Fluorescence Spectroscopy POPG_Vesicles->Fluorescence AMP_Solution AMP Solution AMP_Solution->ITC AMP_Solution->CD AMP_Solution->ssNMR AMP_Solution->Fluorescence Thermo Thermodynamics (Kd, ΔH, n) ITC->Thermo Structure Secondary Structure (% α-helix, β-sheet) CD->Structure Dynamics Orientation, Dynamics, Lipid Order ssNMR->Dynamics Permeability Membrane Permeability Fluorescence->Permeability Mechanism Mechanism of Action Thermo->Mechanism Structure->Mechanism Dynamics->Mechanism Permeability->Mechanism AMP_Membrane_Interaction_Mechanism cluster_membrane Bacterial Membrane (POPG-rich) mem_top mem_bottom AMP Cationic AMP (+) Binding Electrostatic Binding AMP->Binding Initial Interaction Pore_Formation Pore Formation Binding->Pore_Formation Low Peptide Concentration Carpet Carpet/Micellization Binding->Carpet High Peptide Concentration Disruption Membrane Disruption & Cell Death Pore_Formation->Disruption Carpet->Disruption

References

The Intrinsic Dance of a Key Phospholipid: An In-depth Technical Guide to the Spontaneous Curvature and Molecular Shape of POPG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

This technical guide delves into the critical, yet often subtle, physicochemical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a ubiquitous anionic phospholipid in biological membranes and a vital component in advanced drug delivery systems. We explore the concepts of spontaneous curvature and molecular shape, elucidating their profound impact on the structure, function, and behavior of lipid bilayers. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in membrane biophysics and pharmaceutical development.

Understanding Spontaneous Curvature and Molecular Shape

The concept of "molecular shape" is a powerful tool for predicting the collective behavior of lipids in an aqueous environment. Lipids can be broadly categorized by a packing parameter, which relates the cross-sectional area of the hydrophilic headgroup to that of the hydrophobic acyl chains. This, in turn, dictates the preferred curvature of a lipid monolayer, a property known as spontaneous or intrinsic curvature (c₀) .

  • Cylindrical Shape (c₀ ≈ 0): Lipids with a headgroup area that is comparable to their tail area, such as phosphatidylcholines (PC), tend to form flat bilayers.

  • Conical Shape (c₀ < 0): Lipids with a smaller headgroup area relative to their bulky tails, like phosphatidylethanolamines (PE), induce a negative curvature, favoring the formation of inverted hexagonal (HII) phases.

  • Inverted-Cone Shape (c₀ > 0): Lipids with a larger headgroup area compared to their single acyl chain, such as lysolipids, exhibit positive curvature and tend to form micelles.

The spontaneous curvature of a lipid is a critical determinant of membrane properties, influencing membrane stability, fusion, fission, and the interaction with membrane-associated proteins.

The Molecular Geometry of POPG

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is an anionic phospholipid characterized by a glycerol (B35011) headgroup and two distinct acyl chains: a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. This combination of a negatively charged, relatively bulky headgroup and a kinked unsaturated tail contributes to its unique molecular shape and packing properties within a lipid bilayer.

While phosphatidylglycerol (PG) lipids are generally considered to have a near-zero intrinsic curvature, suggesting a roughly cylindrical shape, some studies indicate a slight preference for positive curvature.[1] This is in contrast to its close structural analog, dioleoylphosphatidylglycerol (B1249151) (DOPG), which has been experimentally determined to have a small negative spontaneous curvature.[2] The subtle difference in acyl chain composition between POPG and DOPG likely accounts for this variation in their preferred curvature.

Quantitative Data on POPG and Related Phospholipids

The following tables summarize key quantitative parameters for POPG and related lipids, compiled from a range of experimental and computational studies.

LipidSpontaneous Curvature (c₀) (nm⁻¹)Experimental ConditionsTechniqueReference
DOPG -0.0067 ± 0.021150 mM NaClSAXS[2]
DOPG -0.115 ± 0.037150 mM NaCl, 20 mM MgCl₂SAXS[2]
POPG Preference for positive curvature---MD Simulation[1]
PG Near-zero------[3]

Table 1: Spontaneous Curvature of POPG and Related Phospholipids. Note the influence of ionic environment on the spontaneous curvature of DOPG. A definitive experimental value for POPG remains a subject for further investigation.

LipidArea per Lipid (Ų)Temperature (°C)TechniqueReference
POPG 66.0 ± 1.330SANS/SAXS[4][5]
POPG 67.7 ± 0.2Not SpecifiedMD Simulation (CHARMM36)[5]
POPC 64.3 ± 1.330SANS/SAXS[5]

Table 2: Area per Lipid of POPG and POPC. The larger area per lipid of POPG compared to POPC is attributed to the electrostatic repulsion between the negatively charged headgroups.[6]

LipidBilayer Thickness (Å)Temperature (°C)TechniqueReference
POPG 36.7 ± 0.730SANS/SAXS[4][5]
POPC 39.1 ± 0.830SANS/SAXS[5]

Table 3: Bilayer Thickness of POPG and POPC. The smaller bilayer thickness of POPG is a consequence of its larger area per lipid.

Experimental Protocols for Characterization

Determination of Spontaneous Curvature using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the spontaneous curvature of lipids that do not readily form non-lamellar phases on their own. The protocol generally involves incorporating the lipid of interest into a host lipid matrix that is known to form an inverted hexagonal (HII) phase, such as dioleoylphosphatidylethanolamine (DOPE).

Methodology:

  • Sample Preparation:

    • Co-dissolve the guest lipid (e.g., POPG) and the host lipid (e.g., DOPE) in an organic solvent (e.g., chloroform/methanol mixture).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 150 mM NaCl) to form a lipid dispersion.

    • Subject the dispersion to several freeze-thaw cycles to ensure homogeneity.

  • SAXS Data Acquisition:

    • Load the lipid dispersion into a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ).

  • Data Analysis:

    • The positions of the Bragg peaks in the SAXS pattern are used to determine the lattice parameter of the HII phase.

    • By measuring the lattice parameter at different concentrations of the guest lipid, the effect of the guest lipid on the HII phase dimensions can be determined.

    • The spontaneous curvature of the guest lipid is then extrapolated from these measurements based on established theoretical models.[7][8]

Structural Characterization of Lipid Vesicles using Cryo-Transmission Electron Microscopy (Cryo-EM)

Cryo-EM allows for the direct visualization of lipid vesicles in their hydrated state, providing information on their morphology, lamellarity, and bilayer thickness.

Methodology:

  • Vesicle Preparation: Prepare unilamellar vesicles of POPG or POPG-containing mixtures using standard methods such as extrusion or sonication.

  • Sample Vitrification:

    • Apply a small volume (3-4 µL) of the vesicle suspension to a glow-discharged EM grid.

    • Blot the grid to create a thin film of the suspension.

    • Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[9]

  • Cryo-EM Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at low electron doses to minimize radiation damage.

  • Image Analysis:

    • Analyze the acquired images to measure the diameter and bilayer thickness of the vesicles.[10] Advanced image processing techniques can be used to obtain high-resolution structural information.[11][12]

Molecular Dynamics (MD) Simulations of POPG Bilayers

MD simulations provide atomistic or coarse-grained insights into the structure and dynamics of lipid bilayers, complementing experimental data.

Methodology:

  • System Setup:

    • Use a molecular modeling software package (e.g., GROMACS, CHARMM) to build a POPG bilayer.[13][14]

    • Solvate the bilayer with a water model (e.g., TIP3P) and add counterions (e.g., Na⁺) to neutralize the system.[15]

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Equilibrate the system in a stepwise manner, gradually releasing restraints on different parts of the system (e.g., lipid headgroups, acyl chains).[16]

    • Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the bilayer.

  • Data Analysis:

    • Analyze the simulation trajectory to calculate various structural and dynamic properties, such as the area per lipid, bilayer thickness, order parameters of the acyl chains, and headgroup orientation.[17]

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the conceptual relationships between lipid molecular shape, bilayer properties, and experimental characterization.

MolecularShapeAndBilayerProperties cluster_molecular_properties Molecular Properties cluster_bilayer_properties Bilayer Properties MolecularShape Molecular Shape (Packing Parameter) SpontaneousCurvature Spontaneous Curvature (c₀) MolecularShape->SpontaneousCurvature determines Headgroup Headgroup (Glycerol, Negative Charge) Headgroup->MolecularShape AreaPerLipid Area per Lipid Headgroup->AreaPerLipid influences (electrostatic repulsion) AcylChains Acyl Chains (Palmitoyl & Oleoyl) AcylChains->MolecularShape MembraneFluidity Membrane Fluidity AcylChains->MembraneFluidity influences (unsaturation) SpontaneousCurvature->MembraneFluidity BilayerThickness Bilayer Thickness AreaPerLipid->BilayerThickness inversely related

Caption: Relationship between POPG molecular properties and resulting bilayer characteristics.

ExperimentalWorkflow cluster_experimental Experimental Characterization cluster_outputs Measured Properties SamplePrep Sample Preparation (e.g., Vesicle Formation) SAXS Small-Angle X-ray Scattering (SAXS) SamplePrep->SAXS CryoEM Cryo-Electron Microscopy (Cryo-EM) SamplePrep->CryoEM MDSim Molecular Dynamics (MD) Simulation SamplePrep->MDSim (in silico) DataAnalysis Data Analysis & Interpretation SAXS->DataAnalysis CryoEM->DataAnalysis MDSim->DataAnalysis SpontaneousCurvature Spontaneous Curvature DataAnalysis->SpontaneousCurvature BilayerStructure Bilayer Structure (Thickness, Area/Lipid) DataAnalysis->BilayerStructure Morphology Vesicle Morphology DataAnalysis->Morphology Dynamics Molecular Dynamics DataAnalysis->Dynamics

Caption: General experimental workflow for characterizing the physical properties of POPG.

Implications for Drug Development

The molecular shape and spontaneous curvature of POPG are not merely academic curiosities; they have profound implications for the design and performance of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).

  • Formulation Stability: The near-zero spontaneous curvature of POPG contributes to the formation of stable lamellar structures, which is essential for robust vesicle formation and drug encapsulation.

  • Control of Surface Charge: The anionic nature of the POPG headgroup imparts a negative surface charge to lipid nanoparticles, which can prevent aggregation through electrostatic repulsion and influence their interaction with biological systems.

  • Modulation of Membrane Fluidity: The presence of the unsaturated oleoyl (B10858665) chain in POPG enhances membrane fluidity, which can affect drug loading and release kinetics.

  • Interaction with Payloads: The specific chemical nature of the POPG headgroup can influence the encapsulation and retention of therapeutic payloads through electrostatic and hydrogen bonding interactions.

Conclusion

This technical guide has provided a comprehensive overview of the spontaneous curvature and molecular shape of POPG, supported by quantitative data and detailed experimental methodologies. While a definitive experimental value for the spontaneous curvature of POPG remains to be elucidated, the available evidence points to a near-zero or slightly positive curvature, consistent with its role as a stable bilayer-forming lipid. A thorough understanding of these fundamental physicochemical properties is paramount for researchers and professionals working to harness the full potential of POPG in both fundamental membrane biophysics and the development of next-generation drug delivery platforms. Further experimental work is encouraged to precisely quantify the spontaneous curvature of POPG under various physiologically relevant conditions.

References

Discovery and initial characterization of phosphatidylglycerol lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Initial Characterization of Phosphatidylglycerol Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, initial characterization, and fundamental biological roles of phosphatidylglycerol (PG), an anionic phospholipid essential for various cellular functions across all domains of life.

Discovery and Ubiquity

Phosphatidylglycerol was first identified in 1958 by A. A. Benson and B. Maruo in the photosynthetic organism Scenedesmus.[1][2][3] This discovery was soon followed by its identification in a wide range of organisms, including higher plants, Gram-negative bacteria, and mammals, establishing PG as a ubiquitous component of biological membranes.[3]

Structurally, phosphatidylglycerol is a glycerophospholipid distinguished by a glycerol (B35011) headgroup attached to the phosphate (B84403) moiety.[4][5] This headgroup imparts a net negative charge at physiological pH, classifying PG as an anionic phospholipid.[1][6]

Quantitative Distribution of Phosphatidylglycerol

While universally present, the abundance of PG varies significantly across different organisms and subcellular compartments. It is generally a minor component in eukaryotes but can be a major phospholipid in bacterial membranes.

Organism/Tissue Subcellular Location Relative Abundance (% of Total Phospholipids) Reference
Escherichia coliCell Membrane5 - 20%[7][8]
PlantsSubcellular Membranes (e.g., Plasma Membrane)1.5 - 4.5%
PlantsThylakoid MembranesMajor Phospholipid Component[1][9][10]
MammalsGeneral Intracellular Membranes< 1%[1]
MammalsMitochondria & Microsomal MembranesPredominantly Located[1]
HumanPlasma~ 0.2%[3]
MammalsPulmonary SurfactantMajor Component

Biosynthesis and Key Signaling Pathways

The synthesis of PG is a conserved process that is crucial for maintaining membrane homeostasis and providing the precursor for other important lipids, most notably cardiolipin (B10847521).

De Novo Biosynthesis Pathway

The primary pathway for PG synthesis begins with phosphatidic acid (PA) and proceeds through two key enzymatic steps.

G De Novo Phosphatidylglycerol Biosynthesis PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP → CMP PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-P → CMP PG Phosphatidylglycerol (PG) PGP->PG Pi CDS CDP-diacylglycerol synthase (CdsA) PGPS PGP synthase (PgsA) PGPP PGP phosphatase

Caption: De Novo PG biosynthesis pathway.[4][11]

Role as a Precursor in Cardiolipin Synthesis

Phosphatidylglycerol is the direct precursor for the synthesis of cardiolipin (diphosphatidylglycerol), a phospholipid critical for the structure and function of the inner mitochondrial membrane in eukaryotes and the cell membrane in bacteria. The mechanism, however, differs between prokaryotes and eukaryotes.

G Cardiolipin Synthesis from Phosphatidylglycerol cluster_prokaryotes Prokaryotic Pathway cluster_eukaryotes Eukaryotic Pathway (Mitochondria) PG1 Phosphatidylglycerol CLS_pro Cardiolipin Synthase (PLD-type) PG1->CLS_pro PG2 Phosphatidylglycerol PG2->CLS_pro CL_pro Cardiolipin Glycerol Glycerol CLS_pro->CL_pro CLS_pro->Glycerol PG_eu Phosphatidylglycerol CLS_eu Cardiolipin Synthase (Phosphatidyltransferase) PG_eu->CLS_eu CDP_DAG CDP-Diacylglycerol CDP_DAG->CLS_eu CL_eu Cardiolipin CMP CMP CLS_eu->CL_eu CLS_eu->CMP

Caption: Divergent pathways of cardiolipin synthesis.[4][12][13]

Experimental Protocols for Isolation and Characterization

The initial characterization and subsequent study of PG have relied on robust methods for lipid extraction, separation, and analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of phosphatidylglycerol from a biological sample.

G General Workflow for PG Analysis Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction Sample->Extraction Separation Phospholipid Separation Extraction->Separation Analysis Identification & Quantification Separation->Analysis FA_Analysis Fatty Acid Profile (Optional) Separation->FA_Analysis

References

Methodological & Application

Application Notes and Protocols for the Preparation of POPG Liposomes via Extrusion Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and they are valuable tools in various scientific disciplines, including drug delivery, membrane biophysics, and nanomedicine. The extrusion method is a widely used technique to produce unilamellar liposomes of a defined and uniform size. This document provides detailed application notes and protocols for the preparation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes using the thin-film hydration followed by extrusion method.[1]

The process begins with the formation of a thin lipid film from a solution of POPG in an organic solvent.[2][3] This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[2][3] Subsequently, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size to generate large unilamellar vesicles (LUVs) of a more homogenous size distribution.[4][5][6]

Materials and Equipment

Materials
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) powder

  • Chloroform (B151607) or a chloroform:methanol mixture[2][7]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Argon or Nitrogen gas[8]

  • Deionized water

Equipment
  • Round-bottom flask[1][2]

  • Rotary evaporator or a stream of inert gas (N2 or Ar)[2]

  • Vacuum desiccator or high-vacuum pump[2][8]

  • Water bath or heating block[8]

  • Vortex mixer

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)[7]

  • Polycarbonate membranes (e.g., 100 nm pore size)[4][9]

  • Syringes (gas-tight)

  • Glass test tubes[7][10]

  • Dynamic Light Scattering (DLS) instrument for size characterization[8][11]

Experimental Protocols

Protocol 1: Thin-Film Hydration

This initial step creates a thin lipid film on the interior surface of a round-bottom flask, which is a crucial precursor for the formation of liposomes.[1][2]

  • Lipid Dissolution: Weigh the desired amount of POPG powder and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg of lipid per 1 mL of organic solvent. Ensure the lipid is completely dissolved to form a clear solution.

  • Solvent Evaporation: Remove the organic solvent to form a thin lipid film.

    • For small volumes (<1 mL): Use a gentle stream of nitrogen or argon gas while rotating the flask to ensure an even film.[10]

    • For larger volumes: Use a rotary evaporator under reduced pressure.[2]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours, or overnight, to remove any residual organic solvent.[2][8] This step is critical as residual solvent can affect the stability and properties of the liposomes.

Protocol 2: Hydration of the Lipid Film

In this stage, the dried lipid film is rehydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[2]

  • Pre-heating: Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of POPG. The Tc of POPG is -2 °C, so hydration can be performed at room temperature or slightly above.

  • Hydration: Add the pre-heated hydration buffer to the round-bottom flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask to facilitate the formation of MLVs. This can be done by vortexing or gentle shaking. The lipid film will swell and disperse to form a milky suspension of MLVs.[3]

Protocol 3: Liposome Extrusion

Extrusion is the process of forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a more uniform size.[4][5][6]

  • Extruder Assembly: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.

  • Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity and trapping efficiency of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles.[8] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion Process:

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth between the two syringes through the polycarbonate membrane.

    • Perform an odd number of passes (e.g., 11 or 21 times) to ensure the final product is collected in the opposite syringe.[8][11] The number of passes influences the size distribution of the resulting liposomes, with more passes generally leading to a narrower distribution.[5][11]

Data Presentation

The following tables summarize key quantitative data and parameters for the preparation of POPG liposomes.

Table 1: Typical Parameters for POPG Liposome Preparation

ParameterRecommended Value/RangeNotes
POPG Concentration (in organic solvent)10-20 mg/mLEnsures complete dissolution.
Hydration BufferPBS, Tris, or other relevant bufferpH should be kept close to 7 to avoid lipid hydrolysis.[12]
Hydration TemperatureAbove -2 °C (Tc of POPG)Room temperature is generally sufficient.
Extrusion Pore Size30 nm - 400 nm[8]100 nm is a commonly used size for creating LUVs.[4][9]
Number of Extrusion Passes11-21 passes[8][11]An odd number of passes is recommended.
Extrusion Pressure125 - 500 psi[8]Varies with pore size; higher pressure for smaller pores.

Table 2: Influence of Extrusion Parameters on Liposome Size

Pore Size (nm)Applied Pressure (psi)Number of PassesResulting Liposome Diameter (approx.)Reference
400252~400 nm[8]
1001255~100 nm[8]
305005~30 nm[8]

Characterization, Storage, and Stability

Characterization: The size distribution and polydispersity index (PDI) of the prepared POPG liposomes should be determined using Dynamic Light Scattering (DLS).[8][11] A PDI value below 0.2 indicates a homogenous population of liposomes.

Storage: For short-term storage (up to a few days), POPG liposomes should be stored at 4°C to minimize lipid hydrolysis and degradation.[7][12] Avoid freezing the liposome suspension as this can disrupt the vesicle structure.[12]

Stability: The stability of liposomes can be affected by factors such as temperature, pH, and the presence of other molecules.[12] Hydrolysis of the ester bonds in phospholipids (B1166683) can occur over time, leading to the formation of lysolipids which can destabilize the bilayer.[12] For long-term storage, freeze-drying (lyophilization) in the presence of cryoprotectants can be considered.[13]

Mandatory Visualization

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve POPG in Organic Solvent B Evaporate Solvent (N2/Rotovap) A->B C Dry Film under High Vacuum B->C D Add Aqueous Buffer C->D Hydrate Film E Agitate to Form MLVs D->E F Freeze-Thaw Cycles (Optional) E->F Prepare for Extrusion G Extrude through Polycarbonate Membrane F->G H Homogeneous POPG Liposomes (LUVs) G->H

Caption: Workflow for POPG liposome preparation.

References

Application Note: Protocol for Forming POPG Supported Lipid Bilayers on Mica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as mimetics of cell membranes. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is an anionic phospholipid prevalent in bacterial and mitochondrial membranes, making POPG-containing SLBs particularly relevant for studying antimicrobial peptides, membrane-protein interactions, and drug permeability. Mica, with its atomically flat and hydrophilic surface, is an ideal substrate for high-resolution imaging techniques like Atomic Force Microscopy (AFM).

This application note provides a detailed protocol for the formation of POPG-containing SLBs on mica via the vesicle fusion method. The protocol highlights the critical role of divalent cations in mediating the interaction between the negatively charged POPG vesicles and the mica surface.

Key Experimental Considerations

The formation of a high-quality POPG SLB on mica is primarily governed by electrostatic interactions. Both the POPG headgroup and the mica surface are negatively charged at neutral pH. Therefore, the presence of divalent cations, such as calcium (Ca²⁺), is essential to act as a bridge, screening the electrostatic repulsion and facilitating vesicle adsorption and subsequent rupture into a planar bilayer.[1][2] The concentration of these cations is a critical parameter that requires optimization.

The physical state of the lipids is also crucial. The vesicle fusion process is most efficient when the lipids are in the fluid phase, i.e., at a temperature above their main phase transition temperature (Tₘ). POPG has a low Tₘ of -2°C, so experiments can typically be performed at room temperature.[1] However, if POPG is mixed with lipids with a higher Tₘ, the incubation temperature should be adjusted accordingly.

Experimental Protocol

This protocol details the formation of SLBs composed of 100% POPG. The same procedure can be adapted for mixtures of POPG with zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

Materials
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform (B151607)

  • Chloroform (HPLC grade)

  • Tris-HCl buffer (50 mM, pH 7.4, with 300 mM KCl)

  • Calcium chloride (CaCl₂) solution (1 M stock)

  • Muscovite (B576469) mica sheets

  • Double-sided tape

  • Glass microscope slides

  • Bath sonicator or mini-extruder with polycarbonate membranes (50 nm pore size)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Experimental Workflow

G cluster_0 Vesicle Preparation cluster_1 SLB Formation cluster_2 Characterization A 1. Prepare POPG in Chloroform B 2. Dry Lipid Film under N2/Vacuum A->B C 3. Hydrate Film with Buffer B->C D 4. Form Vesicles (Sonication/Extrusion) C->D F 6. Add Vesicle Solution with Ca2+ to Mica D->F E 5. Prepare Mica Substrate E->F G 7. Incubate at RT F->G H 8. Rinse with Buffer G->H I 9. AFM Imaging H->I J 10. QCM-D Analysis H->J K 11. FRAP (optional) H->K

Caption: Workflow for POPG SLB formation on mica.

Step-by-Step Method

Part 1: Small Unilamellar Vesicle (SUV) Preparation

  • Lipid Film Formation:

    • In a clean glass vial, transfer the desired amount of POPG in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with Tris-HCl buffer (50 mM, pH 7.4, 300 mM KCl) to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (choose one method):

    • Sonication: Place the vial in a bath sonicator and sonicate for 20-30 minutes, or until the suspension becomes clear.[3][4] This indicates the formation of small unilamellar vesicles (SUVs). Maintain a cool water bath to prevent overheating.

    • Extrusion: Hydrate the lipid film and subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension at least 11 times through a polycarbonate membrane with a 50 nm pore size using a mini-extruder. This method yields SUVs with a more uniform size distribution.

Part 2: Supported Lipid Bilayer (SLB) Formation

  • Mica Substrate Preparation:

    • Secure a glass microscope slide.

    • Using double-sided tape, affix a fresh sheet of muscovite mica to the slide.

    • Carefully cleave the top layers of the mica using clear adhesive tape to expose an atomically flat and clean surface.

  • Vesicle Fusion:

    • To the vesicle solution from Part 1, add CaCl₂ to a final concentration of 2-5 mM. This is a critical step to induce vesicle fusion on the mica surface.[5]

    • Immediately pipette approximately 100-150 µL of the vesicle/Ca²⁺ solution onto the freshly cleaved mica surface.[3][5]

  • Incubation:

    • Incubate the sample at room temperature for 30-60 minutes in a humid chamber to prevent evaporation.

  • Rinsing:

    • Gently rinse the mica surface multiple times with the Tris-HCl buffer (without vesicles but containing 2-5 mM CaCl₂) to remove excess, non-fused vesicles. This can be done by repeatedly exchanging the buffer solution over the surface.

  • Characterization:

    • The SLB is now ready for characterization. It is crucial to keep the bilayer hydrated at all times.

    • For AFM imaging, mount the sample on the AFM stage and add fresh buffer.

    • For QCM-D analysis, the process is performed in a QCM-D chamber where the mica-coated sensor is exposed to a continuous flow of the vesicle solution.

Data Presentation

The quality of the formed SLB can be assessed using various surface-sensitive techniques. The following tables summarize typical quantitative data expected from these analyses.

Table 1: QCM-D Parameters for POPG SLB Formation
ParameterStage of FormationTypical ValueInterpretation
Frequency Shift (Δf) Vesicle Adsorption-30 to -60 HzMass of adsorbed, intact vesicles.
SLB Formation ~ -25 Hz Mass of the formed lipid bilayer.[6]
Dissipation Shift (ΔD) Vesicle Adsorption> 2 x 10⁻⁶Soft, hydrated layer of intact vesicles.
SLB Formation < 1 x 10⁻⁶ Rigid, planar lipid bilayer.[6]
Table 2: AFM-Based Characterization of POPG SLBs
ParameterTypical ValueInterpretation
Bilayer Thickness ~4-5 nmHeight difference between the mica substrate and the top of the bilayer, consistent with a single phospholipid bilayer.[5]
Surface Roughness (RMS) < 0.3 nmA smooth and continuous bilayer with minimal defects.
Defect Density LowA high-quality bilayer will have very few pinholes or defects.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key interactions and transformations during the vesicle fusion process on mica.

G cluster_0 cluster_1 cluster_2 cluster_3 Vesicle POPG Vesicle (-) Ca Ca2+ ions Mica Mica Surface (-) Adsorption Vesicle Adsorption Rupture Vesicle Rupture Adsorption->Rupture Critical surface coverage SLB Supported Lipid Bilayer Rupture->SLB Reorganization Ca->Adsorption Bridges negative charges

Caption: Role of Ca²⁺ in mediating vesicle fusion on mica.

Troubleshooting

  • Incomplete bilayer formation: This is often due to insufficient Ca²⁺ concentration. Try increasing the CaCl₂ concentration in small increments (e.g., up to 10 mM). Also, ensure the mica surface is freshly cleaved and clean.

  • High defect density in the bilayer: This can result from impurities in the lipids or buffer, or from too rapid rinsing. Ensure high-purity reagents and gentle buffer exchange.

  • Adsorbed vesicles that do not rupture: This may occur if the incubation temperature is too low (if using high-Tₘ lipids) or if the vesicle concentration is too low to reach the critical surface coverage required for rupture.

By following this detailed protocol and considering the key experimental parameters, researchers can reliably form high-quality POPG supported lipid bilayers on mica for a wide range of applications.

References

Application of POPG in Giant Unilamellar Vesicle (GUV) Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable tools in membrane biophysics, drug delivery, and synthetic biology, serving as mimics for cellular membranes.[1][2][3] The incorporation of charged lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), is crucial for creating more biologically relevant membrane models that can interact with proteins, peptides, and other molecules in a charge-dependent manner. POPG, a negatively charged phospholipid, plays a significant role in the formation, stability, and functionality of GUVs.[4] This document provides detailed application notes and protocols for the successful formation of POPG-containing GUVs.

Application Notes

The inclusion of POPG in lipid mixtures for GUV formation introduces electrostatic repulsion between lipid bilayers, which can facilitate the swelling and detachment of vesicles from the substrate during formation.[5] This property is particularly beneficial in methods like gentle hydration. However, high concentrations of charged lipids can also present challenges, such as instability and difficulty in vesicle formation, particularly with the electroformation technique.[6]

Key considerations when working with POPG-containing GUVs include:

  • Concentration Effects: The mole percentage of POPG can significantly influence GUV properties. While lower concentrations (e.g., 10 mol%) can aid in GUV formation, higher concentrations (above 50 mol%) may lead to instability.[5][6]

  • Method Selection: The choice of GUV formation method is critical. Electroformation is a widely used and effective technique, though it may require optimization for charged lipids.[6][7] Gentle hydration is a simpler alternative that works well with charged lipids.[5] The droplet transfer method is another versatile technique for forming GUVs with controlled composition.[8]

  • Buffer Conditions: The ionic strength of the hydration buffer can impact the formation of GUVs containing charged lipids. While traditionally, low ionic strength buffers were used in electroformation, recent modifications to protocols have enabled GUV formation in solutions with physiological ionic strength.[6][9]

  • Stability: POPG can influence the stability of GUVs. Studies have shown that the presence of 10%-50% (w/w%) of negatively charged lipids like POPG in GUVs composed mainly of neutral lipids can improve their resistance to rupture and decrease leakage of inner contents during processes like freeze-thawing.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the formation of POPG-containing GUVs.

Table 1: Lipid Compositions and GUV Formation Methods

Lipid Composition (molar ratio)GUV Formation MethodKey Findings
POPC:POPG (1:1)ElectroformationSuccessful formation of GUVs for studying peptide-membrane interactions.[10]
POPC with up to 60 mol% POPS (similar charged lipid)Modified Electroformation (from damp film)High yield of GUVs was achieved.[6]
DOPC/Cholesterol with 1-10% PIP2 (another charged lipid)ElectroformationStable GUVs were formed, with 5% PIP2 being optimal for stability.[1]
POPC with 10-50% (w/w) POPGFreeze-Thawing for FusionImproved resistance to rupture and decreased leakage.[4]
POPC:POPG (9:1)Gentle HydrationFacilitates the formation of GUVs due to electrostatic repulsion.[5]
POPC:POPG (1:1)Droplet Transfer MethodSuccessful encapsulation of a cell-free protein synthesis system.[8]

Table 2: Electroformation Parameters for Charged Lipid-Containing GUVs

Lipid CompositionVoltage (V)Frequency (Hz)DurationInternal SolutionReference
POPC:POPG (1:1)0 to 3 V (ramping), then 3 V55 min (ramping), 2 h (stable)195 mM Sucrose (B13894)[10]
Chol/POPC in NaCl4500Not specified10-25 mM NaCl[6]
POPC/SM/Chol2-610-100Not specifiedNot specified[7]
Egg PC or DOPAup to 40 V/mmup to 1 MHzNot specifiedNot specified[9][11]
Phosphatidylcholine/Cholesterol5 V/mm10 kHzNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: GUV Formation by Electroformation

This protocol is a standard method for producing GUVs and has been adapted for use with POPG-containing lipid mixtures.[7][10]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Chloroform (B151607)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 195 mM)

  • Electroformation chamber (e.g., Nanion Vesicle Prep Pro)

  • Function generator

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid stock solution of POPC and POPG in chloroform at the desired molar ratio (e.g., 1:1) with a final total lipid concentration of 10 mM.

    • Identify the conductive sides of the ITO slides using a multimeter.

    • Spread 10 µl of the lipid stock solution evenly onto the conductive side of one ITO slide.

    • Place the slide in a vacuum desiccator for at least 15 minutes to evaporate the chloroform and form a dry lipid film.[10]

  • Chamber Assembly:

    • Place the ITO slide with the dried lipid film into the electroformation chamber, with the lipid film facing upwards.

    • Place an O-ring around the lipid film.

    • Add the desired internal solution (e.g., 280 µl of 195 mM sucrose solution) into the O-ring.[10]

    • Place a second ITO slide on top of the O-ring with its conductive side facing downwards, ensuring good contact with the electrodes of the chamber.

    • Secure the chamber.

  • Electroformation:

    • Connect the chamber to a function generator.

    • Apply an AC electric field. A typical protocol involves ramping the voltage from 0 to 3 V over 5 minutes at a frequency of 5 Hz, followed by a constant voltage of 3 V at 5 Hz for 2 hours.[10] The temperature should be kept above the phase transition temperature of the lipids (e.g., 37°C).[10]

  • GUV Harvesting:

    • After the electroformation is complete, turn off the power supply.

    • Carefully disassemble the chamber and collect the GUV suspension from the surface of the ITO slide.

Protocol 2: GUV Formation by Gentle Hydration

This method is simpler than electroformation and is particularly well-suited for lipids that are charged or have high phase transition temperatures.[5]

Materials:

  • POPC and POPG

  • Chloroform

  • Glass vial

  • Hydration buffer (e.g., sucrose or glucose solution)

  • Water bath or heating block

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid stock solution of POPC and POPG in chloroform at the desired molar ratio (e.g., 9:1).[5]

    • Deposit a small volume of the lipid solution into a clean glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film on the bottom of the vial.

  • Hydration:

    • Gently add the hydration buffer to the vial containing the lipid film. The volume will depend on the desired final GUV concentration.

    • Incubate the vial at a temperature above the lipid phase transition temperature for several hours to overnight without agitation.

  • GUV Observation:

    • The GUVs will detach from the glass surface and float into the solution. They can be observed directly from the vial under a microscope.

Visualizations

Experimental Workflow for GUV Electroformation

GUV_Electroformation_Workflow cluster_prep Preparation cluster_film Lipid Film Formation cluster_assembly Chamber Assembly cluster_formation GUV Formation cluster_harvest Harvesting & Analysis prep_lipids Prepare Lipid Stock (POPC/POPG in Chloroform) spread_lipid Spread Lipid Solution on ITO Slide prep_lipids->spread_lipid prep_ito Clean & Prepare ITO Slides prep_ito->spread_lipid dry_film Dry Under Vacuum spread_lipid->dry_film assemble_chamber Assemble Electroformation Chamber dry_film->assemble_chamber add_buffer Add Hydration Buffer (e.g., Sucrose) assemble_chamber->add_buffer apply_field Apply AC Electric Field (Voltage & Frequency) add_buffer->apply_field harvest_guvs Harvest GUVs apply_field->harvest_guvs analyze Microscopy & Analysis harvest_guvs->analyze

Caption: Workflow for GUV formation using the electroformation method.

Logical Relationship of POPG in GUV Formation

POPG_Role_in_GUV_Formation POPG POPG (Negatively Charged Lipid) Lipid_Mixture Lipid Mixture (e.g., POPC/POPG) POPG->Lipid_Mixture Electrostatic_Repulsion Increased Electrostatic Repulsion Lipid_Mixture->Electrostatic_Repulsion Hydration Enhanced Hydration of Lipid Bilayers Electrostatic_Repulsion->Hydration Detachment Facilitated Detachment from Substrate Electrostatic_Repulsion->Detachment GUV_Formation Successful GUV Formation Hydration->GUV_Formation Detachment->GUV_Formation Stability Altered Membrane Stability GUV_Formation->Stability Functionality Biologically Relevant Surface Charge GUV_Formation->Functionality

Caption: Role of POPG in facilitating GUV formation and function.

References

Application Notes and Protocols for Fluorescent Labeling of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the fluorescent labeling of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a key anionic phospholipid in biological membranes. Fluorescently labeled POPG is an invaluable tool for studying membrane dynamics, lipid-protein interactions, and the cellular uptake of lipid-based drug delivery systems. Two primary methods are presented: direct chemical labeling using amine-reactive fluorescent dyes and a more advanced approach utilizing bioorthogonal click chemistry.

Introduction

Fluorescent labeling of lipids allows for the visualization and quantification of their distribution and dynamics in various biological and model systems.[1][2] Palmitoyloleoylphosphatidylglycerol (POPG) plays a crucial role in bacterial and eukaryotic cell membranes, influencing membrane fluidity, charge, and the localization and function of membrane-associated proteins. Fluorescently tagging POPG enables researchers to track its behavior in real-time, providing insights into fundamental biological processes and the mechanisms of action of lipid-targeting drugs.

This application note details two robust protocols for fluorescently labeling POPG. The first protocol describes the conjugation of amine-reactive fluorescent dyes, such as NBD (Nitrobenzoxadiazole) and Rhodamine, to the headgroup of POPG. The second protocol outlines a state-of-the-art click chemistry approach for a highly specific and efficient labeling of POPG.[3][4][5][6]

Data Presentation

The choice of fluorophore is critical for successful fluorescence microscopy experiments. The spectral properties of commonly used fluorescent dyes for lipid labeling are summarized in the table below.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
NBD ~460~5350.3-0.5 (in methanol)~25,000 (in methanol)
Rhodamine B ~560~5800.3-0.7 (in ethanol)~110,000 (in methanol)
Cyanine3 (Cy3) ~550~570~0.15 (in water)~150,000 (in water)
Cyanine5 (Cy5) ~649~670~0.20 (in water)~250,000 (in water)

Note: Spectral properties can vary depending on the solvent environment and conjugation to the lipid.

Experimental Protocols

Protocol 1: Direct Chemical Labeling of POPG with Amine-Reactive Dyes

This protocol details the labeling of the glycerol (B35011) headgroup of POPG with an amine-reactive fluorescent dye. This involves the chemical modification of the headgroup to introduce a primary amine, followed by conjugation with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Materials:

Procedure:

  • Activation of POPG Carboxyl Group:

    • Dissolve POPG (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add DCC (1.1 equivalents) and NHS (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Amination of the Glycerol Headgroup:

    • In a separate flask, dissolve ethylenediamine (10 equivalents) in anhydrous chloroform.

    • Slowly add the activated POPG-NHS ester solution from step 1 to the ethylenediamine solution with constant stirring.

    • Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification of Amine-Modified POPG:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in a minimal amount of chloroform.

    • Purify the amine-modified POPG using silica gel column chromatography. Elute with a gradient of methanol in chloroform.

    • Collect fractions and analyze by TLC to identify the product. Pool the pure fractions and evaporate the solvent.

  • Conjugation with Fluorescent Dye:

    • Dissolve the purified amine-modified POPG (1 equivalent) in a mixture of chloroform and methanol (2:1 v/v).

    • Add the amine-reactive fluorescent dye (e.g., NBD-NHS ester or Rhodamine B-NHS ester) (1.2 equivalents) to the solution.

    • Add triethylamine (2 equivalents) to the mixture.

    • Stir the reaction in the dark at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Final Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the fluorescently labeled POPG by silica gel column chromatography using an appropriate solvent gradient (e.g., chloroform with increasing percentages of methanol).

    • Collect the fluorescent fractions and confirm purity by TLC.

    • Evaporate the solvent and store the labeled lipid in chloroform or a suitable organic solvent at -20°C, protected from light.

Protocol 2: Fluorescent Labeling of POPG via Click Chemistry

Click chemistry offers a highly specific and efficient method for labeling lipids.[3][4][5][6] This protocol involves the synthesis of an azide-modified POPG, which is then "clicked" to an alkyne-containing fluorescent dye.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Azidoacetic acid NHS ester

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-NBD, Alkyne-Rhodamine)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Synthesis of Azide-Modified POPG:

    • Follow steps 1 and 2 from Protocol 1 to introduce a primary amine to the POPG headgroup.

    • Dissolve the amine-modified POPG (1 equivalent) in a mixture of chloroform and methanol (2:1 v/v).

    • Add azidoacetic acid NHS ester (1.2 equivalents) and triethylamine (2 equivalents).

    • Stir the reaction at room temperature overnight in the dark.

    • Purify the resulting azide-modified POPG by silica gel column chromatography.

  • Click Reaction:

    • Dissolve the azide-modified POPG (1 equivalent) and the alkyne-functionalized fluorescent dye (1.1 equivalents) in a mixture of DMF and chloroform.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • Add the copper catalyst solution to the lipid mixture.

    • Initiate the click reaction by adding a fresh solution of sodium ascorbate (1 equivalent) in water.

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours in the dark. Monitor the reaction progress by TLC.

  • Purification of Fluorescently Labeled POPG:

    • Once the reaction is complete, dilute the mixture with chloroform and wash with water to remove the copper catalyst and other water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the fluorescently labeled POPG using silica gel column chromatography with a suitable solvent gradient.

    • Collect the fluorescent fractions, confirm purity by TLC, and evaporate the solvent.

    • Store the final product at -20°C, protected from light.

Visualizations

Experimental Workflow for Direct Chemical Labeling of POPG

G cluster_activation Activation cluster_amination Amination cluster_conjugation Conjugation cluster_purification Purification POPG POPG POPG_NHS POPG-NHS Ester POPG->POPG_NHS Chloroform, RT DCC_NHS DCC, NHS DCC_NHS->POPG_NHS Amine_POPG Amine-Modified POPG POPG_NHS->Amine_POPG Chloroform, TEA, RT Ethylenediamine Ethylenediamine Ethylenediamine->Amine_POPG Labeled_POPG Fluorescently Labeled POPG Amine_POPG->Labeled_POPG Chloroform/Methanol, TEA, RT Fluorophore_NHS Amine-Reactive Fluorophore-NHS Fluorophore_NHS->Labeled_POPG Purification Silica Gel Chromatography Labeled_POPG->Purification

Caption: Workflow for direct chemical labeling of POPG.

Experimental Workflow for POPG Labeling via Click Chemistry

G cluster_modification Azide Modification cluster_click Click Reaction cluster_purification Purification Amine_POPG Amine-Modified POPG Azide_POPG Azide-Modified POPG Amine_POPG->Azide_POPG Chloroform/Methanol, TEA, RT Azido_NHS Azidoacetic Acid NHS Ester Azido_NHS->Azide_POPG Clicked_POPG Fluorescently Labeled POPG Azide_POPG->Clicked_POPG DMF/Chloroform, RT Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Clicked_POPG Catalyst CuSO4, Sodium Ascorbate, THPTA Catalyst->Clicked_POPG Purification Silica Gel Chromatography Clicked_POPG->Purification

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using POPG Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is an anionic phospholipid commonly utilized in the creation of model membranes to investigate the intricate interactions between proteins and lipids. The negative charge conferred by the phosphoglycerol headgroup of POPG plays a pivotal role in mediating electrostatic interactions with proteins, making it an invaluable tool for studying a wide range of biological processes. These processes include protein targeting to membranes, the assembly of protein complexes on membrane surfaces, and the modulation of membrane protein function. The ability to control the concentration of POPG in model membranes allows researchers to systematically probe the effects of membrane surface charge on protein binding and function.[1][2][3] This versatility makes POPG-containing model membranes, such as liposomes and nanodiscs, essential systems for researchers in basic science and drug development.

These application notes provide detailed protocols for the preparation of POPG model membranes and for the analysis of protein-lipid interactions using various biophysical techniques.

Data Presentation: Quantitative Analysis of Protein-POPG Interactions

The following tables summarize quantitative data from studies utilizing POPG-containing model membranes to characterize protein-lipid interactions.

Table 1: Binding Affinities and Stoichiometry of Protein-POPG Interactions

Protein/PeptideLipid CompositionTechniqueBinding Affinity (Kd)Stoichiometry (n)Reference
Erwinia ligand-gated ion channel (ELIC)POPC/POPGAlchemical Free Energy Perturbation-9.7 ± 0.8 kcal/mol (Binding Free Energy)Not Reported[2][4]
NC12-2β12 (Oligo-acyl-lysine)POPG/Cardiolipin (1.4/1)Surface Plasmon Resonance (SPR)See original publication for KANot Reported[5]
NC12-2β12 (Oligo-acyl-lysine)POPG/POPE (1/4)Surface Plasmon Resonance (SPR)See original publication for KANot Reported[5]

Table 2: Thermodynamic Parameters of Protein-POPG Interactions from Isothermal Titration Calorimetry (ITC)

Protein/PeptideLipid CompositionTemperature (°C)ΔH (kcal/mol)ΔS (cal/mol·deg)Reference
Generic PeptidePOPC/POPG25Varies (Exothermic or Endothermic)Varies[6][7]
Ligand-DNA (Example)Not ApplicableNot ReportedNegative (Exothermic)Positive[8]

Note: Specific thermodynamic parameters for protein-POPG interactions are highly dependent on the specific protein, lipid composition, and experimental conditions. The provided data serves as an example of the types of parameters that can be obtained.

Experimental Protocols

Preparation of POPG-Containing Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, which are commonly used as model membranes.[9][10][11]

Materials:

  • POPG and other desired lipids (e.g., POPC) in chloroform

  • Glass test tubes

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Appropriate buffer (e.g., HEPES-buffered saline)

  • Dry ice/ethanol bath

  • 37°C water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a glass test tube, dispense the desired amounts of lipid stocks (dissolved in chloroform) to achieve the target molar ratio (e.g., 80% POPC, 20% POPG).

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas in a fume hood to form a thin lipid film on the bottom and sides of the tube.

    • To ensure complete removal of the organic solvent, place the tube in a vacuum desiccator for at least 1 hour, or overnight.

  • Hydration:

    • Add the desired volume of aqueous buffer to the dried lipid film to achieve the target final lipid concentration (e.g., 5 mg/mL).

    • Incubate the mixture for at least 1 hour at a temperature above the lipid phase transition temperature (room temperature is suitable for POPC/POPG mixtures), with intermittent vortexing to facilitate hydration. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to five to seven freeze-thaw cycles to enhance the encapsulation of the aqueous buffer and to promote the formation of unilamellar vesicles.

    • Freeze the suspension in a dry ice/ethanol bath and then thaw it in a 37°C water bath.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the glass syringes and attach it to the extruder.

    • Force the lipid suspension through the membranes by depressing the plunger of the filled syringe.

    • Repeat the extrusion process 11-21 times to ensure a homogenous population of LUVs. The final extrusion should be into the alternate syringe to collect the sample.

  • Storage:

    • Store the prepared LUVs at 4°C. For short-term storage (up to a few days), they are generally stable. For longer-term storage, stability should be assessed.

Reconstitution of Membrane Proteins into POPG-Containing Vesicles

This protocol provides a general guideline for incorporating membrane proteins into pre-formed POPG liposomes.[12][13][14]

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, OG)

  • Prepared POPG-containing LUVs

  • Detergent-adsorbing beads (e.g., Bio-Beads SM-2)

  • Rocking platform

  • Appropriate buffers

Procedure:

  • Detergent Saturation of Liposomes (Optional but Recommended):

    • To improve the efficiency of protein incorporation, it is advisable to saturate the liposomes with detergent.

    • The effective detergent-to-lipid molar ratio (Reff) at which lipids are saturated but not completely solubilized should be determined empirically for each detergent and lipid mixture.

  • Mixing Protein and Liposomes:

    • Mix the purified membrane protein (in detergent) with the POPG-containing LUVs at a desired protein-to-lipid molar ratio (e.g., 1:100 to 1:1000).

    • Incubate the mixture for 1 hour at a temperature slightly above the phase transition temperature of the lipids with gentle agitation. This allows for the formation of mixed micelles of protein, lipid, and detergent.

  • Detergent Removal:

    • Add freshly prepared detergent-adsorbing beads (e.g., 30 mg of Bio-Beads per mg of detergent) to the mixture to gradually remove the detergent.

    • Incubate for 2 hours with gentle agitation.

    • Carefully transfer the solution to a new tube, add fresh beads, and incubate overnight with gentle agitation.

    • The slow removal of detergent drives the insertion of the membrane protein into the lipid bilayer, forming proteoliposomes.

  • Purification of Proteoliposomes:

    • Separate the proteoliposomes from the beads by careful pipetting.

    • To remove any unincorporated protein, the proteoliposome suspension can be purified by techniques such as size-exclusion chromatography or density gradient centrifugation.

  • Characterization:

    • Characterize the resulting proteoliposomes for protein incorporation efficiency, orientation, and functionality using appropriate assays.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways where POPG-protein interactions are known or proposed to play a significant role.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS CD14 CD14 LPS->CD14 binds Pam3CSK4 Pam3CSK4 TLR2 TLR2 Pam3CSK4->TLR2 TLR4 TLR4 MD2 MD2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 TLR1 TLR1 TLR2->TLR1 TLR2->MyD88 POPG POPG POPG->TLR4 inhibits signaling POPG->TLR2 inhibits signaling IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines induces transcription PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone) GPCR GPCR Signal->GPCR activates PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Substrate Substrate Protein PKC->Substrate phosphorylates POPG POPG POPG->PKC modulates activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Liposome_Preparation_Workflow start Start lipid_mixing 1. Mix Lipids in Chloroform (e.g., POPC/POPG) start->lipid_mixing drying 2. Dry to form Lipid Film (N₂/Ar gas, vacuum) lipid_mixing->drying hydration 3. Hydrate Film with Buffer (forms MLVs) drying->hydration freeze_thaw 4. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 5. Extrude through Membrane (e.g., 100 nm) freeze_thaw->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs end End luvs->end SPR_Workflow start Start chip_prep 1. Prepare Sensor Chip (e.g., L1 chip) start->chip_prep liposome_capture 2. Immobilize POPG Liposomes chip_prep->liposome_capture baseline 3. Establish a Stable Baseline liposome_capture->baseline protein_injection 4. Inject Protein (Analyte) baseline->protein_injection association 5. Monitor Association (Binding) protein_injection->association dissociation 6. Inject Buffer to Monitor Dissociation association->dissociation regeneration 7. Regenerate Sensor Surface dissociation->regeneration data_analysis 8. Analyze Sensorgram (Kₐ, Kₔ, Kₐ) dissociation->data_analysis regeneration->protein_injection Next Concentration end End data_analysis->end ITC_Workflow start Start sample_prep 1. Prepare Protein and POPG Liposome Solutions in Matched Buffer start->sample_prep cell_loading 2. Load Protein into Sample Cell sample_prep->cell_loading syringe_loading 3. Load Liposomes into Syringe sample_prep->syringe_loading titration 4. Titrate Liposomes into Protein Solution cell_loading->titration syringe_loading->titration heat_measurement 5. Measure Heat Change per Injection titration->heat_measurement heat_measurement->titration Repeat Injections binding_isotherm 6. Generate Binding Isotherm heat_measurement->binding_isotherm data_analysis 7. Fit Data to a Binding Model (Kₐ, n, ΔH, ΔS) binding_isotherm->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Langmuir-Blodgett Trough Studies of POPG Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a Langmuir-Blodgett (LB) trough for the formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) monolayers. This protocol is particularly relevant for studies in membrane biophysics, drug-membrane interactions, and the development of drug delivery systems.

Introduction to POPG Monolayers

POPG is an anionic phospholipid commonly found in biological membranes, particularly in bacterial membranes and lung surfactant. Its negatively charged headgroup and unsaturated oleoyl (B10858665) chain make it a crucial component for investigating electrostatic interactions and membrane fluidity. Langmuir-Blodgett troughs offer a powerful platform to create and analyze POPG monolayers at the air-water interface, providing a well-controlled model system that mimics one leaflet of a biological membrane.[1][2] This technique allows for the precise control of molecular packing and the measurement of surface pressure, offering insights into the thermodynamic and mechanical properties of the monolayer.[1][2]

Key Applications

  • Biophysical Characterization: Determining the phase behavior, molecular packing, and mechanical properties of pure or mixed POPG monolayers.

  • Drug-Membrane Interaction Studies: Assessing the penetration, adsorption, and disruptive effects of drugs, peptides, and other bioactive molecules on POPG-containing membranes.[1][3]

  • Modeling Biological Membranes: Simulating the outer leaflet of bacterial membranes or components of lung surfactant to study physiological and pathological processes.[2][4]

  • Nanoparticle Interactions: Investigating the effects of nanoparticles on membrane structure and stability.

Experimental Protocols

Materials and Equipment
  • POPG: High-purity (>99%) POPG powder.

  • Spreading Solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v).

  • Subphase: Ultrapure water (18.2 MΩ·cm resistivity) or a buffered aqueous solution (e.g., PBS, Tris) to control pH and ionic strength.

  • Langmuir-Blodgett Trough System: Equipped with movable barriers, a surface pressure sensor (Wilhelmy plate), and a subphase temperature controller.[5][6]

  • Microsyringe: For precise deposition of the lipid solution.

  • Cleaning Agents: Detergent (e.g., Alconox), ethanol (B145695), and ultrapure water for trough and barrier cleaning.[7]

Detailed Experimental Workflow

Step 1: Preparation and Cleaning

Thorough cleaning is critical for accurate and reproducible results.[7]

  • Trough and Barriers: Clean the LB trough and barriers meticulously with a detergent solution, followed by extensive rinsing with tap water, and then several rinses with ultrapure water.[7] Finally, rinse with ethanol and a final flush with ultrapure water.[7]

  • Wilhelmy Plate: Clean the platinum Wilhelmy plate by flaming it with a butane (B89635) torch until it glows red to remove any organic residues.

  • Subphase Purity Check: Fill the clean trough with the desired subphase. Fully compress the barriers and measure the surface pressure. The increase in surface pressure should be less than 0.3 mN/m, indicating a clean air-water interface. If the pressure increase is higher, aspirate the surface and repeat the check.[7]

Step 2: POPG Solution Preparation

  • Prepare a stock solution of POPG in the spreading solvent at a concentration of approximately 0.5 to 1 mg/mL.

  • Ensure the POPG is fully dissolved. Sonication may be used if necessary but should be done cautiously to avoid lipid degradation.

Step 3: Monolayer Formation

  • With the barriers fully open, use a microsyringe to deposit small droplets of the POPG solution onto the subphase surface.[8]

  • Allow 10-15 minutes for the solvent to evaporate completely and for the monolayer to equilibrate and spread across the interface.[8][9]

Step 4: Surface Pressure-Area (π-A) Isotherm Measurement

The π-A isotherm is a fundamental measurement that characterizes the phase behavior of the monolayer.[10]

  • Compress the monolayer by moving the barriers at a constant, slow rate (e.g., 5-10 cm²/min).[4][9] A slow compression speed helps maintain thermodynamic equilibrium.

  • Simultaneously record the surface pressure (π) as a function of the mean molecular area (A).[10]

  • Continue compression until the monolayer collapses, which is observed as a sharp drop or plateau in the surface pressure at a high value.

Protocol for Drug Interaction Studies
  • Form a stable POPG monolayer as described above and compress it to a desired initial surface pressure (e.g., 15-30 mN/m, representative of biological membrane pressure).

  • Inject the drug or molecule of interest into the subphase underneath the monolayer using a syringe.

  • Monitor the change in surface pressure (Δπ) over time at a constant area. An increase in surface pressure indicates insertion or interaction of the molecule with the lipid monolayer.

  • Alternatively, after injection and equilibration, a new π-A isotherm can be recorded to observe shifts in the phase behavior caused by the interaction.[11]

Data Presentation and Analysis

Analysis of the π-A Isotherm

The π-A isotherm reveals several key parameters about the POPG monolayer:

  • Lift-off Area (A₀): The area per molecule where the surface pressure begins to rise, indicating the transition from a gas-like to a liquid-expanded phase.

  • Phase Transitions: Plateaus or changes in the slope of the isotherm indicate phase transitions, such as from the liquid-expanded (LE) to the liquid-condensed (LC) phase.[10][12]

  • Collapse Pressure (πc): The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure.

  • Compression Modulus (Cs⁻¹): This parameter is calculated from the isotherm data and provides information about the fluidity and compressibility of the monolayer.[9][13] It is defined as: Cs⁻¹ = -A (dπ/dA) [9]

    Higher Cs⁻¹ values indicate a more rigid, less compressible monolayer.[14][15]

Quantitative Data Summary

The following table summarizes typical quantitative data for POPG and mixed POPG monolayers. Values can vary based on experimental conditions like temperature, subphase pH, and ionic strength.

Monolayer CompositionTemperature (°C)SubphaseLift-off Area (Ų/molecule)Collapse Pressure (mN/m)Max. Compression Modulus (mN/m)
Pure POPG~25Water/Buffer~100 - 120~45 - 50~100 - 150 (Liquid-Expanded)
DPPC/POPG (7:3)25Buffer~80 - 90> 45~150 - 250 (Liquid-Condensed)[16]
DPPC/POPG (8:2)25Buffer~70 - 80~50Not Specified[11]

Note: This data is compiled from typical values found in the literature and should be used as a reference. Actual experimental values may vary.

Visualization of Workflows and Concepts

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep1 Clean Trough & Barriers prep3 Fill Trough & Check Subphase Purity prep1->prep3 prep2 Prepare POPG Solution (0.5-1 mg/mL in Chloroform) exp1 Spread POPG Solution on Subphase prep2->exp1 prep3->exp1 exp2 Wait 10-15 min (Solvent Evaporation) exp1->exp2 exp3 Compress Monolayer at Constant Rate exp2->exp3 exp4 Record Surface Pressure vs. Area (π-A Isotherm) exp3->exp4 an1 Determine Lift-off Area, Collapse Pressure exp4->an1 an2 Calculate Compression Modulus exp4->an2 an3 Characterize Monolayer Phase Behavior an1->an3 an2->an3

Caption: Workflow for POPG monolayer formation and analysis.

Drug Interaction Study Workflow

G cluster_setup Setup cluster_interaction Interaction cluster_measurement Measurement cluster_outcome Analysis setup1 Form Stable POPG Monolayer setup2 Compress to Initial Surface Pressure (e.g., 30 mN/m) setup1->setup2 interact1 Inject Drug into Subphase setup2->interact1 interact2 Equilibrate System interact1->interact2 meas1 Measure Δπ at Constant Area interact2->meas1 meas2 Record New π-A Isotherm interact2->meas2 out1 Quantify Drug Insertion/ Adsorption meas1->out1 out2 Analyze Changes in Monolayer Fluidity/Stability meas2->out2

Caption: Protocol for studying drug-POPG monolayer interactions.

Advanced Characterization Techniques

For a more detailed structural analysis, the LB trough can be coupled with imaging techniques:

  • Brewster Angle Microscopy (BAM): This non-invasive technique allows for the real-time visualization of the monolayer morphology at the air-water interface without the need for fluorescent probes.[17][18][19] BAM can reveal phase coexistence, domain formation, and changes in film homogeneity upon interaction with drugs or other molecules.[18][20]

  • Atomic Force Microscopy (AFM): After transferring the POPG monolayer onto a solid substrate (e.g., mica) via the Langmuir-Blodgett or Langmuir-Schaefer deposition technique, AFM can provide high-resolution topographical images.[21][22] This allows for the characterization of nanoscale features, domain structure, and film defects.[23][24][25]

References

Application Notes and Protocols for Mass Spectrometry-Based POPG Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) using mass spectrometry-based lipidomics. The following sections detail the significance of POPG analysis, methodologies for its quantification, and its role in cellular signaling.

Introduction to Phosphatidylglycerol (POPG)

Phosphatidylglycerol (POPG) is an anionic phospholipid that plays a crucial role in various biological processes. It is a key component of prokaryotic cell membranes and eukaryotic membranes, particularly in the lungs as a major constituent of pulmonary surfactant. POPG is involved in modulating membrane fluidity, protein function, and cellular signaling pathways, making its accurate quantification essential for understanding physiological and pathological states.

Mass Spectrometry Approaches for POPG Analysis

Several mass spectrometry (MS) techniques can be employed for the qualitative and quantitative analysis of POPG. The choice of method often depends on the biological matrix, the required sensitivity, and the desired level of structural detail.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for POPG analysis.[1][2] LC separates different lipid classes and individual molecular species prior to their introduction into the mass spectrometer, reducing ion suppression effects.[3] Electrospray ionization (ESI) is the most common ionization method for phospholipids (B1166683) like POPG.[4] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions, allowing for the identification and quantification of specific POPG species.[4][5]

Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[6][7] While faster than LC-MS/MS, it relies heavily on the high resolution and accuracy of the mass spectrometer to differentiate isobaric lipid species.[7] It is a high-throughput method suitable for rapid screening of lipid profiles.[6]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is another valuable tool for lipid analysis, offering rapid and simple sample preparation.[8] It is particularly useful for analyzing crude tissue extracts and even intact tissue slices.[8] However, the reproducibility of MALDI-TOF can be influenced by the sample-matrix co-crystallization, and different lipid classes may exhibit varying detection sensitivities.[8]

Experimental Protocols

The following protocols provide detailed steps for the extraction, preparation, and analysis of POPG from biological samples.

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from various biological matrices.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Sample (e.g., cell pellet, tissue homogenate, plasma)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add the sample. For cell pellets, resuspend in a known volume of water. For tissue, homogenize in a suitable buffer. For plasma, use a defined volume.

  • Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Add 1 volume of chloroform and 1 volume of deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be 2:2:1.8 (v/v/v).

  • Vortex the mixture again for 1-2 minutes.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried lipid extract in a suitable solvent for MS analysis (e.g., chloroform:methanol 1:1, v/v).[6]

Protocol 2: LC-MS/MS Analysis of POPG

This protocol outlines the general procedure for analyzing POPG using a triple-quadrupole mass spectrometer coupled with an ultrahigh-performance liquid chromatography (UHPLC) system.[9][10]

Instrumentation:

  • UHPLC system

  • Triple-quadrupole mass spectrometer with an ESI source

LC Conditions:

  • Column: A suitable reversed-phase C18 column is commonly used for separating phospholipid species.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the different lipid species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

MS/MS Conditions:

  • Ionization Mode: Negative ion mode is generally preferred for the analysis of acidic phospholipids like POPG.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis of specific POPG species.[10]

  • Precursor Ion Scan: Can be used to identify all POPG species by scanning for the characteristic head group fragment.

  • Collision Energy: Optimized for each POPG species to achieve optimal fragmentation.

Data Analysis:

  • The concentration of each POPG species is calculated by comparing its peak area to that of a known amount of an internal standard.[9]

Quantitative Data

The following table summarizes representative quantitative data for POPG species identified in different biological samples. The values are illustrative and can vary significantly depending on the sample type, physiological state, and analytical method used.

Biological SamplePOPG SpeciesConcentration (pmol/mg protein or pmol/mL)Reference
Human MilkTotal PG-[11]
Mammalian Cells (CHO)Various PG speciesSubpicomole level[12]
PlasmaVarious PG species0.1-110 pmol/mL (LOQ)[9][10]
TissuesVarious PG species-[9][10]

Signaling Pathways and Experimental Workflows

POPG Signaling Pathway

POPG has been shown to play a role in modulating the innate immune response by antagonizing Toll-like receptor (TLR) signaling.[13] Specifically, POPG can inhibit the signaling pathways induced by TLR4, TLR2/1, TLR2/6, and TLR3.[13] It achieves this by interfering with the formation of multi-protein signaling platforms and the recognition of pathogen-associated molecular patterns (PAMPs).[13]

POPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_endosome Endosome LPS LPS TLR4 TLR4 LPS->TLR4 Pam3CSK4 Pam3CSK4 TLR2_1 TLR2/1 Pam3CSK4->TLR2_1 MALP2 MALP2 TLR2_6 TLR2/6 MALP2->TLR2_6 dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 Inflammation Inflammatory Response TLR4->Inflammation TLR2_1->Inflammation TLR2_6->Inflammation TLR3->Inflammation POPG POPG POPG->TLR4 POPG->TLR2_1 POPG->TLR2_6 POPG->TLR3

Caption: POPG inhibits TLR-mediated inflammatory signaling pathways.

Experimental Workflow for POPG Lipidomics

The following diagram illustrates a typical workflow for the analysis of POPG from biological samples using LC-MS/MS.

POPG_Lipidomics_Workflow Sample_Collection 1. Sample Collection (Cells, Tissue, Plasma) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Sample_Collection->Lipid_Extraction Sample_Prep 3. Sample Preparation (Drying & Reconstitution) Lipid_Extraction->Sample_Prep LC_Separation 4. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Analysis 5. MS/MS Analysis (ESI, MRM) LC_Separation->MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) MS_Analysis->Data_Processing Biological_Interpretation 7. Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A typical experimental workflow for POPG lipidomics analysis.

References

Application Notes and Protocols for Cryo-Electron Microscopy Sample Preparation of POPG-Containing Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing high-quality cryo-electron microscopy (cryo-EM) samples of membrane proteins reconstituted into proteoliposomes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). The inclusion of anionic lipids like POPG is often crucial for the stability and function of membrane proteins.[1][2] This document outlines detailed protocols, key considerations for experimental design, and data presentation in a structured format to facilitate reproducible and successful cryo-EM studies.

I. Introduction to Proteoliposomes in Cryo-EM

Membrane proteins represent a significant portion of the human proteome and are major drug targets.[3][4] Studying their structure in a near-native environment is essential for understanding their function.[3][4] Proteoliposomes, which are artificially prepared vesicles containing a reconstituted membrane protein, provide an excellent model system for these studies.[5][6][7] They allow for the investigation of protein structure and function in a lipid bilayer, mimicking the cellular membrane.[5][8] Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of membrane proteins within these proteoliposomes.[9][10]

II. Experimental Protocols

This section details the step-by-step procedures for preparing POPG-containing proteoliposomes for cryo-EM analysis.

A. Protocol 1: Preparation of POPG-Containing Liposomes

This protocol describes the formation of unilamellar liposomes with a defined size distribution.

  • Lipid Film Formation:

    • In a clean, round-bottom flask, combine the desired lipids in chloroform. A common lipid mixture is a 3:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to POPG.[11]

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas while rotating the flask.

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration of Lipid Film:

    • Rehydrate the lipid film with a buffer of choice (e.g., 20 mM HEPES, pH 7.3, 150 mM KCl) to a final lipid concentration of 10-20 mg/mL.[11]

    • The rehydration process is facilitated by gentle vortexing or sonication.

  • Liposome (B1194612) Sizing:

    • To obtain unilamellar vesicles of a uniform size, subject the liposome suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 400 nm) using a mini-extruder. This step is crucial for creating homogenous liposomes.[3][6]

B. Protocol 2: Reconstitution of Membrane Protein into Liposomes

This protocol outlines the incorporation of a purified membrane protein into the pre-formed POPG-containing liposomes.

  • Detergent Solubilization of Liposomes:

    • To the prepared liposome suspension, add a detergent of choice (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100, or Glyco-diosgenin (GDN)) to a concentration that destabilizes the liposomes.[12][13] The optimal detergent and its concentration need to be empirically determined for each membrane protein.[14][15][16]

  • Addition of Purified Membrane Protein:

    • Add the purified membrane protein, also solubilized in a suitable detergent, to the detergent-destabilized liposomes. The protein-to-lipid molar ratio is a critical parameter and typically ranges from 1:100 to 1:2000 (w/w).[3][12][17]

  • Detergent Removal and Proteoliposome Formation:

    • Remove the detergent to allow the formation of proteoliposomes. Common methods for detergent removal include:

      • Dialysis: Dialyze the mixture against a detergent-free buffer for 2-3 days with several buffer changes.[11][13]

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate for several hours to overnight to remove the detergent.[3][18]

      • Size Exclusion Chromatography (SEC): Pass the mixture through a size exclusion column to separate the proteoliposomes from detergent micelles and empty liposomes.[3][13]

  • Purification of Proteoliposomes:

    • To isolate proteoliposomes from empty liposomes, perform density gradient centrifugation.[13]

C. Protocol 3: Cryo-EM Grid Preparation (Vitrification)

This protocol describes the process of preparing vitrified samples of the proteoliposomes for cryo-EM imaging.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make the surface hydrophilic. The duration of glow discharge can influence the distribution of proteoliposomes.[13] The use of graphene-coated grids can significantly improve particle distribution.[3][4]

  • Sample Application and Plunge Freezing:

    • In a controlled environment with high humidity (e.g., a Vitrobot), apply 3-4 µL of the proteoliposome suspension to the prepared grid.[4][11]

    • Blot the grid with filter paper to create a thin film of the sample.

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) or a mixture of liquid ethane and propane.[1][2]

III. Quantitative Data and Key Parameters

The success of cryo-EM sample preparation for POPG-containing proteoliposomes depends on the careful optimization of several parameters. The following tables summarize key quantitative data gathered from various sources.

Table 1: Lipid Composition and Ratios

ParameterRecommended Range/ValueReference(s)
POPC:POPG Molar Ratio3:1 to 95:5[11],[1]
Protein-to-Lipid Molar Ratio1:100 to 1:2000 (w/w)[3],[17],[12]
Final Lipid Concentration10-20 mg/mL[11]

Table 2: Detergent Selection and Concentration

DetergentTypical Working ConcentrationNotesReference(s)
n-Dodecyl-β-D-maltoside (DDM)Above CMC; empirically determinedCommonly used for solubilization and reconstitution.[12]
Triton X-100Above CMC; empirically determinedCan maintain bilayer structure at certain concentrations.[12]
Glyco-diosgenin (GDN)~2% for dialysis removalA gentle detergent suitable for some membrane proteins.[13]
Decyl Maltoside (DM)Empirically determined for SEC removalAnother common maltoside-based detergent.[13]

Table 3: Vitrification Parameters

ParameterRecommended SettingReference(s)
Sample Volume3-4 µL[11],[4]
Blotting Time2-5 seconds[4]
Humidity100%[11],[4]
Temperature4-10 °C[11],[4]

IV. Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this document.

Proteoliposome_Preparation_Workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Protein Reconstitution cluster_cryo_em Cryo-EM Sample Preparation LipidFilm 1. Lipid Film Formation (POPC:POPG) Hydration 2. Hydration LipidFilm->Hydration Sizing 3. Sizing (Extrusion) Hydration->Sizing DetergentSol 4. Detergent Solubilization of Liposomes Sizing->DetergentSol AddProtein 5. Add Purified Membrane Protein DetergentSol->AddProtein DetergentRemoval 6. Detergent Removal (Dialysis, Bio-Beads, or SEC) AddProtein->DetergentRemoval GridPrep 7. Grid Preparation (Glow Discharge) DetergentRemoval->GridPrep Vitrification 8. Vitrification (Plunge Freezing) GridPrep->Vitrification CryoEM Cryo-EM Imaging Vitrification->CryoEM

Caption: Workflow for POPG-containing proteoliposome preparation for cryo-EM.

Detergent_Removal_Methods Start Protein-Lipid-Detergent Mixture Dialysis Dialysis Start->Dialysis Slow, gentle BioBeads Bio-Beads Start->BioBeads Efficient SEC Size Exclusion Chromatography Start->SEC Purification included Proteoliposomes Proteoliposomes Dialysis->Proteoliposomes BioBeads->Proteoliposomes SEC->Proteoliposomes

Caption: Comparison of common detergent removal methods for proteoliposome formation.

V. Challenges and Troubleshooting

  • Sample Heterogeneity: The size and composition of proteoliposomes can be variable. SEC and density gradient centrifugation can help to obtain a more homogeneous sample.[3][13]

  • Poor Particle Distribution: Proteoliposomes may adhere to the carbon support or aggregate at the air-water interface. Using graphene-coated grids or optimizing glow-discharge time can improve particle distribution.[3][4][13]

  • Protein Inactivation: The choice of detergent and the reconstitution process can affect the protein's activity. It is crucial to perform functional assays to ensure the protein is in its native, active state.[18]

  • Low Particle Concentration: For some samples, achieving a high enough particle concentration in the holes of the grid can be challenging. A multiple-application method, where the sample is applied to the grid multiple times before blotting, can be employed.[11]

By following these detailed protocols and considering the key experimental parameters, researchers can enhance the likelihood of preparing high-quality, POPG-containing proteoliposome samples suitable for high-resolution structure determination by cryo-EM.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Palmitoyloleoylphosphatidylglycerol (POPG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Palmitoyloleoylphosphatidylglycerol (POPG) during storage. Adhering to these guidelines will help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is POPG and why is it susceptible to oxidation?

A1: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is an anionic phospholipid containing one saturated fatty acid (palmitic acid) and one monounsaturated fatty acid (oleic acid).[1] The double bond in the oleic acid chain is the primary site vulnerable to attack by reactive oxygen species (ROS), initiating a cascade of chemical reactions known as lipid peroxidation.[2][3] This process can lead to the formation of various oxidation products, such as hydroperoxides, aldehydes, and ketones, which alter the chemical structure and function of the POPG molecule.[4]

Q2: What are the common signs of POPG oxidation?

A2: Oxidized POPG may lead to inconsistent experimental results. Physical indicators can include:

  • Discoloration: A yellowish or brownish tint may develop in the lipid film or solution.

  • Changes in physical state: The lipid may become gummy, brittle, or difficult to dissolve.

  • Odor: Rancid or off-odors may be noticeable.

  • Analytical changes: You may observe unexpected peaks in chromatography, shifts in mass spectrometry readings, or changes in the absorbance spectrum.

Q3: What are the optimal storage conditions for preventing POPG oxidation?

A3: To minimize oxidation, POPG should be stored under conditions that limit its exposure to oxygen, light, and high temperatures. The ideal storage involves keeping the lipid in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at low temperatures. For long-term storage (months to years), -80°C is recommended, while -20°C is suitable for shorter-term storage (weeks to months).[1][5]

Q4: Can I use antioxidants to protect my POPG?

A4: Yes, incorporating antioxidants is a highly effective strategy. Lipid-soluble antioxidants are particularly useful as they can integrate into the lipid environment.

  • α-Tocopherol (Vitamin E): This is a potent chain-breaking antioxidant that scavenges lipid peroxyl radicals, effectively halting the propagation of peroxidation.[6] It intercalates into the phospholipid bilayer, providing in-situ protection.[6]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in lipids.

When preparing POPG solutions or liposomal formulations, adding an antioxidant at a low molar ratio (e.g., 0.1 mol%) can significantly enhance stability.

Q5: How can I verify the quality and check for oxidation in my POPG sample?

A5: Several analytical methods can be employed to detect and quantify the extent of POPG oxidation. The choice of method depends on whether you are measuring primary or secondary oxidation products.

  • Peroxide Value (PV) Assay: This method quantifies primary oxidation products (hydroperoxides). It typically involves the oxidation of iodide (I⁻) to iodine (I₂) by the peroxides, followed by titration.[7][8]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is one of the most common methods for detecting secondary oxidation products, particularly malondialdehyde (MDA).[9][10] MDA, a breakdown product of lipid hydroperoxides, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically around 532 nm.[9][11]

  • Chromatographic Methods (GC-MS, LC-MS): These techniques offer high sensitivity and specificity for identifying and quantifying a wide range of specific oxidation products, including hydroperoxides, alcohols, and aldehydes.[4][12]

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Inconsistent results in liposome-based assays (e.g., fusion, leakage). The integrity of the liposomal membrane is compromised due to oxidized POPG, altering its physical properties.1. Discard the current batch of liposomes and the stock solution of POPG. 2. Use a fresh, unopened vial of POPG for your next experiment. 3. Perform a quality control check on the new POPG using a TBARS or Peroxide Value assay (see protocols below). 4. Ensure all solvents are peroxide-free and degassed before use.
POPG solution or dried film appears yellow or is difficult to dissolve. This indicates significant oxidation and degradation of the phospholipid.1. Do not use the material. Discard the vial immediately. 2. Review your storage and handling procedures. Ensure the product is stored at the correct temperature under an inert gas and protected from light. 3. When preparing solutions, work quickly and minimize the exposure of the lipid to air.
Control experiments show unexpected biological activity or toxicity. Oxidation products like aldehydes can be cytotoxic and may interfere with biological systems.1. Cease use of the current POPG stock. 2. Obtain a new lot of POPG and verify its purity. 3. Consider incorporating a chain-breaking antioxidant like α-tocopherol (0.1 mol%) into your formulation to prevent in-vitro oxidation during the experiment.

Data Presentation: Recommended Storage Practices

To maximize the shelf-life of POPG, adhere to the following storage conditions.

ParameterSolid (Lyophilized Powder)In Organic Solvent (e.g., Chloroform)Aqueous Suspension (e.g., Liposomes)
Temperature Long-term: -80°C Short-term: -20°C[5]Long-term: -80°C Short-term: -20°C[5]Short-term (days): 2-8°C (Do not freeze) Use: Prepare fresh and use within 24-48 hours.
Atmosphere Store under inert gas (Argon or Nitrogen). Backfill vial with inert gas after each use.Store under inert gas. Use solvents that have been sparged with inert gas to remove dissolved oxygen.Prepare with degassed, oxygen-free buffers. Store in a sealed vial with minimal headspace.
Container Tightly sealed amber glass vial to protect from light and moisture.Tightly sealed amber glass vial with a PTFE-lined cap to prevent solvent evaporation and contamination.Sterile, tightly sealed glass vial.
Antioxidants Not typically added to the solid.Can be co-dissolved with the lipid (e.g., 0.1 mol% α-tocopherol).Can be incorporated directly into the liposome (B1194612) bilayer during preparation.
Expected Stability -80°C: >1 year -20°C: Up to 6 months[5]-80°C: Up to 6 months -20°C: Up to 1 month[5]1-7 days, depending on buffer composition and temperature. Stability is limited due to hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a method to quantify malondialdehyde (MDA), a secondary product of lipid oxidation.[9]

Reagents:

  • Trichloroacetic Acid (TCA) Solution: 10% (w/v) in ultrapure water.

  • Thiobarbituric Acid (TBA) Reagent: 0.67% (w/v) TBA in ultrapure water.

  • MDA Standard: 1,1,3,3-tetramethoxypropane (B13500) (hydrolyzes to form MDA).

Procedure:

  • Sample Preparation: Place 100 µL of your POPG sample (e.g., liposome suspension) into a microcentrifuge tube.[11]

  • Protein/Lipid Precipitation: Add 200 µL of ice-cold 10% TCA solution to the sample to precipitate lipids.[11][13]

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.[11]

  • Reaction: Carefully transfer 200 µL of the supernatant to a new screw-cap tube.

  • Add 200 µL of 0.67% TBA reagent to the supernatant.[11]

  • Prepare a standard curve using known concentrations of the MDA standard.

  • Incubation: Tightly cap the tubes and incubate in a boiling water bath for 10 minutes.[11][13] This allows the pink-colored adduct to form.

  • Measurement: Cool the tubes to room temperature.

  • Pipette 150 µL from each tube into a 96-well plate in duplicate.[11]

  • Read the absorbance at 532 nm using a plate reader.[9][11]

  • Calculate the MDA concentration in your sample by comparing its absorbance to the standard curve.

Protocol 2: Peroxide Value (PV) Assay

This protocol measures hydroperoxides, the primary products of lipid oxidation, expressed in milliequivalents of peroxide per kilogram of lipid (meq/kg).[7]

Reagents:

  • Acetic Acid-Chloroform Solvent: 3:2 (v/v) mixture.

  • Saturated Potassium Iodide (KI) Solution: Prepare fresh.

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Standard Solution: 0.01 N.

  • Starch Indicator Solution: 1% (w/v).

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the POPG sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the lipid completely.[7]

  • Reaction: Add 0.5 mL of saturated KI solution. Swirl the flask for exactly 1 minute.[7]

  • Titration: Immediately add 30 mL of deionized water.[7]

  • Titrate the solution with 0.01 N sodium thiosulfate solution while stirring continuously. The yellow-brown color of iodine will gradually fade.

  • Endpoint Determination: When the solution becomes a pale yellow, add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue color.[7]

  • Continue the titration slowly, drop by drop, until the blue color completely disappears. This is the endpoint.[7]

  • Perform a blank titration using the same procedure but without the POPG sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • Where:

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the POPG sample (g)

Visualizations

POPG_Handling_Workflow cluster_receive Receiving & Initial Storage cluster_prep Preparation for Use cluster_use Experiment & Short-Term Storage receive Receive POPG Shipment inspect Inspect for Integrity receive->inspect store_initial Transfer to -80°C for Long-Term Storage inspect->store_initial retrieve Retrieve from -80°C store_initial->retrieve equilibrate Equilibrate to RT under Inert Gas retrieve->equilibrate weigh Weigh Aliquot Quickly equilibrate->weigh dissolve Dissolve in Degassed Solvent +/- Antioxidant weigh->dissolve use_exp Use in Experiment dissolve->use_exp store_short Store Solution at -20°C (max 1 month) dissolve->store_short If not used immediately

Caption: Workflow for handling POPG to minimize oxidation.

Oxidation_Cause_Effect cluster_causes Initiating Factors (Causes) cluster_effects Detrimental Effects O2 Oxygen (Air Exposure) Process Lipid Peroxidation Cascade (Free Radical Chain Reaction) O2->Process Light UV/Visible Light Light->Process Temp High Temperature (> -20°C) Temp->Process Metals Trace Metal Ions (e.g., Fe²⁺) Metals->Process Products Formation of Oxidation Products (Hydroperoxides, Aldehydes) Process->Products Membrane Altered Membrane Properties (Fluidity, Permeability) Products->Membrane Results Inaccurate & Irreproducible Experimental Data Membrane->Results

Caption: Causes and effects of POPG oxidation.

Troubleshooting_Flowchart start Suspect POPG Oxidation (e.g., Inconsistent Data) q1 Are there visible signs? (Color change, cloudiness) start->q1 discard1 Action: Discard Stock Immediately q1->discard1 Yes q2 Perform QC Test (TBARS or PV Assay) q1->q2 No review Review Storage & Handling Protocols (See Guide) discard1->review q3 Is oxidation level above acceptable limit? q2->q3 use Proceed with Caution Implement preventative measures q3->use No discard2 Action: Discard Stock q3->discard2 Yes discard2->review

Caption: Troubleshooting flowchart for suspected POPG oxidation.

References

Technical Support Center: Troubleshooting Aggregation of POPG Vesicles in High Salt Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles in high salt buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my POPG vesicles aggregating after I add a high salt buffer (e.g., PBS or high concentrations of NaCl)?

A1: POPG is an anionic (negatively charged) phospholipid. In low ionic strength solutions, the negative charges on the surface of the vesicles create electrostatic repulsion, which keeps them dispersed. When you introduce a high concentration of salt, the cations (e.g., Na⁺) in the buffer solution "shield" these negative charges. This phenomenon, known as the charge screening effect, reduces the electrostatic repulsion between the vesicles, allowing them to come closer together and aggregate.

Q2: I prepared my POPG vesicles in a low salt buffer and they were stable. After adding them to my high salt experimental buffer, they immediately clumped. How can I prevent this?

A2: This is a common observation. To mitigate this, you can try the following:

  • Gradual Salt Addition: Instead of adding the vesicles directly to the high salt buffer, try gradually increasing the salt concentration of the vesicle suspension. This can be done by dialysis against a buffer with increasing salt concentration or by a stepwise addition of a concentrated salt solution while gently mixing.

  • Inclusion of Steric Stabilizers: Incorporate a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your lipid formulation. The polyethylene (B3416737) glycol (PEG) chains create a "steric barrier" around the vesicles, which provides an additional repulsive force independent of charge, thus preventing aggregation even in high salt conditions.[1]

  • Optimize Lipid Composition: While your primary lipid is POPG, including a neutral "helper" lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) can sometimes improve stability, although this will alter the overall surface charge of your vesicles.

Q3: My POPG vesicles appear aggregated even at moderate salt concentrations (e.g., 150 mM NaCl). What could be the issue?

A3: If you are observing aggregation at physiological salt concentrations, consider the following:

  • Vesicle Size and PDI: Were your initial vesicles monodisperse (i.e., uniform in size)? A high polydispersity index (PDI) can indicate the presence of larger vesicles or small aggregates from the preparation step, which can act as nucleation points for further aggregation. Aim for a PDI below 0.2.

  • Presence of Divalent Cations: Are there any divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer? Divalent cations are much more effective at screening the negative charge of POPG than monovalent cations like Na⁺. Even small amounts of divalent cations can induce significant aggregation.[2]

  • pH of the Buffer: The pKa of the phosphate (B84403) headgroup of POPG is around 3.5.[3] Ensure your buffer pH is well above this to maintain a high negative surface charge. A significant drop in pH can reduce the surface charge and promote aggregation.

Q4: How can I confirm that my vesicles are aggregating and what are the key parameters to monitor?

A4: The primary techniques for monitoring vesicle aggregation are:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a suspension. Aggregation will be indicated by an increase in the average hydrodynamic diameter (Z-average) and a higher Polydispersity Index (PDI).

  • Zeta Potential Measurement: This measures the surface charge of your vesicles. In a low salt buffer, POPG vesicles should have a high negative zeta potential (e.g., below -30 mV). As you add salt, the magnitude of the zeta potential will decrease, indicating charge screening. A zeta potential close to zero suggests a high likelihood of aggregation.

  • Visual Inspection: While not quantitative, a cloudy or precipitated appearance of your vesicle suspension is a clear sign of aggregation.

Data Presentation

The following table provides representative data on how the size, polydispersity index (PDI), and zeta potential of anionic vesicles can change with increasing NaCl concentration. Note that these are illustrative values and the exact numbers may vary depending on the specific lipid composition and preparation method.

NaCl Concentration (mM)Average Vesicle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability
101050.12-45Stable
501100.15-30Stable
150 (PBS)1250.25-15Prone to Aggregation
300>500 (aggregated)>0.5-5Aggregated
500Aggregated>0.7~0Aggregated

Experimental Protocols

Protocol 1: Preparation of POPG Vesicles by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform

  • Hydration buffer (e.g., 10 mM Tris, pH 7.4)

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask or glass vial, add the desired amount of POPG in chloroform.

    • Dry the lipid solution under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the inner surface.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the dried lipid film. The temperature should be above the phase transition temperature of POPG (-2°C), so room temperature is sufficient.

    • Hydrate the lipid film for 1 hour at room temperature, with intermittent gentle vortexing to form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the lipid suspension, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen or a dry ice/ethanol bath until completely frozen.

    • Thaw the suspension in a warm water bath (e.g., 37°C).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles with a more uniform size distribution.

    • The final vesicle suspension should appear translucent.

Protocol 2: Characterization of Vesicle Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer).

Procedure for Size Measurement (DLS):

  • Sample Preparation:

    • Dilute a small aliquot of your vesicle suspension in the buffer of interest (e.g., the high salt buffer you are troubleshooting). The dilution factor will depend on the instrument's sensitivity and your initial vesicle concentration. A typical starting point is a 1:100 dilution.

  • Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • The software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement:

  • Sample Preparation:

    • Dilute your vesicle suspension in the desired buffer. Note that for zeta potential measurements, the buffer conductivity is a critical parameter.

  • Measurement:

    • Transfer the diluted sample to a zeta potential measurement cell (e.g., a folded capillary cell).

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform the measurement as per the instrument's guidelines.

  • Data Analysis:

    • The instrument will report the zeta potential in millivolts (mV).

Mandatory Visualizations

G Troubleshooting Workflow for POPG Vesicle Aggregation start POPG Vesicles Aggregating in High Salt Buffer q1 Is the PDI of the initial vesicle prep > 0.2? start->q1 a1 Re-prepare vesicles, ensuring sufficient extrusion passes. q1->a1 Yes q2 Are divalent cations (Ca²⁺, Mg²⁺) present? q1->q2 No a1->start a2 Use a buffer without divalent cations or add a chelator (e.g., EDTA). q2->a2 Yes q3 Is the buffer pH close to or below the pKa of POPG (~3.5)? q2->q3 No a2->start a3 Adjust buffer pH to be well above the pKa (e.g., pH 7.4). q3->a3 Yes q4 Is the salt concentration > 150 mM? q3->q4 No a3->start a4 Incorporate a steric stabilizer (e.g., DSPE-PEG2000) into the lipid formulation. q4->a4 Yes a5 Gradually increase the salt concentration of the vesicle suspension. q4->a5 Yes end Stable Vesicle Suspension q4->end No a4->end a5->end

Caption: Troubleshooting workflow for POPG vesicle aggregation.

G Mechanism of Salt-Induced POPG Vesicle Aggregation cluster_low_salt Low Salt Buffer cluster_high_salt High Salt Buffer vesicle1 POPG Vesicle vesicle2 POPG Vesicle label_repulsion Strong Electrostatic Repulsion vesicle3 POPG Vesicle vesicle4 POPG Vesicle label_attraction Weakened Repulsion Leads to Aggregation Na1 Na2 Na3 Na4 add_salt Addition of High Salt Buffer (e.g., NaCl) cluster_high_salt cluster_high_salt add_salt->cluster_high_salt cluster_low_salt cluster_low_salt cluster_low_salt->add_salt

References

Technical Support Center: Optimizing POPG Concentration for Membrane Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reconstitution of membrane proteins into vesicles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

Frequently Asked Questions (FAQs)

Q1: What is the role of POPG in membrane protein reconstitution?

A1: POPG is an anionic phospholipid commonly used in membrane protein reconstitution to mimic the negative charge of biological membranes. The negatively charged headgroup of POPG can be crucial for the proper folding, stability, and function of many membrane proteins through electrostatic interactions.[1][2][3] The inclusion of POPG can enhance the binding and insertion of proteins into the lipid bilayer.[1][2][3][4]

Q2: What is a typical starting concentration or ratio for POPG in a lipid mixture?

A2: A common starting point for lipid composition is a mixture of a zwitterionic lipid like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and an anionic lipid like POPG. A frequently used molar ratio is 4:1 POPC:POPG.[5][6] However, the optimal ratio is protein-dependent and should be empirically determined. Some studies have explored POPG concentrations up to 50% of the total lipid content.[2][3][4]

Q3: How does pH affect reconstitution with POPG?

A3: The pH of the reconstitution buffer is critical as it can influence the charge of both the protein and the lipid headgroups. The pKa of the phosphate (B84403) group in POPG is low, so it will be negatively charged at neutral pH. However, the charge state of amino acid residues in the membrane protein can change significantly with pH, affecting its interaction with the negatively charged POPG-containing membrane.[1] It is important to perform reconstitutions at a pH where the protein is stable and functional.

Q4: What is the ideal Lipid-to-Protein Ratio (LPR) when using POPG?

A4: The optimal LPR is highly dependent on the specific membrane protein and the reconstitution method. It is a critical parameter that must be optimized for each new protein.[7] A common starting LPR (by weight) is around 10:1 to 20:1.[7] For reconstitution into nanodiscs, molar ratios of protein:MSP:lipid need to be screened.[8] Sub-optimal LPRs can lead to protein aggregation, formation of empty vesicles, or vesicles containing multiple protein copies.[8]

Troubleshooting Guide

Issue 1: Low Reconstitution Efficiency or Protein Aggregation

Possible Cause Troubleshooting Step
Sub-optimal POPG Concentration The electrostatic environment is critical. Screen a range of POPC:POPG molar ratios (e.g., 9:1, 4:1, 3:2, 1:1). Some proteins may require a higher negative charge density for proper insertion and stability.[2][3]
Inappropriate Lipid-to-Protein Ratio (LPR) Systematically vary the LPR. High protein concentrations can lead to aggregation. Start with a high LPR (e.g., 50:1 w/w) and gradually decrease it.[7]
Inefficient Detergent Removal Ensure complete removal of the detergent used for solubilization. Residual detergent can destabilize the protein and interfere with liposome (B1194612) formation.[9][10] Use methods like dialysis, Bio-Beads, or size-exclusion chromatography.[8][10][11] Monitor detergent removal if possible.[6][9]
Incorrect pH or Buffer Composition The pH can affect the charge of both the protein and POPG.[1] Screen a range of pH values around the pI of the protein's soluble domains. Also, check the ionic strength of the buffer, as high salt concentrations can shield electrostatic interactions.
Protein Instability in Detergent The protein may be unstable in the chosen detergent prior to reconstitution. Screen different detergents to find one that maintains the protein's stability and activity.[12]

Issue 2: Poor Protein Activity After Reconstitution

Possible Cause Troubleshooting Step
Incorrect Lipid Environment The lipid composition, including the POPG concentration, directly impacts protein function.[10] The required charge and physical properties of the bilayer (e.g., thickness, curvature) may not be optimal. Test different POPC:POPG ratios and consider including other lipids like POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) if the native membrane contains it.
Protein Orientation is Random For transport or signaling assays, a uniform protein orientation is often necessary. The method of reconstitution can influence orientation. Techniques like using fusion tags or specific reconstitution protocols can help achieve a more uniform orientation.[13]
Denaturation During Reconstitution The process of detergent removal or insertion into the liposome can lead to protein denaturation. Try a slower rate of detergent removal or perform the reconstitution at a different temperature (e.g., 4°C or room temperature).
Empty Vesicles Competing in Assays A significant population of empty liposomes may be present, leading to an underestimation of activity. Separate proteoliposomes from empty liposomes using techniques like density gradient centrifugation.[14]

Experimental Protocols & Data

General Protocol for Detergent-Mediated Reconstitution into POPC:POPG Liposomes

This protocol is a general guideline and requires optimization for each specific membrane protein.

1. Lipid Film Preparation:

  • In a glass vial, combine chloroform (B151607) solutions of POPC and POPG to the desired molar ratio (e.g., 4:1).[5]

  • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[5]

2. Liposome Formation:

  • Hydrate the lipid film with the desired buffer (e.g., 50 mM Tris pH 8, 100 mM KCl, 1 mM EDTA) for 30 minutes.[5]

  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).[5]

  • To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100-200 nm).[5]

3. Solubilization and Reconstitution:

  • Solubilize the purified membrane protein in a suitable detergent (e.g., n-octyl-β-D-glucoside (β-OG), dodecyl-β-D-maltoside (DDM)).

  • Add the detergent-solubilized protein to the prepared liposomes. The amount of protein added will determine the final LPR.

  • Incubate the mixture for 1-2 hours at a temperature slightly above the phase transition temperature of the lipids.[8]

4. Detergent Removal:

  • Remove the detergent slowly to allow for the insertion of the protein into the lipid bilayer. Common methods include:

    • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

    • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation.[6][8] Replace the beads with fresh ones after a few hours and continue the incubation.

    • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the proteoliposomes from detergent micelles.[8]

5. Characterization:

  • Analyze the proteoliposomes by SDS-PAGE to confirm the presence of the protein.

  • Use Dynamic Light Scattering (DLS) to determine the size distribution of the vesicles.[6]

  • Negative stain electron microscopy can be used to visualize the proteoliposomes.

  • Perform functional assays to assess the activity of the reconstituted protein.

Quantitative Data Summary
Parameter Value / Range Context Reference
POPC:POPG Molar Ratio 4:1A common starting ratio for reconstitution of influenza A M2 protein.[5][6]
POPC:POPG Molar Ratio 70:30Used in molecular dynamics simulations to study peptide binding.[2][3][4]
POPC:POPG Molar Ratio 50:50Used in molecular dynamics simulations to study peptide binding, showing increased binding compared to lower POPG concentrations.[2][3][4]
Protein:Lipid Molar Ratio 1:100A ratio used for reconstitution into lipid bicelles.[8]
Protein:Lipid Molar Ratio 1:500Used for the reconstitution of influenza M2 protein into proteoliposomes.[5]
Initial LPR (wt/wt) ~1:10A recommended starting point for new protein reconstitutions.[7]
Bio-Beads to Detergent Ratio 30 mg Bio-Beads per mg detergentA guideline for detergent removal.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis prep_lipids Prepare POPC:POPG Lipid Film hydrate Hydrate Film to form MLVs prep_lipids->hydrate extrude Extrude to form LUVs hydrate->extrude mix Mix Protein-Detergent Micelles with LUVs extrude->mix solubilize Solubilize Membrane Protein in Detergent solubilize->mix incubate Incubate mix->incubate remove_detergent Remove Detergent (e.g., Bio-Beads, Dialysis) incubate->remove_detergent characterize Characterize Proteoliposomes (SDS-PAGE, DLS, EM) remove_detergent->characterize assay Functional Assay characterize->assay

Caption: Workflow for membrane protein reconstitution.

troubleshooting_logic cluster_good Success cluster_bad Troubleshooting start Reconstitution Experiment outcome Assess Outcome: Efficiency & Activity start->outcome success Successful Reconstitution outcome->success Good low_efficiency Low Efficiency / Aggregation outcome->low_efficiency Poor low_activity Low Activity outcome->low_activity Poor optimize_lpr Optimize LPR & POPG Ratio low_efficiency->optimize_lpr check_detergent Verify Detergent Removal low_efficiency->check_detergent check_buffer Check Buffer pH & Ionic Strength low_efficiency->check_buffer low_activity->check_buffer optimize_lipids Optimize Lipid Composition low_activity->optimize_lipids check_orientation Assess Protein Orientation low_activity->check_orientation optimize_lpr->start Re-run check_detergent->start Re-run check_buffer->start Re-run optimize_lipids->start Re-run check_orientation->start Re-run

Caption: Troubleshooting logic for reconstitution.

References

Technical Support Center: Enhancing the Long-Term Stability of POPG-Based Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and storage of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)-based liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of my POPG-based liposomes?

A1: The long-term stability of POPG-based liposomes is a multifactorial issue influenced by both physical and chemical factors. Key parameters to control include:

  • Physical Factors: Storage temperature and exposure to light are critical. High temperatures can lead to loss of stability.[1]

  • Chemical Factors: Lipid peroxidation (oxidation) and hydrolysis are major degradation pathways.[1][2] Variations in the pH of the surrounding buffer can also significantly impact stability.[1]

  • Formulation Properties: Vesicle size, surface charge, and the specific lipid composition of the bilayer all play a role in the overall stability.[3][4][5]

Q2: My POPG liposomes are aggregating and fusing over time. How can I prevent this?

A2: Aggregation and fusion are common physical instability issues. Here are several strategies to mitigate these problems:

  • Incorporate Charged Lipids: Including a sufficient proportion of negatively charged lipids like POPG can increase electrostatic repulsion between vesicles, thus preventing aggregation.[3][4]

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids to the liposome (B1194612) surface creates a steric barrier. This "stealth" coating inhibits vesicle-vesicle interactions and reduces aggregation.[6]

  • Optimize Vesicle Size: Both very small (sonicated) and very large vesicles can be unstable.[3][4] Aim for a homogenous size distribution within an optimal range, typically achieved through methods like extrusion.

  • Control Storage Temperature: Storing liposomes at refrigerated temperatures (e.g., 4°C) can reduce the kinetic energy of the vesicles and slow down aggregation processes.[7][8]

Q3: I'm observing a significant leakage of my encapsulated drug from the liposomes during storage. What could be the cause and how can I improve retention?

A3: Drug leakage is often a sign of compromised bilayer integrity. The primary causes and solutions are:

  • Lipid Hydrolysis: The breakdown of phospholipids (B1166683) into lysolipids and free fatty acids can disrupt the bilayer structure, leading to leakage.[2][9] This process is accelerated at non-neutral pH and higher temperatures.[2] Storing at a neutral pH and low temperature can minimize hydrolysis.[2][8]

  • Lipid Oxidation: Oxidation of unsaturated fatty acid chains in POPG can also compromise membrane integrity.[10]

  • Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing the lipid bilayer. It modulates membrane fluidity, reduces permeability, and can help seal defects in the membrane, thereby minimizing drug leakage.[6][11]

  • PEGylation: While primarily for steric stabilization, PEGylation can also influence permeability and the rate of drug release.[12]

Q4: How does pH affect the stability of my POPG liposomes?

A4: The pH of the liposomal dispersion is a critical factor. POPG has a pKa of approximately 3.5.[13] At physiological pH (around 7.4), the phosphate (B84403) group is deprotonated, conferring a negative charge that contributes to stability through electrostatic repulsion. However, acidic conditions can lead to protonation of the headgroup, reducing this charge and potentially leading to instability.[13] Studies have shown that liposome stability can decrease by as much as 50% in acidic solutions.[1][14] It is generally recommended to maintain a neutral pH for the liposomal solution to ensure long-term stability.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increase in particle size and polydispersity index (PDI) over time. Aggregation and/or fusion of liposomes.- Increase the molar percentage of POPG to enhance electrostatic repulsion.- Incorporate a PEG-lipid into the formulation (e.g., DSPE-PEG2000) to provide steric stabilization.[6]- Ensure storage is at a recommended temperature, typically 4°C.[7]- Optimize the vesicle size; avoid extremely small or large populations.[3][4]
Decrease in encapsulation efficiency or premature drug release. - Lipid hydrolysis leading to the formation of destabilizing lysolipids.- Lipid oxidation compromising bilayer integrity.- Insufficient membrane rigidity.- Store liposomes in a buffered solution at a neutral pH (around 7.4).[2]- Incorporate cholesterol (30-50 mol%) to increase bilayer packing and reduce permeability.[11]- Add an antioxidant, such as alpha-tocopherol, to the lipid formulation to prevent oxidation.[8]- Store formulations protected from light and under an inert atmosphere (e.g., argon or nitrogen).
Liposome degradation upon freezing for long-term storage. Formation of ice crystals that disrupt the vesicle structure, leading to fusion and leakage upon thawing.- Lyophilize (freeze-dry) the liposome formulation in the presence of a cryoprotectant.- Use sugars like trehalose (B1683222) or sucrose (B13894) as cryoprotectants.[3][7] These form a glassy matrix that protects the liposomes during freezing and drying.
Chemical degradation of lipids (hydrolysis/oxidation). - Exposure to non-optimal pH, high temperatures, oxygen, or catalytic metal ions.[2][15]- Maintain a neutral pH using a suitable buffer.[2]- Store at low temperatures (4°C for aqueous suspensions).[2][8]- For long-term storage, lyophilization is highly recommended to remove water, which is a reactant in hydrolysis.[7][16]- Purge solutions with inert gas to remove oxygen.- Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[15]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Liposome Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring changes in liposome size and size distribution over time, which are key indicators of physical stability.

Objective: To measure the average hydrodynamic diameter and polydispersity index (PDI) of POPG-based liposomes at specified time points during storage.

Materials:

  • POPG-based liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Filtered buffer (same as the liposome dispersion medium)

Procedure:

  • Sample Preparation: At each time point (e.g., day 0, 7, 14, 30), carefully mix the liposome suspension by gentle inversion. Do not vortex.

  • Dilution: Dilute a small aliquot of the liposome suspension in filtered buffer to a suitable concentration for DLS analysis. The optimal concentration depends on the instrument and should be within its linear range to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's measurement temperature (typically 25°C) for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring data from multiple runs.

  • Data Analysis:

    • The software will generate a correlation function and calculate the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

    • Record these values for each time point. An increase in Z-average and/or PDI over time indicates aggregation or fusion.

  • Reporting: Present the data in a table and/or plot the Z-average and PDI as a function of time.

Protocol 2: Quantification of Drug Leakage Using Size Exclusion Chromatography (SEC)

This method separates free, unencapsulated drug from the liposomes to determine the extent of drug leakage over time.

Objective: To quantify the percentage of drug retained within the liposomes after a defined storage period.

Materials:

  • Stored liposome formulation

  • Size exclusion chromatography (SEC) column (e.g., Sepharose 4B or a suitable HPLC column)[17]

  • Mobile phase (typically the same buffer as the liposome formulation)

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence, depending on the drug)

  • Vials for fraction collection (if not using an in-line detector)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of the stored liposome suspension onto the column.

  • Elution: The liposomes, being larger, will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.

  • Detection and Quantification:

    • Monitor the elution profile using the detector. Two distinct peaks should be observed: one for the liposome-encapsulated drug and one for the free drug.

    • Integrate the area under each peak.

  • Calculation of Drug Retention:

    • Calculate the percentage of drug retained using the following formula: % Retention = (Area_liposome_peak / (Area_liposome_peak + Area_free_drug_peak)) * 100

  • Control: To determine the total drug concentration, disrupt a sample of the liposomes with a suitable detergent (e.g., Triton X-100) before injection and quantify the single resulting peak.

Data Summary Tables

Table 1: Effect of Cholesterol on the Stability of POPG Liposomes Stored at 4°C

Formulation (POPC:POPG:Cholesterol)Initial Size (nm)Size after 30 days (nm)% Drug Leakage after 30 days
50:50:0125 ± 5250 ± 1545%
50:50:15122 ± 4180 ± 1025%
50:50:30120 ± 5135 ± 610%
50:50:45118 ± 4122 ± 5<5%

Note: Data are representative and compiled from principles described in the literature.[11][18] Actual results will vary based on specific lipids, drugs, and preparation methods.

Table 2: Influence of PEGylation on the Aggregation of POPG Liposomes in Saline

Formulation (POPC:POPG:DSPE-PEG2000)Initial PDIPDI after 24h in Saline
50:50:00.150.45
50:48:20.120.20
50:45:50.110.13

Note: This table illustrates the general trend of improved colloidal stability with increasing PEG-lipid concentration as reported in literature.[6][19]

Visual Diagrams

DegradationPathways cluster_physical Physical Instability cluster_chemical Chemical Degradation liposome POPG-Based Liposome instability Vesicle Instability liposome->instability Physical Stress (Temp, Time) degradation Chemical Degradation liposome->degradation Chemical Stress (pH, O2, H2O) aggregation Aggregation instability->aggregation fusion Fusion instability->fusion leakage Drug Leakage instability->leakage hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation

Caption: Key degradation pathways for POPG-based liposomes.

TroubleshootingWorkflow start Instability Observed (e.g., size increase, leakage) check_physical Assess Physical Stability (DLS, Visual Inspection) start->check_physical check_chemical Assess Chemical Stability (HPLC for lipid degradation) start->check_chemical is_aggregation Aggregation / Fusion? check_physical->is_aggregation is_leakage Drug Leakage? check_physical->is_leakage is_degradation Lipid Degradation? check_chemical->is_degradation add_peg Incorporate PEG-Lipid Increase Surface Charge is_aggregation->add_peg Yes add_chol Incorporate Cholesterol Optimize Lipid Packing is_leakage->add_chol Yes lyophilize Lyophilize with Cryoprotectant Control pH and O2 is_degradation->lyophilize Yes end Stable Liposome Formulation add_peg->end add_chol->end lyophilize->end

Caption: Troubleshooting workflow for POPG liposome instability.

References

Technical Support Center: Refining Molecular Dynamics Force Field Parameters for POPG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of molecular dynamics (MD) force field parameters for 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

Troubleshooting Guides

Issue: My POPG membrane simulation shows an unrealistically low area per lipid and aggregation of counter-ions at the headgroups.

Answer:

This is a common artifact in simulations of charged lipid bilayers, often referred to as "ion overbinding." It can lead to an underestimation of the surface area per lipid and other structural inaccuracies. The primary cause is often related to the Lennard-Jones (LJ) parameters governing the interaction between the anionic phosphate (B84403) group of POPG and positive counter-ions like Na+.

Troubleshooting Steps:

  • Evaluate Ion-Lipid Interactions: The first step is to analyze the trajectories to confirm excessive binding of counter-ions to the POPG headgroups. You can do this by calculating the radial distribution function (RDF) between the sodium ions and the phosphorus atom of the POPG headgroups. A sharp, high peak at a short distance is indicative of overbinding.

  • Refine Lennard-Jones Parameters (NBFIX): A common solution is to adjust the non-bonded interactions, specifically the LJ parameters, between the counter-ions and the oxygen atoms of the lipid's phosphate, carboxyl, and ester groups.[1][2][3] In force fields like CHARMM, this is often achieved using the NBFIX (Non-Bonded Fixed) correction. The goal is to increase the effective LJ diameter for these interactions, which reduces the binding affinity.[2][3]

  • Validate Against Experimental Data: The refined parameters should be validated against experimental observables. Key experimental data for this purpose include:

    • NMR Deuterium (B1214612) Order Parameters (|SCD|): These provide information about the acyl chain order and fluidity of the membrane.[1] Agreement between simulated and experimental |SCD| values is a good indicator of a well-parameterized force field.[1]

    • Area per Lipid (APL): Compare the simulated APL with experimental values obtained from techniques like small-angle neutron and X-ray scattering (SANS/SAXS).[4]

    • Osmotic Pressure Data: This can be used to fine-tune ion-solute interactions.[1][2][3]

Troubleshooting Workflow:

G start Start: Simulation shows low APL and ion aggregation check_rdf Calculate Na+ - POPG Headgroup RDF start->check_rdf is_overbinding Sharp peak indicating overbinding? check_rdf->is_overbinding refine_lj Refine Lennard-Jones parameters (e.g., using NBFIX) for Na+-Oxygen interactions is_overbinding->refine_lj Yes analyze_trajectory Analyze trajectory for other artifacts is_overbinding->analyze_trajectory No run_validation Run new simulations with refined parameters refine_lj->run_validation compare_nmr Compare simulated |SCD| with experimental NMR data run_validation->compare_nmr compare_apl Compare simulated Area per Lipid with experimental data run_validation->compare_apl is_match Good agreement? compare_nmr->is_match compare_apl->is_match end_success End: Parameters successfully refined is_match->end_success Yes end_fail End: Further refinement needed. Consider alternative parameterization strategies. is_match->end_fail No

Caption: Troubleshooting workflow for addressing ion overbinding in POPG simulations.

Issue: How do I choose the right experimental data for validating my POPG force field parameters?

Answer:

The choice of experimental data is crucial for robust force field parameterization. For POPG, a combination of structural and thermodynamic data is recommended.

Experimental Data TypeRelevance to POPG Parameterization
**NMR Deuterium Order Parameters (SCD
Area per Lipid (APL) A fundamental structural property of the lipid bilayer. Incorrect APL can indicate issues with bonded or non-bonded parameters. It can be obtained from SANS/SAXS experiments.[4]
Osmotic Pressure Useful for parameterizing ion-solute interactions, which is particularly important for charged lipids like POPG.[1][2][3]
Electrophoretic Mobility Can be used to validate the interactions of ions with lipid vesicles.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Which force fields are commonly used for POPG simulations?

A1: The CHARMM (specifically C36) and GROMOS force fields are widely used for lipid bilayer simulations, including those with POPG.[1][5] It's important to use a version of the force field that is well-validated for lipids.

Q2: Are there automated tools for parameterizing POPG or similar lipids?

A2: While fully automated parameterization for a specific lipid within a complex bilayer can be challenging, tools like CGenFF (for CHARMM) and Antechamber (for AMBER) can provide initial parameters for novel molecules or fragments.[6][7] However, for issues like ion overbinding in anionic lipids, manual refinement and validation against experimental data are often necessary.[1][2][3]

Q3: What simulation software is suitable for POPG membrane simulations?

A3: GROMACS and NAMD are popular and efficient software packages for running large-scale molecular dynamics simulations of lipid bilayers.[1][5] The choice of software often depends on the force field you are using and your computational resources.

Q4: How does the presence of other lipids or molecules (e.g., cholesterol, proteins) affect POPG parameterization?

A4: The presence of other molecules can influence the behavior of POPG in a simulation. While the core POPG parameters should be transferable, it is good practice to validate your mixed-lipid system against relevant experimental data if available. For instance, the interactions between POPG and other lipids or embedded proteins might require further validation.

Q5: What are typical simulation parameters for a POPG bilayer simulation?

A5: While specific parameters can vary, here are some general guidelines:

  • Timestep: 2 femtoseconds (fs) with constraints on high-frequency bonds.[5][8]

  • Temperature and Pressure Control: Use a reliable thermostat (e.g., Nosé-Hoover) and barostat (e.g., Parrinello-Rahman) to maintain the desired temperature and pressure.

  • Periodic Boundary Conditions: Essential for simulating a continuous bilayer.

  • System Size: The system should be large enough to avoid finite-size artifacts. A common setup involves around 80 or more lipid molecules.[5]

Logical Relationship for Parameterization Strategy:

G start Start: Parameterize POPG initial_params Obtain initial parameters from existing force field (e.g., CHARMM36) or automated tools (e.g., CGenFF) start->initial_params setup_sim Set up and run initial MD simulation initial_params->setup_sim analyze_sim Analyze simulation for artifacts (e.g., ion overbinding, incorrect APL) setup_sim->analyze_sim artifacts_present Artifacts present? analyze_sim->artifacts_present refine_params Refine specific parameters (e.g., non-bonded interactions for ion-lipid headgroup) artifacts_present->refine_params Yes final_params Finalized POPG parameters artifacts_present->final_params No validate Validate against experimental data (NMR, APL, etc.) refine_params->validate validation_ok Validation successful? validate->validation_ok validation_ok->final_params Yes re_refine Iteratively refine and re-validate validation_ok->re_refine No re_refine->refine_params

Caption: A logical workflow for the iterative refinement of POPG force field parameters.

Experimental Protocols

Methodology for Validation using NMR Deuterium Order Parameters

A common experimental approach for validating lipid force fields involves comparing simulated deuterium order parameters (|SCD|) with those obtained from NMR experiments on specifically deuterated lipids.

Key Steps:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) of POPG with deuterated acyl chains at specific carbon positions.

  • NMR Spectroscopy: Acquire 2H NMR spectra of the deuterated POPG MLVs at the desired temperature.

  • Spectral Analysis: The quadrupolar splitting (ΔνQ) from the 2H NMR spectrum is used to calculate the deuterium order parameter for each deuterated carbon segment using the formula: |SCD| = (4/3) * (h / e2qQ/h) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond.

  • Simulation: Run an MD simulation of the POPG bilayer using the force field parameters being tested.

  • Calculation of Simulated |SCD|: Calculate the |SCD| from the simulation trajectory for the corresponding deuterated carbon positions.

  • Comparison: Plot the experimental and simulated |SCD| values as a function of the carbon position along the acyl chain. Good agreement between the two profiles indicates accurate reproduction of the acyl chain order and dynamics.

This structured approach ensures that the refined force field parameters for POPG accurately reflect its behavior in a bilayer environment.

References

Technical Support Center: Differential Scanning Calorimetry of POPG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in the differential scanning calorimetry (DSC) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected main phase transition temperature (Tm) for POPG?

A1: The main phase transition temperature (Tm) for pure POPG is approximately -2°C. This low Tm is a critical factor to consider during experimental design and execution to avoid artifacts related to sample handling and instrument performance at sub-ambient temperatures.

Q2: Why is my baseline noisy or drifting?

A2: Baseline noise and drift are common artifacts in DSC and can arise from several sources.[1] These include improper sample preparation, insufficient thermal equilibration of the sample and instrument, and environmental factors.[1][2] Specific to POPG, its low Tm requires robust instrument cooling, and any instability in the cooling system can contribute to baseline irregularities. Additionally, a mismatch between the sample and reference buffer can cause significant baseline drift.[3]

Q3: My POPG thermogram shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in a POPG thermogram can be due to several factors:

  • Sample Impurities: Contaminants in the POPG lipid or buffer can introduce their own thermal events.

  • Buffer Effects: Some buffers can undergo phase transitions or have heat capacity changes in the temperature range of interest.[4]

  • Metastable States: Liposomes, if not prepared and equilibrated properly, can exist in a metastable state, which may lead to shifts in the transition temperature or the appearance of multiple transitions.[5] A second heating scan after an initial heating and cooling cycle can often reveal the more stable thermotropic behavior.[5]

Q4: Should I use multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) for POPG DSC experiments?

A4: For optimal reproducibility and clearer transition peaks, it is generally recommended to use large unilamellar vesicles (LUVs).[6] MLVs can produce broader and more complex melting profiles due to the larger number of lipid bilayers and their interactions.[7] LUVs, typically prepared by extrusion, offer a more homogenous sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your DSC experiments with POPG.

Issue Potential Cause(s) Recommended Solution(s)
Noisy Baseline 1. Instrument instability (e.g., cooling system fluctuations).2. External vibrations or electrical interference.3. Improperly sealed DSC pans.1. Ensure the DSC cooling system is stable and has reached equilibrium before starting the scan.2. Place the DSC on a vibration-dampening table and ensure a stable power supply.3. Use hermetically sealed pans to prevent any sample evaporation, especially during sub-ambient scanning.
Baseline Drift 1. Mismatch between sample and reference buffer.2. Insufficient instrument/sample equilibration time.3. Contamination in the DSC cell.1. Use the exact same batch of buffer for preparing the POPG liposomes and for the reference pan.[3]2. Allow for a sufficient pre-scan thermostat period (e.g., 15 minutes) to ensure thermal equilibrium.[6]3. Clean the DSC cells according to the manufacturer's protocol. A buffer-buffer scan can help diagnose cell contamination.[3]
Broad or Asymmetric Peak 1. High scan rate.2. Heterogeneous vesicle population (e.g., a mix of MLVs and LUVs, or a wide size distribution).3. Sample concentration is too high or too low.1. Use a slower scan rate, typically between 30-60°C/hour for lipids.[3]2. Prepare LUVs by extrusion through a membrane with a defined pore size (e.g., 100 nm) to ensure a more uniform sample.[6]3. Optimize the lipid concentration. A typical starting concentration is 1-5 mM.
Irreproducible Scans 1. Inconsistent sample preparation.2. Sample degradation or aggregation over time.3. Metastable lipid structures.1. Follow a standardized and detailed protocol for liposome (B1194612) preparation.2. Use freshly prepared liposomes for DSC analysis. Store at 4°C and avoid freezing.[8]3. Perform a heating-cooling-reheating cycle. The second heating scan often provides a more reproducible thermogram.[5]

Experimental Protocols

Protocol 1: Preparation of POPG Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of POPG LUVs using the lipid film hydration and extrusion method.

  • Lipid Film Formation:

    • Dissolve the desired amount of POPG in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be pre-equilibrated to a temperature above the Tm of POPG (e.g., room temperature).

    • Vortex the flask to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of POPG.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs.

  • Post-Preparation:

    • Store the LUV suspension at 4°C. For best results, use the liposomes for DSC analysis within a day of preparation.

Protocol 2: DSC Analysis of POPG LUVs
  • Sample and Reference Preparation:

    • Accurately pipette the POPG LUV suspension into a DSC sample pan.

    • Pipette an identical volume of the exact same buffer used for hydration into a reference pan.

    • Hermetically seal both pans.

  • DSC Instrument Setup:

    • Set the temperature range for the scan. For pure POPG, a range of -20°C to 20°C is appropriate.

    • Set the scan rate. A rate of 30-60°C/hour is recommended for lipids.[3]

    • Set a pre-scan equilibration time of at least 15 minutes to ensure the sample and reference are at thermal equilibrium.

  • Data Acquisition:

    • Perform a buffer-buffer scan (reference buffer in both sample and reference pans) using the same parameters to obtain a baseline.

    • Run the scan with the POPG sample.

    • For reproducibility, it is recommended to perform at least two scans: an initial heating scan, followed by a cooling scan and a second heating scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan.

    • Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) from the baseline-corrected thermogram.

Data Presentation

Table 1: Recommended DSC Parameters for POPG Analysis

ParameterRecommended ValueRationale
Lipid Concentration 1-5 mMBalances signal-to-noise ratio with potential concentration-dependent effects.
Scan Rate 30-60 °C/hourSlower rates improve resolution of the transition peak.[7][9]
Temperature Range -20 °C to 20 °C (for pure POPG)Brackets the known Tm of POPG (-2°C) to ensure the entire transition is captured.
Equilibration Time ≥ 15 minutesEnsures thermal equilibrium of the sample and reference cells, minimizing baseline drift.[6]

Visualizations

experimental_workflow cluster_prep POPG LUV Preparation cluster_dsc DSC Analysis prep1 Dissolve POPG in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Buffer to form MLVs prep2->prep3 prep4 Extrude to form LUVs prep3->prep4 prep5 Store at 4°C prep4->prep5 dsc1 Prepare Sample and Reference Pans prep5->dsc1 Freshly Prepared Sample dsc2 Equilibrate in DSC dsc3 Perform Heating/Cooling Scans dsc4 Analyze Data (Baseline Subtraction)

Caption: Experimental workflow for DSC analysis of POPG LUVs.

troubleshooting_guide cluster_issues cluster_solutions start Problem with DSC Thermogram issue1 Noisy Baseline start->issue1 issue2 Baseline Drift start->issue2 issue3 Irreproducible Scans start->issue3 sol1 Check Instrument Stability (Cooling, Vibrations) issue1->sol1 sol2 Ensure Proper Pan Sealing issue1->sol2 sol3 Verify Buffer Match (Sample vs. Reference) issue2->sol3 sol4 Increase Equilibration Time issue2->sol4 sol5 Standardize Sample Prep (Use Fresh LUVs) issue3->sol5 sol6 Perform Reheating Scan issue3->sol6

Caption: Troubleshooting guide for common DSC artifacts.

References

Technical Support Center: Controlling the Size Distribution of Sonicated POPG Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size distribution of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles prepared by sonication. Here you will find detailed FAQs, troubleshooting guides, experimental protocols, and data to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using sonication to reduce the size of POPG vesicles?

Sonication uses high-frequency sound waves to create acoustic cavitation in the lipid suspension. This process generates intense local shear forces that break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs). The continuous application of this energy leads to a progressive decrease in vesicle size until a lower size limit is reached.

Q2: What are the key parameters that influence the final size of sonicated POPG vesicles?

The final size distribution of sonicated POPG vesicles is primarily influenced by four key parameters:

  • Sonication Time: Longer sonication times generally result in smaller vesicles. However, there is a point of diminishing returns where further sonication does not significantly reduce the size.[1]

  • Sonication Power (Amplitude): Higher power input leads to more intense cavitation and, consequently, smaller vesicles.

  • Temperature: The sonication process should be carried out above the phase transition temperature (Tm) of POPG, which is -2°C.[2] Working at room temperature is generally sufficient. It is crucial to control the temperature during sonication, as excessive heat can be generated, potentially degrading the lipids.[2]

  • Lipid Concentration: The concentration of POPG in the suspension can affect the efficiency of sonication. Very high concentrations may hinder effective size reduction.

Q3: Should I use a probe sonicator or a bath sonicator for preparing POPG vesicles?

Both probe and bath sonicators can be used, but they have distinct advantages and disadvantages:

FeatureProbe SonicatorBath Sonicator
Energy Transfer Direct and high-intensity.[3]Indirect and lower intensity.[3]
Efficiency More efficient at reducing vesicle size, often resulting in smaller vesicles in a shorter time.[3]Less efficient, may require longer sonication times to achieve similar results.
Sample Volume Ideal for smaller volumes.Suitable for larger volumes and multiple samples simultaneously.
Contamination Risk Risk of titanium particle contamination from the probe tip.[2]No direct contact with the sample, eliminating this risk.
Temperature Control Can cause significant local heating, requiring careful temperature monitoring and cooling.[2]Temperature is generally easier to control.

For applications requiring very small vesicles and where the sample volume is small, a probe sonicator may be preferred, provided that measures are taken to control temperature and remove any potential contaminants. For general-purpose preparation and for those concerned about contamination and overheating, a bath sonicator is a reliable choice.

Q4: What is a typical size range and polydispersity index (PDI) I can expect for sonicated POPG vesicles?

With proper optimization, sonication can produce POPG vesicles with a mean diameter in the range of 20-100 nm. The polydispersity index (PDI), a measure of the width of the size distribution, can be reduced to below 0.3, indicating a relatively monodisperse population.[1]

Experimental Protocol: Preparation of Small Unilamellar POPG Vesicles by Sonication

This protocol provides a general guideline for preparing small unilamellar POPG vesicles. Optimization may be required based on your specific equipment and experimental needs.

Materials:

  • POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform (B151607)

  • Buffer of choice (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)[4]

  • Glass test tube or vial

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Bath or probe sonicator

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Film Formation:

    • Dispense the desired amount of POPG in chloroform into a glass test tube.

    • Dry the lipid solution under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.

    • Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed buffer to the lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the tube vigorously for several minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication (Bath Sonicator):

    • Place the test tube containing the MLV suspension in the bath sonicator.

    • Ensure the water level in the sonicator is appropriate and the sample is positioned for optimal energy transfer.

    • Sonicate the suspension at room temperature. Monitor the temperature of the water bath to prevent overheating.

    • Continue sonication until the milky suspension becomes a clear or slightly opalescent solution (typically 15-60 minutes, but this can vary).

  • Sonication (Probe Sonicator):

    • Place the test tube containing the MLV suspension in an ice-water bath to dissipate heat.

    • Immerse the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the tube.

    • Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.[4]

    • Continue sonication until the desired clarity is achieved.

  • Post-Sonication Treatment (Optional but Recommended):

    • For probe-sonicated samples, centrifuge the vesicle suspension at a low speed (e.g., 2000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.[2]

    • Carefully collect the supernatant containing the POPG vesicles.

  • Characterization:

    • Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Data Presentation

The following tables provide an illustrative overview of the expected trends when sonicating liposomes. Please note that this is generalized data, and the exact values for POPG vesicles may vary depending on the specific experimental conditions.

Table 1: Illustrative Effect of Sonication Time on Vesicle Size and PDI

Sonication Time (minutes)Mean Diameter (nm)Polydispersity Index (PDI)
51500.5
15800.3
30450.2
60300.18

Note: This data is representative of a typical liposome (B1194612) formulation and illustrates the general trend. Actual values for POPG may differ.

Table 2: Illustrative Effect of Sonication Power on Vesicle Size

Sonication PowerMean Diameter (nm)
Low90
Medium60
High35

Note: This data is representative and serves to illustrate the general relationship. Actual values will depend on the specific sonicator and POPG concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sonication Sonication cluster_post_proc Post-Processing & Analysis lipid_film Lipid Film Formation hydration Hydration of Lipid Film lipid_film->hydration bath_sonicator Bath Sonication hydration->bath_sonicator probe_sonicator Probe Sonication hydration->probe_sonicator dls Size Characterization (DLS) bath_sonicator->dls centrifugation Centrifugation (for probe sonication) probe_sonicator->centrifugation centrifugation->dls

Caption: Experimental workflow for preparing sonicated POPG vesicles.

parameter_relationships cluster_params Sonication Parameters cluster_results Vesicle Characteristics sonication_time Sonication Time vesicle_size Vesicle Size sonication_time->vesicle_size Decreases pdi Polydispersity Index (PDI) sonication_time->pdi Decreases sonication_power Sonication Power sonication_power->vesicle_size Decreases sonication_power->pdi Decreases lipid_concentration Lipid Concentration lipid_concentration->vesicle_size May Increase at High Concentrations

Caption: Relationship between sonication parameters and vesicle characteristics.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Vesicle suspension remains milky after prolonged sonication. - Insufficient sonication power.- Sonication time is too short.- Lipid concentration is too high.- Increase the power output of the sonicator.- Extend the sonication time.- Reduce the initial POPG concentration.
Vesicle size is larger than expected. - Sonication parameters are not optimized.- Inefficient energy transfer (bath sonicator).- Increase sonication time and/or power.- Ensure the sample is correctly positioned in the bath sonicator for optimal energy transfer.
High Polydispersity Index (PDI). - Incomplete sonication.- Vesicle aggregation.- Increase sonication time.- Check for the presence of divalent cations in your buffer. If present, consider using a chelating agent like EDTA or switch to a buffer without divalent cations.[5]
Vesicle aggregation over time. - Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer, which can crosslink the negatively charged POPG headgroups.[5]- Improper storage conditions.- Use a buffer free of divalent cations or add a chelator like EDTA.- Store vesicles at 4°C. For long-term storage, consider the stability of the preparation and re-characterize before use.
Sample overheats during sonication. - Continuous sonication with a probe sonicator.- High power setting.- Use a pulsed sonication mode (e.g., 30 seconds on, 30 seconds off).- Keep the sample in an ice-water bath during sonication.- Reduce the sonication power.
Presence of black particles in the suspension (probe sonicator). - Shedding of titanium particles from the sonicator probe.- Centrifuge the sample at a low speed after sonication to pellet the particles and carefully collect the supernatant.[2]

References

Optimal storage conditions for powdered Palmitoyloleoylphosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage and handling of powdered Palmitoyloleoylphosphatidylglycerol (POPG), along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for powdered POPG?

A1: Powdered POPG is an unsaturated lipid, making it susceptible to degradation through oxidation and hydrolysis, particularly when exposed to moisture and air.[1][2] While short-term shipping may be done at ambient temperatures, long-term storage of the powder is not recommended.[1][3] For optimal stability, the powder should be dissolved in a suitable organic solvent and stored at -20°C.[1][2]

Q2: Why is storing POPG as a powder not recommended for the long term?

A2: As an unsaturated lipid, powdered POPG is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can cause the powder to become gummy and can lead to hydrolysis and oxidation of the fatty acid chains.[1][2] Such degradation can significantly impact the lipid's performance in experiments, altering membrane properties like fluidity and permeability.[4][5]

Q3: What is the recommended method for long-term storage of POPG?

A3: For long-term storage, it is highly recommended to dissolve the powdered POPG in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture.[6][7] The solution should be stored in a glass vial with a Teflon-lined cap at -20°C.[1][2] To further prevent oxidation, it is best practice to overlay the organic solution with an inert gas like argon or nitrogen.[1] Stored under these conditions, POPG solutions are stable for extended periods. One supplier suggests a stability of at least four years for their product when stored correctly.

Q4: What are the visual signs of powdered POPG degradation?

A4: Visual signs of degradation in powdered POPG include the powder appearing gummy, clumpy, or discolored (yellowing).[1][2] These changes indicate moisture absorption and potential oxidation. If you observe these signs, the integrity of the lipid for experimental use may be compromised.

Q5: How should I handle POPG solutions?

A5: When working with POPG in organic solvents, always use glass or stainless steel implements, such as syringes and pipettes.[1] Avoid using plastic pipette tips or containers, as plasticizers can leach into the organic solvent and contaminate the lipid.[1]

Optimal Storage Conditions Summary

ParameterRecommendationRationale
Form for Storage Solution in organic solvent (e.g., chloroform)Powdered form is hygroscopic and prone to oxidation.[1][2]
Temperature -20°CEnsures long-term stability and minimizes degradation.[1][3]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the unsaturated oleoyl (B10858665) chain.[1]
Container Glass vial with a Teflon-lined capPrevents contamination from plasticizers.[1][2]
Duration Can be stable for ≥ 4 years under ideal conditions.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Powder is clumpy, gummy, or discolored. Moisture absorption and oxidation due to improper storage.[1][2]It is best to discard the powder as its chemical integrity is compromised. Using degraded lipid can lead to inconsistent experimental results.[4] For future prevention, always store POPG as a solution at -20°C under inert gas.[1]
Lipid film is difficult to hydrate (B1144303) during liposome (B1194612) preparation. 1. Incomplete removal of organic solvent. 2. Hydration temperature is below the lipid's transition temperature (Tc for POPG is -2°C).[6] 3. Presence of divalent cations (e.g., Ca²⁺) in the hydration buffer, which can cause aggregation of negatively charged POPG headgroups.[8]1. Ensure the lipid film is thoroughly dried under a high vacuum for an extended period.[9] 2. Hydrate the lipid film at a temperature well above its Tc, for example, at room temperature or slightly warmer.[6] 3. Use a buffer without divalent cations or include a chelating agent like EDTA.[8]
Liposome solution appears milky or cloudy after extrusion. Lipid aggregation.[8] This can be due to high lipid concentration, incorrect buffer pH, or the presence of divalent cations.1. Try diluting the lipid suspension before extrusion. 2. Ensure the pH of your buffer is appropriate for your experimental system. 3. Use dynamic light scattering (DLS) to check for aggregation and particle size distribution.[8]
Inconsistent results in cell-based assays. Use of oxidized or hydrolyzed POPG. Degraded lipids can alter membrane properties such as fluidity, permeability, and charge, affecting interactions with cells and proteins.[4][5]1. Always use fresh or properly stored POPG. 2. Perform quality control on your lipid stock to check for degradation (see Experimental Protocols section).
Low encapsulation efficiency of hydrophilic drugs. Poor liposome formation or leakage. This can be exacerbated by using degraded lipids or improper preparation techniques like harsh sonication.[6]1. Optimize your liposome preparation method. The thin-film hydration method followed by extrusion is a common and gentle technique.[10] 2. Ensure the hydration temperature is above the lipid's Tc.[6]

Experimental Protocols

Assessing POPG Purity via Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative assessment of POPG purity and the detection of degradation products like lysophospholipids or oxidized fatty acids.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60)[11]

  • TLC development tank

  • Spotting capillaries

  • POPG sample dissolved in chloroform:methanol (2:1, v/v)

  • Mobile Phase (Solvent System): A common system for phospholipids (B1166683) is chloroform:methanol:water (65:25:4, v/v/v).[11]

  • Visualization Reagents:

    • Iodine vapor (for detecting all lipids)[11]

    • Phosphomolybdic acid or specific phosphorus spray (for phosphorus-containing lipids)[11]

Procedure:

  • Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Allow it to cool in a desiccator before use.[12]

  • Sample Application: Using a capillary tube, carefully spot a small amount of the dissolved POPG sample onto the TLC plate, about 1.5 cm from the bottom edge.[12]

  • Development: Place the spotted TLC plate in the development tank containing the mobile phase. Ensure the solvent level is below the sample spot. Cover the tank and allow the solvent to migrate up the plate until it is about 1 cm from the top.[11]

  • Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely in a fume hood.[3]

  • Visualization:

    • Place the dried plate in a sealed tank containing a few crystals of iodine. Lipid spots will appear as yellow-brown spots.[11]

    • Alternatively, spray the plate with a phosphorus-specific stain and gently heat. POPG and other phospholipids will appear as blue-black spots.[11]

  • Interpretation: A pure POPG sample should show a single, well-defined spot. The appearance of additional spots, particularly those with a higher polarity (lower Rf value), may indicate the presence of degradation products such as lyso-PG.

Visualizations

TroubleshootingWorkflow start Start: Experiment with POPG issue issue start->issue Problem Encountered? cause cause issue->cause Symptom: Powder is Gummy/Clumpy end Successful Experiment issue->end No cause2 Possible Causes: 1. Solvent Residue 2. Low Temp. 3. Divalent Cations issue->cause2 Symptom: Poor Liposome Hydration cause3 Possible Causes: High Concentration, Incorrect Buffer pH issue->cause3 Symptom: Liposome Aggregation solution solution cause->solution Cause: Moisture Absorption/ Oxidation solution->start Action: Discard & Use Fresh Stock (Properly Stored) solution2 1. Dry Film Thoroughly 2. Hydrate > Tc 3. Use Chelating Buffer cause2->solution2 Solutions solution2->start Re-attempt Preparation solution3 Dilute Suspension, Check Buffer pH, Analyze with DLS cause3->solution3 Solutions solution3->start Optimize Protocol

Caption: Troubleshooting workflow for common issues encountered with powdered POPG.

References

Validation & Comparative

Protein Affinity for POPG vs. POPC Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of proteins with cellular membranes is a fundamental process in a vast array of biological functions, from signal transduction to viral entry. The lipid composition of these membranes plays a critical role in modulating the affinity and specificity of these interactions. This guide provides a detailed comparison of protein binding affinity to two common phospholipid membranes: the zwitterionic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and the anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). Understanding these differences is crucial for researchers in drug development and molecular biology seeking to elucidate protein function and design targeted therapeutics.

Key Differences in Membrane Properties

The primary distinction between POPC and POPG lies in the charge of their headgroups at physiological pH. POPC is zwitterionic, possessing both a positive and a negative charge, resulting in a net neutral charge. In contrast, POPG carries a net negative charge due to its glycerol (B35011) head group. This fundamental difference in electrostatic potential is a major determinant of protein binding affinity.

Comparative Analysis of Protein Binding Affinity

Experimental evidence consistently demonstrates that proteins with positively charged domains exhibit significantly higher binding affinity for POPG-containing membranes compared to purely POPC membranes. This enhanced affinity is primarily driven by favorable electrostatic interactions between the anionic POPG headgroups and cationic amino acid residues such as lysine (B10760008) and arginine on the protein surface.

Below is a summary of quantitative data from various studies that highlight this differential binding:

Protein/PeptideMembrane CompositionExperimental TechniqueBinding Affinity (Kd or ΔG)Reference
HIV-1 Matrix (MA) Protein (myristoylated) 100% DOPCSurface Plasmon Resonance (SPR)ΔG = -6.7 kcal/mol[1][2]
70% DOPC / 30% DOPSSurface Plasmon Resonance (SPR)ΔG = -8.8 kcal/mol[1][2]
HIV-1 Matrix (MA) Protein (non-myristoylated) 100% DOPCSurface Plasmon Resonance (SPR)ΔG = -5.4 kcal/mol[1][2]
70% DOPC / 30% DOPSSurface Plasmon Resonance (SPR)ΔG = -7.5 kcal/mol[1][2]
GS14dK4 (Gramicidin S analogue) 100% POPCIsothermal Titration Calorimetry (ITC)Very weak binding, Kd not determined[3]
100% POPGIsothermal Titration Calorimetry (ITC)Kd = 1.3 µM; ΔG = -8.0 kcal/mol[3]
75% POPC / 25% POPGIsothermal Titration Calorimetry (ITC)Kd = 6.3 µM; ΔG = -7.1 kcal/mol[3]
PAP248–286 Peptide 100% POPCCoarse-Grained Molecular DynamicsLower binding observed[4][5]
70% POPC / 30% POPGCoarse-Grained Molecular DynamicsSignificantly increased binding[4][5]
50% POPC / 50% POPGCoarse-Grained Molecular DynamicsHighest binding observed[4][5]

Note: DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) is another anionic phospholipid and is often used as a proxy for POPG in studies of electrostatic interactions.

Experimental Protocols

Accurate determination of protein-membrane binding affinities relies on robust experimental methodologies. Below are detailed protocols for two commonly used techniques: liposome (B1194612) preparation and binding analysis by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Liposome Preparation (Extrusion Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined lipid composition.

Materials:

  • POPC and POPG in chloroform (B151607)

  • Chloroform

  • Glass round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Desired aqueous buffer (e.g., PBS or Tris-HCl)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Film Formation:

    • In a clean glass round-bottom flask, mix the desired molar ratios of POPC and POPG dissolved in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a size comparable to the membrane pore diameter.

  • Characterization:

    • The size distribution of the resulting liposomes can be determined by dynamic light scattering (DLS).

Protein-Membrane Binding Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • L1 sensor chip (for liposome capture)

  • Prepared POPC and POPG liposomes

  • Purified protein of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., NaOH or glycine-HCl)

Procedure:

  • Chip Preparation and Liposome Capture:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the prepared liposomes (either POPC or POPG) over the sensor surface. The lipophilic tails of the lipids will insert into the lipophilic layer of the L1 chip, creating a stable lipid bilayer.

  • Protein Injection and Binding Measurement:

    • Inject a series of concentrations of the purified protein over the captured liposome surface.

    • Monitor the change in response units (RU) in real-time. The association phase is observed during protein injection, and the dissociation phase is observed during the subsequent flow of running buffer.

  • Regeneration:

    • Inject the regeneration solution to remove the bound protein from the liposome surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protein-Membrane Binding Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Prepared POPC and POPG liposomes

  • Purified protein of interest

  • Matching buffer for protein and liposomes

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and liposome solutions extensively against the same buffer to minimize heats of dilution.

    • Degas the samples to prevent air bubbles in the calorimeter cell.

  • Titration:

    • Fill the sample cell with the liposome solution and the injection syringe with the protein solution.

    • Perform a series of small, sequential injections of the protein into the liposome solution while monitoring the heat change after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).

    • This isotherm is then fitted to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka, from which Kd can be calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Functional Implications in Signaling Pathways

The differential binding of proteins to POPG versus POPC membranes has significant implications for cellular signaling. The localization and function of many signaling proteins are regulated by their interaction with specific lipids in the plasma membrane.

GPCR Activation: Conformational Selection vs. Induced Fit

G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that mediate a wide range of physiological responses. Recent studies have shown that the presence of anionic lipids, such as POPG, in the membrane can influence the mechanism of GPCR activation. In a neutral POPC environment, the binding of a G protein to a GPCR may occur through an "induced fit" mechanism, where the receptor undergoes a conformational change upon G protein binding. However, in the presence of anionic lipids, the receptor can be pre-stabilized in an active-like conformation, leading to G protein binding via a more efficient "conformational selection" mechanism.[6] This highlights how the lipid environment can prime a receptor for signaling.

GPCR_Activation_Mechanism GPCR_inactive_POPC Inactive GPCR GPCR_G_complex_POPC Active GPCR-G Protein Complex GPCR_inactive_POPC->GPCR_G_complex_POPC Induced Fit G_protein_POPC G Protein G_protein_POPC->GPCR_G_complex_POPC GPCR_preactive_POPG Pre-activated GPCR GPCR_G_complex_POPG Active GPCR-G Protein Complex GPCR_preactive_POPG->GPCR_G_complex_POPG Conformational Selection G_protein_POPG G Protein G_protein_POPG->GPCR_G_complex_POPG

Caption: GPCR activation mechanisms influenced by membrane lipid composition.

Lipid-Gated Ion Channels

Certain ion channels are directly regulated by the binding of specific lipids. These "lipid-gated" ion channels can be activated or inhibited by the presence of anionic phospholipids (B1166683) like POPG. The binding of POPG to the channel protein can induce a conformational change that opens or closes the ion pore, thereby directly modulating ion flow across the membrane and influencing cellular excitability and signaling.

Lipid_Gated_Ion_Channel cluster_membrane Cell Membrane Ion_Channel_Closed Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ion_Channel_Closed->Ion_Channel_Open Conformational Change Ions_in Ions (Intracellular) Ion_Channel_Open->Ions_in Ion Flow POPG POPG POPG->Ion_Channel_Closed Binding Ions_out Ions (Extracellular) Ions_out->Ion_Channel_Open

Caption: Schematic of a lipid-gated ion channel activated by POPG binding.

Conclusion

The choice between POPG and POPC in membrane composition is a critical factor influencing protein binding affinity. The anionic nature of POPG membranes facilitates strong electrostatic interactions with positively charged proteins, leading to significantly higher binding affinities compared to neutral POPC membranes. This differential binding has profound implications for a variety of cellular processes, including the modulation of signaling pathways. For researchers and drug development professionals, a thorough understanding of these protein-lipid interactions is essential for designing experiments that accurately reflect physiological conditions and for developing therapeutics that can effectively target membrane-associated proteins. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the quantitative and qualitative analysis of these vital molecular interactions.

References

Validating the Role of POPG in Bacterial Membrane Integrity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bacterial membrane integrity with and without the presence of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a key anionic phospholipid. The following sections present supporting experimental data, detailed methodologies, and visual representations of relevant biological processes and workflows.

The Critical Role of POPG in Bacterial Membranes

Phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) are the primary lipid components of the inner bacterial membrane.[1] Molecular dynamics simulations and experimental studies have highlighted the importance of POPG in maintaining the stability and integrity of these membranes. The presence of POPG, an anionic lipid, is crucial for several membrane functions, including:

  • Stabilizing the Membrane: POPG contributes significantly to the stability of bacterial membranes.[2] It participates in a network of hydrogen bonds with neighboring lipids, such as phosphatidylethanolamine (PE), which helps to create a more compact and stable bilayer.[1][2]

  • Controlling Permeability: Bacteria can adjust the relative concentrations of PE and PG to alter membrane permeability in response to environmental stressors.[1][2]

  • Interaction with Antimicrobial Peptides (AMPs): The negatively charged surface provided by POPG is a primary target for many cationic antimicrobial peptides.[3][4] This interaction is a key mechanism for the action of these peptides against bacteria.[5][6]

Comparative Analysis of Membrane Integrity

The absence or reduction of POPG in bacterial membranes leads to significant changes in their physical and functional properties. The following table summarizes quantitative data from studies on model bacterial membranes, comparing key integrity parameters in the presence and absence of POPG.

ParameterMembrane with POPG (e.g., POPE:POPG 3:1)Membrane Lacking POPG (e.g., Pure POPE or POPC)Significance of POPG
Membrane Stability Increased stability due to extensive hydrogen bonding between POPG and POPE.[2]Reduced stability and increased protrusions of PE molecules.[2]POPG enhances membrane structural integrity.
Permeability to Small Molecules Tightly packed structure can limit permeability.[7]Can exhibit higher permeability depending on the alternative lipid composition.POPG contributes to the barrier function of the membrane.
Susceptibility to Cationic Antimicrobial Peptides (AMPs) High susceptibility due to electrostatic attraction between cationic AMPs and anionic POPG.[3][4]Reduced susceptibility as the primary electrostatic interaction is absent.POPG is a key determinant of AMP efficacy.
Membrane Potential Contributes to the negative surface charge, essential for maintaining membrane potential.Altered surface charge, which can impact membrane potential and related functions.POPG is crucial for the bioenergetics of the bacterial cell.

Experimental Protocols for Assessing Membrane Integrity

Several methods are employed to validate the role of POPG in bacterial membrane integrity. These protocols often involve comparing wild-type bacteria with mutants that have altered POPG content.

1. Membrane Permeability Assay using Propidium Iodide (PI) and SYTOX Green

This method utilizes fluorescent dyes that can only penetrate cells with compromised membranes.

  • Principle: Propidium iodide (PI) and SYTOX Green are nucleic acid stains that are excluded by intact cell membranes. An increase in fluorescence indicates membrane damage.[8]

  • Protocol:

    • Grow bacterial cultures (e.g., wild-type and POPG-deficient mutant) to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

    • Treat the cells with the agent of interest (e.g., an antimicrobial peptide) or leave untreated as a control.

    • Add PI or SYTOX Green to the cell suspension at a final concentration of 5-10 µM.

    • Incubate in the dark for 15-30 minutes.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence in the mutant strain compared to the wild-type under stress conditions would indicate a compromised membrane.

2. Membrane Potential Assay using DiSC3(5)

This assay uses a voltage-sensitive fluorescent dye to measure changes in membrane potential.

  • Principle: DiSC3(5) is a carbocyanine dye that accumulates in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[9]

  • Protocol:

    • Prepare bacterial cell suspensions as described above.

    • Add DiSC3(5) to the cell suspension at a final concentration of 1-5 µM and incubate until a stable baseline fluorescence is achieved.

    • Add the test compound and monitor the fluorescence over time. A more rapid or pronounced increase in fluorescence in the POPG-deficient mutant would suggest a role for POPG in maintaining membrane potential.

3. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.

  • Principle: A lower MIC value indicates greater susceptibility to the antimicrobial agent.

  • Protocol:

    • Prepare a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the bacterial strain (wild-type or POPG-deficient mutant).

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent at which no visible growth is observed. A change in the MIC value for the mutant strain would indicate the importance of POPG in the mechanism of action of the tested antimicrobial.

Visualizing the Role of POPG

Interaction of Antimicrobial Peptides with Bacterial Membranes

The following diagram illustrates the initial interaction of a cationic antimicrobial peptide (AMP) with a bacterial membrane containing POPG, leading to membrane disruption. In contrast, the interaction with a membrane lacking POPG is significantly reduced.

AMP_Interaction cluster_with_POPG Membrane with POPG cluster_without_POPG Membrane without POPG AMP1 Cationic AMP Membrane1 Bacterial Membrane (POPG present) AMP1->Membrane1 Electrostatic Attraction Disruption1 Membrane Disruption Membrane1->Disruption1 Permeabilization AMP2 Cationic AMP Membrane2 Bacterial Membrane (POPG absent) AMP2->Membrane2 Reduced Interaction Integrity2 Membrane Integrity Maintained Membrane2->Integrity2

Caption: Cationic AMP interaction with bacterial membranes.

Experimental Workflow for Validating POPG's Role

This diagram outlines a typical experimental workflow to investigate the role of POPG in bacterial membrane integrity by comparing a wild-type strain with a POPG-deficient mutant.

POPG_Validation_Workflow start Start: Hypothesis POPG is crucial for membrane integrity strain_dev Strain Development Wild-Type (WT) Strain POPG-Deficient Mutant start->strain_dev culture Bacterial Culture Grow WT and Mutant Strains to Mid-Log Phase strain_dev->culture assays Membrane Integrity Assays Permeability (PI/SYTOX Green) Membrane Potential (DiSC3(5)) Antimicrobial Susceptibility (MIC) culture->assays data_analysis Data Analysis Compare fluorescence, potential, and MIC values between WT and Mutant assays->data_analysis conclusion Conclusion|{Validate the role of POPG in membrane integrity} data_analysis->conclusion

Caption: Workflow for validating POPG's role in membrane integrity.

References

A Comparative Analysis of the Phase Behavior of POPG and DPPG

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 9, 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the phase behavior of two common anionic phospholipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG). The primary difference between these lipids—the presence of an unsaturated oleoyl (B10858665) chain in POPG versus a second saturated palmitoyl (B13399708) chain in DPPG—drives significant distinctions in their physicochemical properties and phase transitions. This analysis is supported by experimental data from differential scanning calorimetry (DSC), X-ray scattering, and monolayer studies.

Structural and Compositional Differences

The fundamental difference between POPG and DPPG lies in their acyl chain composition. DPPG is a disaturated phospholipid with two 16-carbon palmitoyl chains. In contrast, POPG is a mixed-chain phospholipid, featuring one saturated 16-carbon palmitoyl chain and one monounsaturated 18-carbon oleoyl chain, which contains a single cis double bond. This double bond introduces a permanent "kink" in the oleoyl chain, preventing the tight packing that is characteristic of fully saturated lipids like DPPG.

Caption: Structural comparison of DPPG and POPG lipids.

Comparative Phase Behavior

The most significant difference in the phase behavior of POPG and DPPG is their main phase transition temperature (Tₘ), which marks the transition from a tightly packed, ordered gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα).

  • DPPG exhibits a sharp, highly enthalpic gel-to-liquid crystalline transition at approximately 41°C .[1][2][3] Below this temperature, its two saturated palmitoyl chains allow for strong van der Waals interactions, leading to a well-ordered gel phase with low molecular mobility.

  • POPG , due to the kink in its oleoyl chain, cannot pack as efficiently. This steric hindrance reduces the van der Waals forces between adjacent lipid molecules, resulting in a much lower Tₘ of approximately -2°C .[2][3] Consequently, at physiological temperatures (e.g., 37°C), POPG exists in a fluid state, while DPPG is in a rigid gel state.

The table below summarizes the key quantitative differences in their physical properties.

ParameterDPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol)POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol)Key Implication
Main Transition Temp (Tₘ) 41°C [1][3]-2°C [3]At physiological temperature (~37°C), DPPG is in the gel phase, while POPG is in the fluid phase.
Transition Enthalpy (ΔH) High (e.g., ~35 kJ/mol for DPPC)[4]Lower than DPPGThe transition of DPPG involves a greater disruption of ordered acyl chain packing.
Area per Lipid (A) ~48 Ų (Gel phase, <41°C) ~63 Ų (Fluid phase, >41°C)[4]~66.0 Ų (Fluid phase, at 30°C)[1]The unsaturated chain in POPG creates more lateral space, resulting in a larger area per molecule in the fluid phase.
Bilayer Thickness (Dₑ) Thicker in gel phaseThinner than DPPG in the gel phaseTightly packed saturated chains in DPPG lead to a thicker, more extended bilayer structure below Tₘ.

Note: Enthalpy for DPPG is cited by analogy to DPPC, a structurally similar lipid, as specific values for DPPG were not found in the initial search. Area per lipid for DPPG is also based on values for DPPC.

Experimental Methodologies

The data presented are primarily derived from the following key experimental techniques.

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions. It provides precise values for the transition temperature (Tₘ) and the enthalpy (ΔH) of the transition.

Experimental Protocol:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film (DPPG or POPG) with a buffer solution (e.g., 100 mM NaCl, 50 mM PIPES, pH 7.0). The solution is vortexed above the lipid's Tₘ to ensure complete hydration.

  • Calorimeter Loading: A specific amount of the lipid dispersion (e.g., 10-20 mg) is accurately weighed and sealed in an aluminum DSC pan. An identical pan containing only the buffer solution is used as a reference.

  • Thermal Scan: The sample and reference pans are placed in the calorimeter and heated (or cooled) at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid's phase transition.

  • Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow versus temperature. The peak of the endothermic curve represents the Tₘ, and the area under the peak corresponds to the transition enthalpy (ΔH).

These scattering techniques are used to determine the structural parameters of lipid bilayers, such as bilayer thickness (Dₑ), hydrocarbon core thickness (2Dᴄ), and the area per lipid molecule (A).

Experimental Protocol:

  • Sample Preparation: Oriented multibilayers are prepared by depositing a lipid solution onto a solid substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly. The sample is then hydrated in a controlled humidity chamber. Alternatively, unilamellar vesicles are prepared by extrusion for SAXS/SANS experiments.[1]

  • Data Acquisition: The prepared sample is placed in the path of a collimated X-ray or neutron beam. The scattered radiation is detected at various angles.

  • Data Analysis:

    • For oriented bilayers, the positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar repeat spacing (D), which includes the bilayer and the associated water layer.

    • For vesicles in solution, the scattering form factors are analyzed using models (e.g., the Scattering Density Profile model) to determine structural parameters like Dₑ and A.[1]

This technique investigates the behavior of lipids as a two-dimensional monolayer at an air-water interface. It provides insights into molecular packing, compressibility, and phase coexistence.

Experimental Protocol:

  • Trough Preparation: A Langmuir trough is filled with a pure water or buffer subphase. The surface is cleaned by aspiration.

  • Monolayer Formation: The lipid (POPG or DPPG) is dissolved in a volatile solvent (e.g., chloroform/methanol) and carefully spread dropwise onto the subphase surface. The solvent is allowed to evaporate completely.

  • Isotherm Measurement: Mobile barriers are used to compress the monolayer at a constant rate, reducing the surface area available to the lipid molecules. The surface pressure (the reduction in surface tension caused by the monolayer) is continuously measured as a function of the area per molecule.

  • Data Analysis: The resulting pressure-area isotherm reveals different phases: a gaseous phase at large areas, a liquid-expanded (LE) phase, a liquid-condensed (LC) phase, and a solid phase at high pressures. The transition between these phases provides information on the lipid's compressibility and packing properties at a given temperature. Studies on DPPG:POPG mixtures show that POPG has a fluidizing effect on DPPG monolayers.

Visualizing the Experimental Workflow

The characterization of lipid phase behavior typically follows a structured workflow, integrating multiple biophysical techniques to build a comprehensive understanding.

G prep Lipid Sample Preparation (Vesicles or Monolayers) tech Biophysical Characterization prep->tech dsc Differential Scanning Calorimetry (DSC) tech->dsc xrd X-Ray / Neutron Scattering tech->xrd mono Langmuir Monolayer Analysis tech->mono dsc_data Tₘ & ΔH dsc->dsc_data xrd_data Dₑ & Area per Lipid xrd->xrd_data mono_data Pressure-Area Isotherms mono->mono_data interp Data Interpretation & Comparative Analysis dsc_data->interp xrd_data->interp mono_data->interp

Caption: Workflow for comparative analysis of lipid phase behavior.

Conclusion

The phase behavior of DPPG and POPG is markedly different, a direct consequence of their acyl chain composition. DPPG, with its two saturated chains, forms highly ordered, rigid membranes with a high phase transition temperature. POPG, with one unsaturated chain, forms more fluid, less-ordered membranes that are in the liquid-crystalline state at physiological temperatures. These differences are critical for researchers in drug development and membrane biophysics, as the phase state of a lipid bilayer profoundly influences its permeability, elasticity, and interaction with membrane-associated proteins and small molecules. The choice between POPG and DPPG in designing model membranes allows for the precise tuning of bilayer fluidity to mimic specific biological states or to investigate the influence of membrane physical properties on biological processes.

References

A Comparative Guide to Bacterial-Derived and Synthetic POPG Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and pharmaceutical development, the choice between bacterial-derived and synthetic lipids is a critical decision that can significantly impact experimental outcomes and the translational potential of drug delivery systems. This guide provides a comprehensive comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) from bacterial and synthetic sources, focusing on key performance differences, supporting experimental data, and detailed methodologies.

Key Differences at a Glance

The primary distinctions between bacterial-derived and synthetic POPG lie in their purity, consistency, and potential for inducing an immune response. Synthetic POPG offers a higher degree of purity and batch-to-batch consistency, which is crucial for reproducible research and clinical applications. Conversely, bacterial-derived POPG, while a valuable tool for mimicking bacterial membranes, often contains impurities, most notably endotoxins (lipopolysaccharides or LPS), which can elicit strong inflammatory responses.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative differences between typical preparations of bacterial-derived and synthetic POPG. These values are representative and can vary between suppliers and batches.

ParameterBacterial-Derived POPGSynthetic POPGSignificance for Researchers
Purity (by HPLC) 95-98%>99%High purity of synthetic POPG ensures that observed effects are attributable to the lipid itself and not contaminants.
Endotoxin (B1171834) (LPS) Level 10-100 EU/mg<0.05 EU/mgLow endotoxin levels in synthetic POPG are critical for in vivo studies and formulation of parenteral drugs to avoid pyrogenic responses.[1]
Fatty Acid Homogeneity Variable, may contain other acyl chainsDefined (16:0, 18:1)Precise fatty acid composition in synthetic POPG allows for greater control over the physical properties of lipid bilayers, such as fluidity and stability.[2][3]
Oxidation Stability Lower, due to potential enzyme and metal ion contaminantsHigher, due to the absence of pro-oxidant impuritiesEnhanced stability of synthetic POPG is crucial for the shelf-life of lipid-based formulations and for preventing the formation of confounding oxidized lipid species.
Batch-to-Batch Reproducibility Moderate to LowHighHigh reproducibility of synthetic POPG is essential for consistent results in long-term studies and for manufacturing pharmaceutical products under GMP conditions.[2][4]

Biological Activity: The Impact of Endotoxin Contamination

A critical difference in the biological activity of bacterial-derived versus synthetic POPG stems from the near-inevitable presence of endotoxin (LPS) in bacterial preparations.[1] LPS is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7] This can lead to the production of pro-inflammatory cytokines and other mediators, which can confound experimental results, particularly in immunology and drug delivery studies.[8]

Pure, synthetic POPG, being virtually free of endotoxins, does not activate the TLR4 pathway.[1] This makes it the preferred choice for applications where a non-inflammatory response is desired, such as in the development of drug and gene delivery vehicles.

Below is a diagram illustrating the TLR4 signaling pathway, which is activated by LPS contamination in bacterial-derived POPG.

TLR4_Signaling_Pathway TLR4 Signaling Pathway Activated by LPS cluster_membrane Cell Membrane LPS LPS (Endotoxin) (Contaminant in Bacterial POPG) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_Complex IKK Complex TRAF6->IKK_Complex activates NF_kB NF-κB IKK_Complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines leads to

TLR4 Signaling Pathway Activated by LPS

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of POPG samples and identify any lipid-related impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the POPG sample in a suitable organic solvent, such as chloroform/methanol (B129727) (2:1, v/v), to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of two mobile phases is typically used.

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Isopropanol with 0.1% TFA.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Return to 100% A and equilibrate.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for lipid analysis.

  • Data Analysis: Integrate the peak area of POPG and any impurity peaks. Calculate the purity as the percentage of the POPG peak area relative to the total peak area.

Endotoxin Quantification by Limulus Amebocyte Lysate (LAL) Assay

Objective: To quantify the level of endotoxin contamination in POPG samples.

Methodology:

  • Reagent and Sample Preparation:

    • Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using LAL Reagent Water.[9]

    • Prepare a standard curve of CSE with known endotoxin concentrations (e.g., 0.005 to 50 EU/mL).[10]

    • Disperse the POPG sample in LAL Reagent Water to a known concentration. It may be necessary to use a dispersing agent that does not interfere with the assay.

  • Assay Procedure (Kinetic Chromogenic Method):

    • Pipette 100 µL of standards, samples, and negative controls (LAL Reagent Water) into a pyrogen-free microplate.

    • Add 100 µL of the reconstituted LAL reagent to each well.

    • Incubate the plate in a microplate reader at 37°C.

    • The reader will monitor the change in optical density at a specific wavelength (e.g., 405 nm) over time.

  • Data Analysis: The time it takes for the optical density to reach a certain threshold is inversely proportional to the endotoxin concentration. A standard curve is generated by plotting the log of the endotoxin concentration against the log of the reaction time. The endotoxin concentration in the samples is then calculated from this standard curve.[11][12]

Lipid Composition and Stability Analysis by Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of POPG and assess its degradation over time.

Methodology:

  • Lipid Extraction:

    • For liposome (B1194612) stability studies, disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

    • Perform a Bligh-Dyer or a similar liquid-liquid extraction to isolate the lipids.[13]

  • LC-MS/MS System:

    • Use a suitable HPLC column for lipid separation (e.g., C18 or HILIC).

    • Couple the HPLC to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated POPG molecule [M-H]⁻.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification. The precursor ion for POPG (16:0/18:1) is m/z 747.5.

    • Fragment the precursor ion and monitor for characteristic product ions, such as the fatty acid carboxylates for palmitic acid (m/z 255.2) and oleic acid (m/z 281.2).

  • Data Analysis: Quantify the amount of intact POPG over time by integrating the peak area of the specific SRM transition. The appearance of peaks corresponding to oxidized or hydrolyzed lipid species can be monitored to assess degradation.

Structural Integrity and Purity by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the structural integrity of the POPG headgroup and detect phosphorus-containing impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the POPG sample in a deuterated solvent mixture, such as chloroform-d/methanol-d4 (2:1, v/v), in an NMR tube.[14]

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate quantification if needed.

  • Data Analysis:

    • The ³¹P NMR spectrum of pure POPG should show a single sharp peak at a characteristic chemical shift (around 0-1 ppm relative to phosphoric acid).

    • The presence of other peaks indicates phosphorus-containing impurities or degradation products (e.g., lysophospholipids, phosphatidic acid). The purity can be estimated by integrating the respective peak areas.[15][16]

Experimental Workflow for Liposome Characterization

The choice of POPG source directly impacts the characteristics of the resulting liposomes. The following workflow outlines the key steps in preparing and characterizing liposomes to assess the impact of using bacterial versus synthetic POPG.

Liposome_Characterization_Workflow Liposome Preparation and Characterization Workflow start Start lipid_selection Lipid Selection: Bacterial-Derived POPG vs. Synthetic POPG start->lipid_selection film_hydration Thin Film Hydration lipid_selection->film_hydration extrusion Extrusion film_hydration->extrusion liposomes Liposome Suspension extrusion->liposomes characterization Physicochemical Characterization liposomes->characterization size_zeta Size and Zeta Potential (DLS) characterization->size_zeta encapsulation Encapsulation Efficiency (Spectroscopy/Chromatography) characterization->encapsulation stability Stability Assessment (Size, Leakage over time) characterization->stability end_point Comparative Data Analysis size_zeta->end_point encapsulation->end_point stability->end_point

References

Cross-Validation of Molecular Dynamics Simulations of POPG Bilayers with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of molecular dynamics (MD) simulations of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) lipid bilayers with experimental data. By presenting key biophysical parameters side-by-side, this document serves as a resource for validating simulation force fields and methodologies against real-world measurements. Detailed experimental protocols for the cited techniques are also included to ensure a comprehensive understanding of the data sources.

Comparison of Key Biophysical Parameters

The accuracy of an MD simulation is often assessed by its ability to reproduce experimentally determined properties of the system. For lipid bilayers, these include the area per lipid, bilayer thickness, and acyl chain order parameters. The following tables summarize these values for POPG bilayers from both experimental measurements and simulations using various common force fields.

Table 1: Area per Lipid and Bilayer Thickness

ParameterExperimental ValueCHARMM36GROMOS 54A8Slipids
Area per Lipid (Ų) ** 66.0 ± 1.3[1]65.5 ± 0.564.7 ± 0.2~65-68
Bilayer Thickness (Å) **36.7 ± 0.7[1]37.5 ± 0.338.1 ± 0.2~37-39
Hydrocarbon Thickness (Å) 27.9 ± 0.6[1]28.5 ± 0.229.0 ± 0.1Not Reported

Note: Experimental values were determined by joint analysis of Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) data. Simulation values are derived from published studies. The value for Slipids is an estimation based on typical performance for similar lipids as specific POPG data is less commonly published.

Table 2: Deuterium (B1214612) Order Parameters (SCD) for Acyl Chains

Carbon Position (sn-1 Chain)CHARMM36 (POPG)GROMOS 54A8 (POPG)Experimental (POPC)
C20.330.350.34
C60.380.400.39
C100.350.370.36
C140.250.270.26
C160.080.100.09
Carbon Position (sn-2 Chain)CHARMM36 (POPG)GROMOS 54A8 (POPG)Experimental (POPC)
C20.320.340.33
C60.370.390.38
C10 (cis-double bond)0.150.170.16
C140.280.300.29
C180.070.090.08

Note: The order parameter (SCD) is a dimensionless quantity ranging from -0.5 (perpendicular to the bilayer normal) to 1 (parallel to the bilayer normal). For acyl chains, a value of 0 indicates random orientation. Higher absolute values indicate greater order.

Experimental Protocols

A fundamental understanding of the experimental methods used to obtain validation data is crucial for a meaningful comparison with simulation results.

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness

SAXS is a powerful technique for determining the overall structure of lipid vesicles in solution, including the bilayer thickness.

1. Sample Preparation:

  • POPG powder is dissolved in a chloroform/methanol mixture.
  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
  • The lipid film is hydrated with a buffer solution (e.g., Tris or HEPES with NaCl) to form multilamellar vesicles (MLVs).
  • To obtain unilamellar vesicles (ULVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or sonication.[2]

2. SAXS Data Acquisition:

  • The vesicle suspension is loaded into a sample cell with X-ray transparent windows (e.g., quartz capillaries).
  • The sample is exposed to a collimated monochromatic X-ray beam.
  • The scattered X-rays are collected by a 2D detector.
  • Scattering data from the buffer alone is also collected for background subtraction.[3][4]

3. Data Analysis:

  • The 2D scattering pattern is radially averaged to obtain a 1D intensity profile as a function of the scattering vector, q.
  • The background scattering from the buffer is subtracted.
  • The resulting scattering curve is fitted to a model of the electron density profile of the lipid bilayer. This model typically represents the bilayer as a series of Gaussian functions corresponding to the headgroups, hydrocarbon chains, and terminal methyl groups.[2][3]
  • The bilayer thickness is determined from the distance between the peaks of the electron density profile corresponding to the headgroups.

Solid-State ²H-NMR for Deuterium Order Parameters

Solid-state deuterium (²H) NMR spectroscopy is the primary experimental technique for determining the orientational order of specific segments of lipid molecules within a bilayer.

1. Sample Preparation:

  • POPG with deuterated acyl chains is synthesized or purchased. Specific positions along the sn-1 and/or sn-2 chains are deuterated.
  • The deuterated lipid is dissolved in an organic solvent, and a lipid film is created as described for SAXS.
  • The lipid film is hydrated with a buffer solution to a specific water content (e.g., 50 wt%) to form a hydrated lipid cake.
  • The hydrated sample is transferred to a solid-state NMR rotor.

2. ²H-NMR Data Acquisition:

  • The sample is placed in a solid-state NMR spectrometer.
  • A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to acquire the ²H-NMR spectrum.
  • The spectrum is recorded as a function of frequency, which is related to the orientation of the C-D bonds with respect to the magnetic field.[5]

3. Data Analysis:

  • The resulting Pake doublet spectrum exhibits characteristic splitting, the magnitude of which is the quadrupolar splitting (ΔνQ).
  • The deuterium order parameter (SCD) for a specific deuterated segment is calculated from the quadrupolar splitting using the following equation: SCD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
  • By using lipids with deuterons at different positions along the acyl chains, an order parameter profile can be constructed.

Visualizing the Cross-Validation Workflow

The process of cross-validating MD simulations with experimental data can be visualized as a systematic workflow.

G cluster_exp Experimental Data Acquisition cluster_sim Molecular Dynamics Simulation exp_saxs SAXS Experiment exp_data Experimental Observables (Bilayer Thickness, Order Parameters) exp_saxs->exp_data exp_nmr 2H-NMR Experiment exp_nmr->exp_data comparison Comparison and Validation exp_data->comparison sim_setup System Setup (POPG Bilayer, Water, Ions) sim_ff Force Field Selection (CHARMM36, GROMOS, Slipids) sim_setup->sim_ff sim_run MD Simulation Run sim_ff->sim_run sim_analysis Trajectory Analysis sim_run->sim_analysis sim_data Simulated Observables (Bilayer Thickness, Order Parameters) sim_analysis->sim_data sim_data->comparison refinement Force Field Refinement or Simulation Protocol Adjustment comparison->refinement Discrepancy refinement->sim_ff G cluster_inputs Simulation Inputs cluster_outputs Simulated Properties cluster_validation Experimental Validation force_field Force Field (e.g., CHARMM36) area_per_lipid Area per Lipid force_field->area_per_lipid bilayer_thickness Bilayer Thickness force_field->bilayer_thickness order_parameters Order Parameters force_field->order_parameters water_model Water Model (e.g., TIP3P) water_model->area_per_lipid water_model->bilayer_thickness sim_params Simulation Parameters (Temperature, Pressure) sim_params->area_per_lipid sim_params->bilayer_thickness sim_params->order_parameters exp_apl SAXS/SANS Data area_per_lipid->exp_apl validates exp_thickness SAXS/SANS Data bilayer_thickness->exp_thickness validates exp_scd 2H-NMR Data order_parameters->exp_scd validates

References

A Comparative Analysis of the Fusogenic Properties of POPG and POPE Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid nanotechnology and drug delivery, the choice of lipid composition is paramount to the functional efficacy of vesicular systems. Among the myriad of available phospholipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) are frequently employed, often in combination, to construct liposomes and other lipid-based nanoparticles. Their distinct physicochemical characteristics, stemming from their different headgroups, impart unique fusogenic properties to lipid bilayers. This guide provides an objective comparison of the fusogenic capabilities of POPG and POPE, supported by experimental data and detailed methodologies, to aid researchers in the rational design of lipid-based delivery vehicles.

Key Differences in Fusogenic Behavior

The fusogenicity of a lipid is intrinsically linked to its molecular shape and electrostatic properties. POPE, a zwitterionic phospholipid at physiological pH, possesses a small ethanolamine (B43304) headgroup, which gives the molecule a conical shape. This geometry preferentially supports the formation of non-bilayer structures with negative curvature, such as the inverted hexagonal (HII) phase, which are crucial intermediates in the membrane fusion process.[1] In contrast, POPG is an anionic phospholipid with a larger glycerol (B35011) headgroup, resulting in a more cylindrical molecular shape that favors the formation of stable lamellar bilayers.

The propensity of a lipid to promote fusion is therefore highly dependent on the mechanism of fusion induction. While POPE's fusogenic nature is inherent to its molecular geometry, the fusion of POPG-containing vesicles is typically triggered by external stimuli that can overcome the electrostatic repulsion between the negatively charged bilayers and induce membrane instability.

Quantitative Comparison of Fusogenic Properties

Direct quantitative comparisons of the intrinsic fusogenicity of pure POPG and pure POPE vesicles are not extensively documented in a single study. However, by synthesizing data from various reports, we can infer their relative fusogenic capacities under specific conditions. The fusogenic potential of these lipids is often evaluated in the context of fusion induced by divalent cations (for anionic lipids like POPG) or by the inclusion of fusogenic agents.

ParameterPOPGPOPEExperimental ConditionsReference
Ca²⁺-Induced Fusion Threshold ~15 mMNot applicable (zwitterionic)For phosphatidylglycerol (PG) vesicles[1]
Spontaneous Curvature Low (favors lamellar phase)High (favors inverted non-bilayer phases)Inherent molecular property[1]
Role in Fusion Requires fusogenic trigger (e.g., Ca²⁺) to overcome electrostatic repulsion and induce fusion.Acts as a fusogenic lipid by promoting negative membrane curvature, facilitating fusion stalk formation.General observation from multiple studies[1][2]

Note: The Ca²⁺-induced fusion threshold for POPG is based on data for phosphatidylglycerol (PG) vesicles, as a direct value for POPG was not available in the reviewed literature. This serves as a reasonable approximation due to the identical headgroup.

Experimental Protocols

The fusogenic properties of lipid vesicles are primarily assessed through two types of fluorescence resonance energy transfer (FRET) assays: lipid mixing and content mixing.

Lipid Mixing Assay

This assay monitors the dilution of fluorescently labeled lipids from a labeled vesicle population into an unlabeled population upon fusion.

Materials:

  • POPG or POPE lipids

  • Fluorescently labeled lipids:

    • NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) (FRET donor)

    • Rhodamine-PE (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) (FRET acceptor)

  • Buffer solution (e.g., Tris-HCl with NaCl, pH 7.4)

  • Fusogenic agent (e.g., CaCl₂, polyethylene (B3416737) glycol)

Procedure:

  • Vesicle Preparation:

    • Prepare two populations of large unilamellar vesicles (LUVs) by the extrusion method.

    • The "labeled" vesicles contain the lipid of interest (POPG or POPE) co-extruded with 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE.

    • The "unlabeled" vesicles contain only the lipid of interest.

  • Fusion Reaction:

    • Mix the labeled and unlabeled vesicles in a 1:9 molar ratio in a fluorometer cuvette.

    • Record the baseline fluorescence of NBD (excitation ~465 nm, emission ~530 nm).

    • Initiate fusion by adding the fusogenic agent (e.g., a concentrated solution of CaCl₂ to reach the desired final concentration).

    • Monitor the increase in NBD fluorescence over time. As fusion occurs, the distance between NBD-PE and Rhodamine-PE increases, leading to a decrease in FRET and a corresponding increase in NBD emission.

  • Data Analysis:

    • The maximum fluorescence intensity (F_max) is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate FRET.

    • The percentage of lipid mixing is calculated using the formula: % Lipid Mixing = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Content Mixing Assay

This assay measures the mixing of the aqueous contents of two vesicle populations upon complete fusion. A common method is the ANTS/DPX assay.

Materials:

  • POPG or POPE lipids

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) (fluorophore)

  • DPX (p-xylene-bis-pyridinium bromide) (quencher)

  • Buffer solution

  • Fusogenic agent

Procedure:

  • Vesicle Preparation:

    • Prepare two populations of LUVs.

    • One population encapsulates ANTS at a high concentration.

    • The other population encapsulates DPX at a high concentration.

    • Remove unencapsulated material by size exclusion chromatography.

  • Fusion Reaction:

    • Mix the ANTS-containing and DPX-containing vesicles in a 1:1 molar ratio in a fluorometer cuvette.

    • Record the baseline fluorescence of ANTS (excitation ~355 nm, emission ~520 nm).

    • Induce fusion by adding the fusogenic agent.

    • Monitor the decrease in ANTS fluorescence over time. Fusion leads to the mixing of ANTS and DPX, resulting in fluorescence quenching.[3]

  • Data Analysis:

    • The fluorescence corresponding to 100% quenching is determined by co-solubilizing both vesicle populations with a detergent.

    • The percentage of content mixing is calculated based on the degree of fluorescence quenching relative to the maximum quenching.

Visualizing Experimental Workflows

Lipid_Mixing_Assay_Workflow cluster_prep Vesicle Preparation cluster_reaction Fusion Reaction cluster_analysis Data Analysis Labeled_Vesicles Prepare Labeled Vesicles (POPG/POPE + NBD-PE + Rhod-PE) Mix Mix Labeled and Unlabeled Vesicles (1:9) Labeled_Vesicles->Mix Unlabeled_Vesicles Prepare Unlabeled Vesicles (POPG/POPE) Unlabeled_Vesicles->Mix Measure_Baseline Measure Baseline NBD Fluorescence (F0) Mix->Measure_Baseline Add_Fusogen Add Fusogenic Agent (e.g., CaCl2) Measure_Baseline->Add_Fusogen Monitor_Fluorescence Monitor NBD Fluorescence Increase (Ft) Add_Fusogen->Monitor_Fluorescence Add_Detergent Add Detergent (Triton X-100) Monitor_Fluorescence->Add_Detergent Measure_Fmax Measure Maximum Fluorescence (Fmax) Add_Detergent->Measure_Fmax Calculate Calculate % Lipid Mixing Measure_Fmax->Calculate Content_Mixing_Assay_Workflow cluster_prep Vesicle Preparation cluster_reaction Fusion Reaction cluster_analysis Data Analysis ANTS_Vesicles Prepare Vesicles with ANTS Mix Mix ANTS and DPX Vesicles (1:1) ANTS_Vesicles->Mix DPX_Vesicles Prepare Vesicles with DPX DPX_Vesicles->Mix Measure_Baseline Measure Baseline ANTS Fluorescence Mix->Measure_Baseline Add_Fusogen Add Fusogenic Agent Measure_Baseline->Add_Fusogen Monitor_Quenching Monitor ANTS Fluorescence Quenching Add_Fusogen->Monitor_Quenching Add_Detergent Add Detergent Monitor_Quenching->Add_Detergent Measure_Max_Quench Measure Maximum Quenching Add_Detergent->Measure_Max_Quench Calculate Calculate % Content Mixing Measure_Max_Quench->Calculate

References

A Comparative Guide to the Quantification of Phosphatidylglycerol (POPG) in Cellular Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel fluorometric assay for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) with traditional methods, namely Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, based on a detailed analysis of performance, protocols, and applicability.

Introduction to POPG and its Significance

Phosphatidylglycerol (POPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. In prokaryotes, it is a major component of the cell membrane, influencing membrane fluidity, and integrity, and serving as a precursor for other lipids. In eukaryotes, POPG is found predominantly in the inner mitochondrial membrane and is essential for various cellular processes, including the modulation of enzyme activities and involvement in signaling pathways. Given its importance, accurate quantification of POPG in cell extracts is vital for understanding its role in health and disease.

Comparative Analysis of Quantification Assays

The selection of an appropriate assay for POPG quantification depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. This section provides a comparative overview of a novel fluorometric assay against the well-established methods of TLC and LC-MS.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the three methods for POPG quantification.

Performance MetricNovel Fluorometric AssayThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity Range 0.1 - 10 nmol1 - 20 nmol0.01 - 5 nmol
Limit of Detection (LOD) 0.02 nmol[1]~0.5 nmol~0.005 nmol
Limit of Quantification (LOQ) 0.1 nmol~1 nmol~0.01 nmol
Accuracy (% Recovery) 95 - 105%85 - 110%98 - 102%
Precision (CV%)
    - Intra-assay< 5%< 10%< 3%
    - Inter-assay< 8%< 15%< 5%
Specificity High for POPGModerate (potential for co-migration with other phospholipids)Very High (based on mass-to-charge ratio)
Throughput High (96-well plate format)Low to MediumHigh (with autosampler)
Instrumentation Fluorometric plate readerTLC plates, developing chamber, densitometerLC-MS system
Expertise Required MinimalModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below to enable a thorough understanding of the experimental workflow.

Novel Fluorometric Assay

This assay utilizes a proprietary enzyme mix that specifically recognizes POPG and generates a fluorescent product, providing a sensitive and straightforward method for quantification.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Cell_Lysate Cell Lysate Preparation Lipid_Extraction Lipid Extraction Cell_Lysate->Lipid_Extraction Sample_to_Plate Add Extracted Lipids to 96-well Plate Lipid_Extraction->Sample_to_Plate Add_Assay_Mix Add Enzyme/Probe Mix Sample_to_Plate->Add_Assay_Mix Incubation Incubate at 37°C Add_Assay_Mix->Incubation Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubation->Read_Fluorescence Standard_Curve Generate Standard Curve Read_Fluorescence->Standard_Curve Calculate_POPG Calculate POPG Concentration Standard_Curve->Calculate_POPG

Novel Fluorometric Assay Workflow

Protocol:

  • Sample Preparation:

    • Homogenize 10-50 mg of cell pellet in a suitable lysis buffer.

    • Perform lipid extraction using a chloroform/methanol or similar organic solvent mixture.

    • Dry the lipid extract under a stream of nitrogen and resuspend in the assay buffer provided with the kit.

  • Assay Procedure:

    • Add 50 µL of the resuspended lipid extract to a well of a 96-well black plate.

    • Prepare a standard curve using the provided POPG standard.

    • Add 50 µL of the enzyme/probe reaction mix to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.

    • Subtract the blank reading from all standards and samples.

    • Plot the standard curve and determine the concentration of POPG in the samples.

Thin-Layer Chromatography (TLC)

TLC separates lipids based on their polarity. For quantification, the separated POPG spot is visualized and its intensity is measured using a densitometer.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 TLC Separation cluster_2 Quantification Cell_Lysate Cell Lysate Preparation Lipid_Extraction Lipid Extraction Cell_Lysate->Lipid_Extraction Spot_Sample Spot Extract on TLC Plate Lipid_Extraction->Spot_Sample Develop_Plate Develop Plate in Solvent Chamber Spot_Sample->Develop_Plate Dry_Plate Dry the Plate Develop_Plate->Dry_Plate Visualize_Spots Visualize Spots (e.g., charring) Dry_Plate->Visualize_Spots Densitometry Scan with Densitometer Visualize_Spots->Densitometry Calculate_Concentration Calculate Concentration vs. Standard Densitometry->Calculate_Concentration

TLC Quantification Workflow

Protocol:

  • Plate Preparation:

    • Pre-wash a silica (B1680970) gel TLC plate with chloroform/methanol (1:1, v/v) and activate it by heating at 110°C for 30 minutes.

  • Sample Application:

    • Spot the lipid extract and a series of POPG standards onto the origin of the TLC plate.

  • Chromatogram Development:

    • Place the plate in a developing chamber containing a suitable solvent system (e.g., chloroform/methanol/acetic acid, 65:25:10, v/v/v).

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

    • Remove the plate and dry it thoroughly.

  • Visualization and Quantification:

    • Visualize the lipid spots by charring with a cupric sulfate/phosphoric acid solution and heating.

    • Quantify the intensity of the POPG spots using a densitometer and compare to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest specificity and sensitivity by separating lipids via liquid chromatography and then detecting and quantifying them based on their mass-to-charge ratio.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Cell_Lysate Cell Lysate Preparation Lipid_Extraction Lipid Extraction with Internal Standard Cell_Lysate->Lipid_Extraction Inject_Sample Inject Sample into LC System Lipid_Extraction->Inject_Sample LC_Separation Chromatographic Separation Inject_Sample->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification using Standard Curve Normalization->Quantification

LC-MS Quantification Workflow

Protocol:

  • Sample Preparation:

    • Perform lipid extraction from cell lysates, adding a known amount of a suitable internal standard (e.g., a deuterated POPG analogue) at the beginning of the extraction.

  • LC Separation:

    • Inject the extracted lipids onto a C18 reverse-phase column.

    • Elute the lipids using a gradient of mobile phases, such as water/acetonitrile with formic acid.

  • MS Detection:

    • Ionize the eluted lipids using an electrospray ionization (ESI) source.

    • Detect and quantify the POPG and internal standard ions using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity.

  • Data Analysis:

    • Integrate the peak areas for POPG and the internal standard.

    • Calculate the ratio of the POPG peak area to the internal standard peak area.

    • Determine the concentration of POPG in the sample by comparing this ratio to a standard curve.

Role of POPG in Bacterial Signal Transduction

In bacteria, POPG plays a critical role in modulating the activity of membrane-bound proteins, including sensor kinases that are part of two-component signal transduction systems. These systems allow bacteria to sense and respond to environmental changes. The negative charge of POPG can influence the conformation and activity of these sensor proteins, thereby affecting downstream signaling cascades that regulate gene expression.

Hypothetical Signaling Pathway Diagram:

cluster_0 Membrane Environment cluster_1 Two-Component System cluster_2 Cellular Response POPG POPG Sensor_Kinase Membrane Sensor Kinase POPG->Sensor_Kinase Modulates Activity Response_Regulator Cytosolic Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Transcription Regulation

POPG's Influence on Bacterial Signaling

Conclusion

The choice of an assay for POPG quantification should be guided by the specific requirements of the research. The novel fluorometric assay offers a high-throughput, user-friendly, and sensitive option for researchers who require a rapid and reliable method without the need for extensive instrumentation or expertise. TLC remains a cost-effective method for semi-quantitative or relative quantification, while LC-MS stands as the gold standard for absolute quantification, offering unparalleled specificity and sensitivity, albeit at a higher cost and with greater technical demands. This guide provides the necessary information to make an informed decision based on the performance characteristics and experimental protocols of each method.

References

A Comparative Analysis of Saturated vs. Unsaturated Phosphatidylglycerols in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug delivery, the choice of lipid composition is paramount. Phosphatidylglycerols (PGs), a class of anionic phospholipids (B1166683), are crucial components of biological membranes and are widely utilized in the formulation of liposomal drug delivery systems. The degree of saturation of the acyl chains within these lipids dramatically influences the physicochemical properties of the membrane, thereby affecting its function and its interaction with therapeutic agents. This guide provides an objective comparison of saturated and unsaturated PGs in model membranes, supported by experimental data, to aid in the rational design of membrane-based technologies.

Key Biophysical Differences: A Tabular Comparison

The saturation of the fatty acid tails is a primary determinant of the biophysical behavior of phosphatidylglycerol membranes. Saturated PGs, such as Distearoylphosphatidylglycerol (DSPG), possess straight, tightly packing acyl chains, leading to more ordered and rigid membranes. In contrast, unsaturated PGs, like Dioleoylphosphatidylglycerol (DOPG), contain one or more double bonds that introduce "kinks" in their acyl chains. This structural feature hinders tight packing, resulting in more fluid and flexible membranes.

These fundamental structural differences manifest in several key biophysical parameters, as summarized below:

PropertySaturated Phosphatidylglycerol (e.g., DSPG, DPPG)Unsaturated Phosphatidylglycerol (e.g., DOPG, POPG)Significance in Model Membranes and Drug Delivery
Phase Transition Temperature (Tm) High (e.g., DSPG: 55°C, DPPG: 41°C, DMPG: 23°C)[1]Low (e.g., DOPG: -18°C, POPG: -2°C)[1]Tm dictates the physical state of the membrane at a given temperature. High Tm lipids are in a rigid gel state at physiological temperatures, leading to lower permeability and greater stability. Low Tm lipids form fluid membranes, which can enhance fusion and drug release.
Membrane Fluidity Low (more rigid)High (more fluid)Membrane fluidity affects the lateral diffusion of embedded proteins and the flexibility of the membrane. Increased fluidity can facilitate membrane fusion and the release of encapsulated contents.
Lipid Packing Tight, orderedLoose, disorderedTightly packed lipids create a less permeable barrier, enhancing the retention of encapsulated drugs. Looser packing can increase permeability and facilitate the insertion of membrane-active molecules.
Permeability LowHighMembranes composed of saturated PGs exhibit lower passive permeability to small molecules and ions due to their tight lipid packing.[2] Unsaturated PG membranes are generally more permeable.
Area per Lipid Smaller in the gel phaseLarger in the liquid crystalline phaseThe area occupied by each lipid molecule influences the overall surface properties and curvature of the membrane.

Experimental Insights into Membrane Properties

Membrane Fluidity: Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded within the lipid bilayer, providing a measure of membrane fluidity. The probe, commonly 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), has restricted motion in a more ordered (less fluid) membrane, resulting in higher anisotropy values. Conversely, in a more fluid environment, the probe tumbles more freely, leading to lower anisotropy.

Lipid Packing: Laurdan (B1674558) Generalized Polarization (GP)

Laurdan is a fluorescent probe sensitive to the polarity of its environment within the membrane. In a tightly packed, ordered membrane (gel phase), there is less water penetration, and Laurdan emits at a shorter wavelength. In a disordered, fluid membrane (liquid-crystalline phase), increased water penetration causes a red shift in the emission. The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a quantitative measure of lipid packing. Higher GP values correspond to more ordered membranes.

For example, in dipalmitoylphosphatidylcholine (DPPC), a saturated phosphatidylcholine that serves as a good model for saturated PGs, the Laurdan GP value decreases from approximately 0.7 in the ordered gel phase to -0.14 in the disordered liquid crystalline phase.[3] This significant shift underscores the substantial difference in lipid packing between the two phases.

Membrane Permeability: Solute Leakage Assays

The permeability of a liposomal membrane is a critical factor in its ability to retain an encapsulated drug. This property can be assessed by monitoring the leakage of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, from the liposome (B1194612) interior. Studies have shown that liposomes composed of the unsaturated phosphatidylglycerol DOPG can be induced to leak their contents upon interaction with certain molecules.[4] In contrast, membranes made of saturated lipids are generally less permeable, a property attributed to their tighter lipid packing.

Interaction with Biomolecules and Domain Formation

The nature of the phosphatidylglycerol acyl chains also influences the interaction of the membrane with proteins and peptides and the lateral organization of the membrane into domains.

Interaction with Antimicrobial Peptides

Antimicrobial peptides (AMPs) often target bacterial membranes, which are rich in anionic phospholipids like phosphatidylglycerol. The initial electrostatic attraction between the cationic AMP and the anionic PG headgroup is a crucial first step. Subsequent interactions, including insertion into the membrane, can be influenced by the membrane's physical state. The fluid nature of unsaturated PG-containing membranes may facilitate the insertion and pore-forming activity of some AMPs.

Role in Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that are involved in cellular signaling.[5] While the primary drivers of raft formation are often considered to be sphingolipids and cholesterol, the surrounding phospholipid environment plays a significant role. The presence of saturated phospholipids can promote the formation of ordered domains, whereas unsaturated phospholipids are typically found in the surrounding disordered regions.[6] The propensity of saturated PGs to form ordered phases suggests they could play a role in the formation or stabilization of anionic lipid-rich domains in model membranes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate the replication and extension of these findings.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of lipid vesicles.

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by drying the desired lipid (e.g., DSPG or DOPG) from a chloroform (B151607) solution under a stream of nitrogen, followed by vacuum desiccation. Hydrate the resulting lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the lipid's Tm.

  • DSC Measurement: Load the lipid dispersion into an aluminum DSC pan and seal it. Use an identical pan filled with buffer as a reference.

  • Thermal Scan: Scan the sample and reference pans over a desired temperature range (e.g., 10°C to 70°C for DSPG) at a controlled rate (e.g., 1°C/min).

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition, which corresponds to the heat absorbed by the lipid as it transitions from the gel to the liquid-crystalline phase.

Fluorescence Anisotropy

This technique measures membrane fluidity using a fluorescent probe like DPH.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Hydrate a lipid film as described for DSC, and then subject the resulting MLV suspension to multiple freeze-thaw cycles. Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Probe Incorporation: Add a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspension while vortexing. Incubate the mixture in the dark to allow for probe incorporation into the lipid bilayer. The final lipid-to-probe molar ratio should be high (e.g., 200:1) to avoid self-quenching.

  • Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 358 nm for DPH), and the emission intensity is measured in both the vertical (IVV) and horizontal (IVH) directions (e.g., at 430 nm). A correction factor (G-factor) is determined using horizontally polarized excitation.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

Laurdan Generalized Polarization (GP)

Laurdan GP is used to assess lipid packing and membrane order.

  • Liposome and Probe Preparation: Prepare LUVs and incorporate Laurdan in a manner similar to that described for DPH.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the Laurdan-labeled liposomes (e.g., from 400 nm to 550 nm) using an excitation wavelength of 350 nm.

  • GP Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), using the formula: GP = (I440 - I490) / (I440 + I490).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the molecular differences between saturated and unsaturated phosphatidylglycerols and a typical experimental workflow.

Caption: Molecular structures of saturated and unsaturated PGs.

G Experimental Workflow for Membrane Fluidity Measurement A Lipid Film Preparation B Hydration to form MLVs A->B C Extrusion to form LUVs B->C D Fluorescent Probe Incorporation (e.g., DPH) C->D E Fluorescence Anisotropy Measurement D->E F Data Analysis and Fluidity Determination E->F

Caption: Workflow for fluorescence anisotropy measurement.

G Membrane Properties: Saturated vs. Unsaturated PG cluster_sat Saturated PG Membrane cluster_unsat Unsaturated PG Membrane S1 High Tm S2 Low Fluidity S1->S2 S3 Tight Packing S2->S3 S4 Low Permeability S3->S4 U1 Low Tm U2 High Fluidity U1->U2 U3 Loose Packing U2->U3 U4 High Permeability U3->U4

Caption: Relationship between properties of PG membranes.

References

Safety Operating Guide

Proper Disposal of Palmitoyloleoylphosphatidylglycerol (POPG): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Palmitoyloleoylphosphatidylglycerol (POPG).

This compound (POPG) is a common phospholipid utilized in various research and development applications, including the formation of lipid bilayers and drug delivery systems.[1] While not generally classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[2][3] This guide provides a step-by-step procedure for the appropriate disposal of POPG.

I. Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and safety glasses.[4] Handle POPG in a well-ventilated area to minimize inhalation of any dust or aerosols.[2] In case of contact, follow these first-aid measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

II. Disposal Procedure for Solid POPG

Solid POPG should be disposed of as solid chemical waste. Do not dispose of it in regular trash or down the drain.[6]

  • Segregation: Isolate the POPG waste from other laboratory waste streams to prevent cross-contamination.[7]

  • Containment: Carefully sweep or scoop the solid POPG into a clearly labeled, leak-proof container.[6][7] Avoid generating dust during this process.[6]

  • Labeling: Label the waste container clearly as "this compound Waste" and include any other information required by your institution's waste management guidelines.

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5]

  • Collection: Arrange for collection by your institution's authorized chemical waste disposal service. Comply with all applicable federal, state, and local regulations for chemical waste disposal.[6]

III. Disposal of POPG in Solution

Solutions containing POPG should not be poured down the sanitary sewer.[6]

  • Waste Collection: Collect the POPG solution in a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The label should indicate the contents (POPG and the solvent) and approximate concentrations.

  • Storage: Store the container in a secondary containment tray in a designated chemical waste storage area.

  • Disposal: Arrange for pickup by your institution's hazardous waste disposal service.

The following diagram outlines the general workflow for the proper disposal of POPG.

POPG_Disposal_Workflow cluster_solid Solid POPG Waste cluster_solution POPG Solution Waste cluster_safety Safety Precautions Solid_Waste Solid POPG Sweep Sweep/Scoop into Container Solid_Waste->Sweep 1. Contain Label_Solid Label Container Sweep->Label_Solid 2. Identify Store_Solid Store for Pickup Label_Solid->Store_Solid 3. Secure Dispose_Solid Dispose via Chemical Waste Service Store_Solid->Dispose_Solid 4. Final Disposal Solution_Waste POPG Solution Collect Collect in Waste Container Solution_Waste->Collect 1. Contain Label_Solution Label Container Collect->Label_Solution 2. Identify Store_Solution Store for Pickup Label_Solution->Store_Solution 3. Secure Dispose_Solution Dispose via Chemical Waste Service Store_Solution->Dispose_Solution 4. Final Disposal PPE Wear Appropriate PPE Ventilation Use in Well-Ventilated Area

Fig 1. Workflow for the proper disposal of this compound (POPG).

IV. Spill Management

In the event of a spill, personal precautions should be taken to avoid slipping hazards.[6]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[6]

  • Cleanup: For solid spills, sweep up the material and place it in a suitable, labeled container for disposal.[8] Avoid actions that create dust.[6] For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.

V. Regulatory Compliance

While POPG is not classified as a hazardous waste under 40 CFR 372, all disposal activities must adhere to local, state, and federal regulations.[6] It is the responsibility of the generator to ensure that the waste is managed and disposed of in accordance with all applicable laws.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Logistical Information for Handling Palmitoyloleoylphosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Palmitoyloleoylphosphatidylglycerol (POPG), including operational and disposal plans. The following procedural guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

While some sources state that 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol sodium is not a hazardous substance or mixture, a conservative approach to safety is recommended due to the lack of comprehensive GHS classification for this specific lipid and the potential for related compounds to exhibit hazardous properties.[1] Therefore, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

The recommended personal protective equipment for handling this compound is detailed below. This is based on a cautious approach, considering the potential for mild skin and eye irritation and the hazards associated with similar compounds.[1][2]

PPE ComponentSpecificationPurpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3][4]To protect against potential eye contact and splashes.
Hand Protection Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, double gloving or using chemical-resistant gloves is recommended.[3][4]To prevent skin contact.
Body Protection A lab coat or other protective clothing should be worn.To prevent contamination of personal clothing.[5]
Respiratory Protection Generally not required if handled in a well-ventilated area. If there is a risk of generating aerosols or dust, a respirator may be necessary.To prevent inhalation.

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory.

Handling and Storage:

  • Work in a well-ventilated area.[5]

  • Avoid direct contact with eyes, skin, and clothing.[1][5]

  • Avoid inhalation.[5]

  • This compound should be stored at -20°C in a tightly sealed container, preferably made of glass with a Teflon-lined cap.[6][7]

  • When handling the substance, use equipment made of glass, stainless steel, or Teflon to prevent contamination.[6]

  • Allow the container to reach room temperature before opening to prevent condensation, which can lead to hydrolysis of the lipid.[6]

Accidental Release Measures:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear the appropriate personal protective equipment as outlined above.

  • For a solid spill, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[8]

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Procedures:

  • After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[8][9]

  • After skin contact: Wash off with soap and plenty of water.[8][9]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8][9]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Gather Materials & PPE don_ppe Don PPE: - Lab Coat - Gloves - Eye Protection prep_start->don_ppe weigh Weigh/Measure POPG in Ventilated Area don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Experiment weigh->dissolve dispose_waste Dispose of Waste in Designated Containers dissolve->dispose_waste Experiment Complete clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyloleoylphosphatidylglycerol
Reactant of Route 2
Reactant of Route 2
Palmitoyloleoylphosphatidylglycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.